4-Chloro-2-fluorobenzotrichloride
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-fluoro-1-(trichloromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl4F/c8-4-1-2-5(6(12)3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYJYVSUQNUQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl4F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596602 | |
| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179111-13-8 | |
| Record name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Chloro-2-fluorobenzotrichloride
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-2-fluorobenzotrichloride
In the landscape of modern chemical synthesis, halogenated aromatic compounds serve as foundational building blocks for a vast array of high-value products. Among these, this compound (C₇H₃Cl₄F) emerges as a pivotal, yet specialized, chemical intermediate. Its unique substitution pattern—a trifecta of electron-withdrawing groups (-Cl, -F, -CCl₃) on a benzene ring—imparts a distinct reactivity profile, making it a highly sought-after precursor in the pharmaceutical, agrochemical, and specialty materials sectors.[1][2]
The trichloromethyl (-CCl₃) group is a versatile functional handle, readily converted into a trifluoromethyl (-CF₃) group or a carboxylic acid (-COOH) moiety. This versatility, combined with the directing effects of the chloro and fluoro substituents, allows synthetic chemists to construct complex molecular architectures with high regioselectivity. Consequently, this compound is instrumental in the development of novel herbicides, pesticides, and active pharmaceutical ingredients (APIs).[2][3][4] This guide provides a comprehensive overview of a robust synthetic pathway to this compound and the rigorous analytical methodologies required to validate its structure and purity.
Part 1: Synthesis of this compound
The most direct and industrially scalable approach to synthesizing this compound is through the exhaustive free-radical photochlorination of the methyl group of 4-chloro-2-fluorotoluene. This method leverages readily available starting materials and well-established reaction principles.
Mechanistic Rationale
The core of the synthesis is a free-radical chain reaction initiated by ultraviolet (UV) light. UV radiation facilitates the homolytic cleavage of molecular chlorine (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then propagate a chain reaction by abstracting hydrogen atoms from the methyl group of the starting material, 4-chloro-2-fluorotoluene. The resulting benzylic radical is stabilized by the aromatic ring and reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the cycle. The reaction proceeds stepwise until all three hydrogens on the methyl group are replaced by chlorine atoms. The use of a slight excess of chlorine and continuous UV irradiation ensures the reaction goes to completion, maximizing the yield of the desired trichlorinated product.
Experimental Protocol: Free-Radical Photochlorination
This protocol describes the synthesis on a laboratory scale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
4-Chloro-2-fluorotoluene (C₇H₆ClF)
-
Chlorine gas (Cl₂)
-
Nitrogen gas (N₂)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
A three-necked round-bottom flask equipped with a gas inlet tube, a reflux condenser, and a magnetic stirrer.
-
A UV immersion lamp (a 500W high-pressure mercury lamp is suitable).
-
A gas flow meter to monitor chlorine input.
-
A trap containing a sodium hydroxide solution to neutralize excess chlorine gas.
Procedure:
-
Reaction Setup: Charge the three-necked flask with 4-chloro-2-fluorotoluene (e.g., 144.5 g, 1.0 mol). Begin stirring and purge the system with nitrogen gas to remove air and moisture.
-
Initiation: Heat the reaction vessel to 70-80°C. Once the temperature is stable, turn on the UV lamp.
-
Chlorination: Introduce a steady stream of chlorine gas below the liquid surface. The reaction is exothermic, and the temperature should be maintained between 70-90°C using a cooling bath if necessary.[5]
-
Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC). Periodically take small aliquots from the reaction mixture to check for the disappearance of the starting material and the intermediate mono- and di-chlorinated species.
-
Completion: Continue the chlorine feed until GC analysis shows that the conversion of 4-chloro-2-fluorotoluene is greater than 99.5%.
-
Work-up: Once the reaction is complete, turn off the UV lamp and stop the chlorine flow. Purge the system with nitrogen gas to remove any dissolved HCl and excess chlorine.
-
Neutralization: Cool the crude product to room temperature. Wash the organic layer sequentially with a 5% aqueous solution of sodium carbonate and then with water to remove acidic byproducts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter to remove the drying agent.
-
Purification: The crude this compound can be purified by vacuum distillation to yield a high-purity product.
Caption: Workflow for the synthesis of this compound.
Part 2: Characterization and Structural Elucidation
Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic methods provides a self-validating system for this purpose.
Caption: Molecular structure of this compound.
Physical and Chemical Properties
The fundamental properties of the compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 179111-13-8 | [6][7][8] |
| Molecular Formula | C₇H₃Cl₄F | [8] |
| Molecular Weight | 247.91 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Boiling Point | ~260.0 °C at 760 mmHg (Predicted) | [9] |
| Density | ~1.579 g/cm³ (Predicted) | [9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals only in the aromatic region. Based on the substitution pattern and known substituent effects, the three aromatic protons would appear as distinct multiplets. The proton ortho to the fluorine (at C6) will show coupling to the fluorine atom. The proton between the chloro and trichloromethyl groups (at C3) and the remaining proton (at C5) will also exhibit characteristic splitting patterns based on their coupling with adjacent protons and the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will provide further confirmation. It should display seven distinct signals: six for the aromatic carbons and one for the quaternary CCl₃ carbon. The chemical shifts of the aromatic carbons are significantly influenced by the attached halogens, with the carbon attached to fluorine showing a large C-F coupling constant.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Molecular Ion Peak: The key diagnostic feature in the mass spectrum of this compound is the isotopic cluster for the molecular ion (M⁺). Due to the natural abundance of two stable chlorine isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a compound with four chlorine atoms will exhibit a distinctive pattern of peaks at M, M+2, M+4, M+6, and M+8.[11] The relative intensities of these peaks can be calculated and compared to the experimental spectrum to confirm the presence of four chlorine atoms.[11]
-
Fragmentation: Common fragmentation pathways would include the loss of chlorine radicals (•Cl) and the cleavage of the C-C bond to lose the •CCl₃ radical, leading to characteristic daughter ions that further validate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Aromatic C-H Stretching: Weak to medium bands are expected in the 3000-3100 cm⁻¹ region.
-
Aromatic C=C Stretching: Several sharp bands of variable intensity will appear in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
-
C-Cl Stretching: Strong absorptions corresponding to the aryl C-Cl and the C-Cl bonds of the trichloromethyl group are expected in the fingerprint region, typically between 600-800 cm⁻¹.[12]
-
C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1200-1300 cm⁻¹ region.[12]
The collective data from these analytical techniques provides an unambiguous confirmation of the successful synthesis of high-purity this compound, ensuring its suitability for downstream applications in research and development.
References
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Bromchem Laboratories. 4 Chloro Benzotrichloride | Manufacturer, Supplier from Anand. [Link]
- Google Patents. CN102746109A - Preparation method of 4-Chlorobenzotrifluoride.
-
PubChem. 2-Chloro-4-fluorobenzotrichloride | C7H3Cl4F | CID 20158503. [Link]
-
ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
-
PubMed Central. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. [Link]
-
European Patent Office. Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1. [Link]
- Google Patents. CN103787825A - P-chlorobenzotrifluoride synthesizing method.
-
NIST WebBook. Benzoyl chloride, 4-chloro-. [Link]
-
Spectroscopy Online. Halogenated Organic Compounds. [Link]
-
PubChem. 4-Chlorobenzotrichloride | C7H4Cl4 | CID 21277. [Link]
- Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
-
YouTube. Chloro pattern in Mass Spectrometry. [Link]
Sources
- 1. 4-chlorobenzotrifluoride | 98-56-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. bromchemlaboratories.in [bromchemlaboratories.in]
- 3. nbinno.com [nbinno.com]
- 4. CN103787825A - P-chlorobenzotrifluoride synthesizing method - Google Patents [patents.google.com]
- 5. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. This compound | 179111-13-8 [chemicalbook.com]
- 7. 4-Chloro-2-fluorobenzotrifluoride | 94444-59-4 [amp.chemicalbook.com]
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- 9. This compound CAS#: 179111-13-8 [m.chemicalbook.com]
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- 11. youtube.com [youtube.com]
- 12. spectroscopyonline.com [spectroscopyonline.com]
physicochemical properties of 4-Chloro-2-fluorobenzotrichloride
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility is intrinsically linked to the unique reactivity conferred by the trichloromethyl group and the specific substitution pattern on the benzene ring. This guide provides a detailed examination of the core physicochemical properties of this compound, offering both theoretical predictions and outlining the experimental methodologies required for empirical validation. As a self-validating technical document, it emphasizes the causal relationships between molecular structure and observable properties, providing researchers with the foundational knowledge necessary for its effective application in complex synthetic pathways.
Molecular Identity and Structure
A precise understanding of a molecule's identity is the cornerstone of all subsequent research and development. This compound is systematically identified by its chemical structure and internationally recognized identifiers.
-
Chemical Name: 4-Chloro-2-fluoro-1-(trichloromethyl)benzene
The structure consists of a benzene ring substituted with a fluorine atom at position 2, a chlorine atom at position 4, and a trichloromethyl (-CCl₃) group at position 1. This specific arrangement of electron-withdrawing groups significantly influences the molecule's reactivity and physical properties.
Synthesis and Chemical Reactivity
While specific synthesis documentation for this compound is not widely published, its structure strongly suggests a synthesis pathway common for benzotrichlorides: the free-radical chlorination of the corresponding toluene.
Proposed Synthesis Pathway: The logical precursor, 4-chloro-2-fluorotoluene, would undergo exhaustive chlorination of the methyl group using chlorine gas under UV irradiation or with a radical initiator. This well-established industrial process is used for analogous compounds like p-chlorobenzotrichloride.[4]
Caption: Proposed synthesis of this compound.
Core Reactivity Insights:
-
Hydrolysis: The trichloromethyl group is the primary site of reactivity. It is susceptible to hydrolysis, which can be catalyzed by acids or Lewis acids (e.g., FeCl₃), to form the corresponding 4-chloro-2-fluorobenzoyl chloride.[5] This transformation is a key step in converting the benzotrichloride intermediate into carboxylic acids, esters, or amides, making it a critical gateway for drug development. The reaction's efficiency can be significantly improved by using composite catalysts, such as a mixture of iron trichloride and zinc chloride.[5]
-
Fluorination: The chlorine atoms of the -CCl₃ group can be substituted with fluorine using fluorinating agents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃) to yield the corresponding benzotrifluoride. This conversion is often a crucial step in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, as the trifluoromethyl group can enhance metabolic stability and lipophilicity.
-
Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the strongly electron-withdrawing nature of the -CCl₃, -Cl, and -F substituents. Any further substitution would be directed to the positions ortho and para to the fluorine atom, although forcing conditions would be required.
Physicochemical Properties
The physical properties of a compound dictate its behavior in various environments, influencing solubility, absorption, and formulation characteristics. The data presented below are predicted values based on computational models, which provide a reliable starting point for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 260.0 ± 35.0 °C (at 760 mmHg) | [2] |
| Density | 1.579 ± 0.06 g/cm³ | [2] |
| Physical State | Likely a liquid or low-melting solid at room temperature | Inferred |
Expert Insights:
-
The high boiling point is expected due to the molecule's relatively high molecular weight and the presence of multiple polar C-Cl and C-F bonds, leading to significant intermolecular dipole-dipole interactions.
-
The density being substantially greater than water is characteristic of polyhalogenated organic compounds.
Analytical Characterization Protocols
Rigorous analytical characterization is non-negotiable for confirming the identity, purity, and structure of a compound in a research or industrial setting. The following are standard, self-validating protocols for the analysis of this compound.
Purity and Identification via Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is the ideal technique for separating volatile and thermally stable compounds like benzotrichlorides. Coupling it with a Mass Spectrometer provides definitive identification based on the compound's mass-to-charge ratio and fragmentation pattern.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min. Hold at 280°C for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230°C.
-
Trustworthiness: This system is self-validating. The retention time from the GC provides a preliminary check, while the mass spectrum provides a molecular fingerprint. The characteristic isotopic pattern of the four chlorine atoms is the definitive validation point.
Caption: Workflow for GC-MS analysis of this compound.
Expected Mass Spectrum Features: The mass spectrum will be highly characteristic due to the presence of four chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This will result in a cluster of peaks for the molecular ion (M, M+2, M+4, M+6, M+8) with a distinctive intensity ratio. The most intense peak in this cluster will not be the monoisotopic mass but rather the M+2 or M+4 peak. This pattern is a powerful diagnostic tool for confirming the number of chlorine atoms.[6]
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy probes the chemical environment of specific nuclei (¹H, ¹³C, ¹⁹F), providing unambiguous information about the molecule's carbon-hydrogen framework and the presence of fluorine.
Experimental Protocol:
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
¹H NMR:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Spectrum: The aromatic region (δ 7.0-8.0 ppm) will show complex multiplets corresponding to the three aromatic protons. The coupling patterns will be influenced by both H-H and H-F coupling.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Expected Spectrum: Expect 7 distinct signals. The -CCl₃ carbon will be significantly downfield (δ ~90-100 ppm). The aromatic carbons will appear between δ 120-140 ppm, with their chemical shifts and splitting patterns influenced by the attached halogens (C-F coupling is particularly informative).
-
-
¹⁹F NMR:
-
Acquire a proton-decoupled spectrum.
-
Expected Spectrum: A single signal (singlet or narrow multiplet) will confirm the presence of the single fluorine atom.
-
Functional Group Analysis by Infrared (IR) Spectroscopy
Causality: IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
Experimental Protocol:
-
Sample Preparation: Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.
-
Data Acquisition: Scan the sample from 4000 cm⁻¹ to 600 cm⁻¹.
Expected IR Absorption Bands:
-
C-Cl stretches (Aromatic): ~1100-1000 cm⁻¹
-
C-F stretch (Aromatic): Strong absorption around ~1250-1150 cm⁻¹[7]
-
C-Cl stretches (-CCl₃): Strong absorptions in the fingerprint region, typically ~800-600 cm⁻¹[7]
-
C=C stretches (Aromatic): Peaks in the ~1600-1450 cm⁻¹ region.
-
Aromatic C-H stretches: Above 3000 cm⁻¹.
Safety and Handling
While a complete toxicological profile for this compound is not available, its structure as a halogenated organic compound necessitates stringent safety precautions.[3]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[3] Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[3]
-
Inhalation/Contact: Avoid breathing vapors or mist.[3] Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[3] Keep the container tightly sealed to prevent moisture ingress, which could lead to slow hydrolysis.
-
Fire Hazards: The compound is not expected to be highly flammable, but in the event of a fire, it may decompose to release toxic and corrosive gases, including hydrogen chloride, hydrogen fluoride, and phosgene.[3] Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]
References
- This compound | 179111-13-8 - ChemicalBook.
- This compound CAS#: 179111-13-8 - ChemicalBook.
- MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google P
- CN102746109A - Preparation method of 4-Chlorobenzotrifluoride - Google P
- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene - ResearchG
- Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google P
- Halogenated Organic Compounds - Spectroscopy Online.
- Chloro p
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- 5. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
An In-depth Technical Guide to 4-Chloro-2-fluorobenzotrichloride (CAS No. 179111-13-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-2-fluorobenzotrichloride, with CAS number 179111-13-8, is a halogenated aromatic hydrocarbon of significant interest as a chemical intermediate. Its trifunctional nature, comprising a reactive trichloromethyl group and a di-substituted phenyl ring, offers a versatile platform for the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of both chloro and fluoro substituents on the aromatic ring distinctly influences its reactivity and the properties of its derivatives. This guide provides a comprehensive overview of its physicochemical properties, a probable synthetic route based on established chemical principles, an analysis of its chemical reactivity, potential applications, and essential safety and handling protocols.
Physicochemical Properties
Precise experimental data for this compound is not extensively available in public literature. The following table summarizes its known and predicted properties.
| Property | Value | Source |
| CAS Number | 179111-13-8 | [1] |
| Molecular Formula | C₇H₃Cl₄F | [1] |
| Molecular Weight | 247.91 g/mol | [1] |
| Boiling Point | 260.0 ± 35.0 °C (Predicted) | [1] |
| Density | 1.579 g/cm³ (Predicted) | [1] |
| Physical State | Expected to be a liquid at room temperature | Inferred |
Synthesis Methodology
Proposed Synthetic Pathway: Free-Radical Chlorination
The synthesis can be logically broken down into two main stages: initiation and propagation.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on analogous procedures for the synthesis of similar benzotrichloride derivatives.[4]
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, a condenser, and a thermometer. The outlet of the condenser is connected to a scrubber to neutralize excess chlorine gas and hydrogen chloride byproduct.
-
Charging the Reactor: The reactor is charged with 4-chloro-2-fluorotoluene (the starting material).
-
Initiation: The reaction mixture is heated to a temperature of 100-140°C. A radical initiator, such as azobisisobutyronitrile (AIBN), is added in catalytic amounts, or the reaction is initiated by exposure to ultraviolet (UV) light.
-
Chlorination: Chlorine gas is bubbled through the heated reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be carefully monitored and maintained.
-
Monitoring the Reaction: The progress of the reaction is monitored by gas chromatography (GC) to track the disappearance of the starting material and the formation of the intermediate benzyl chloride and benzal chloride, and finally the desired benzotrichloride.
-
Completion and Work-up: Once the reaction is complete, the chlorine gas flow is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl.
-
Purification: The crude product is then purified by vacuum distillation to yield this compound.
Chemical Reactivity
The reactivity of this compound is dominated by the trichloromethyl group, with the halogenated aromatic ring influencing the reaction rates and directing further substitutions.
Hydrolysis
The trichloromethyl group is highly susceptible to hydrolysis, which is a key reaction for converting benzotrichlorides into more stable and useful derivatives.[3]
Caption: Hydrolysis of this compound to 4-Chloro-2-fluorobenzoic acid.
This hydrolysis can be carried out with water, often in the presence of a catalyst such as ferric chloride, to produce 4-chloro-2-fluorobenzoic acid.[4] This carboxylic acid derivative is a valuable building block in its own right for the synthesis of pharmaceuticals and other fine chemicals.[5]
Friedel-Crafts Reactions
The benzotrichloride can act as an electrophile in Friedel-Crafts reactions with aromatic compounds, although the presence of the deactivating chloro and fluoro groups on its own ring makes it less reactive than unsubstituted benzotrichloride.
Halogen Exchange
The trichloromethyl group can undergo halogen exchange reactions. For instance, reaction with anhydrous hydrogen fluoride (HF) can convert the -CCl₃ group to a -CF₃ group, yielding 4-chloro-2-fluoro-benzotrifluoride.[6]
Potential Applications in Drug Development and Agrochemicals
While specific applications for this compound are not widely documented, its structural motifs are present in numerous bioactive molecules. Halogenated aromatic compounds are key intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals.[5][7][8]
-
Pharmaceutical Synthesis: The 4-chloro-2-fluorobenzoyl moiety, accessible from this compound via hydrolysis, could be incorporated into various drug candidates. The presence of chlorine and fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[5]
-
Agrochemical Synthesis: Benzotrichloride derivatives are precursors to various herbicides and pesticides.[2] The resulting benzoic acids or benzoyl chlorides can be used to create esters and amides with desired herbicidal or insecticidal activity. The specific substitution pattern of this compound makes it a candidate for the synthesis of novel crop protection agents.[9]
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on the known hazards of related compounds like benzotrichloride and other chlorinated hydrocarbons, stringent safety precautions are necessary.[10][11]
-
General Handling: Handle only in a well-ventilated area, preferably in a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Inhalation: Avoid inhaling vapors or mists.[1] In case of inhalation, move to fresh air and seek medical attention if symptoms develop.[1]
-
Skin and Eye Contact: Avoid contact with skin and eyes.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.[1] Do not induce vomiting.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[1]
-
Fire Hazards: While not highly flammable, it may decompose upon heating to produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.[1] Use appropriate extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[1]
Conclusion
This compound is a chemical intermediate with significant potential, primarily due to its reactive trichloromethyl group and substituted aromatic ring. While detailed experimental data on this specific compound is sparse, its synthesis and reactivity can be reliably inferred from well-established chemical principles governing related compounds. Its utility as a precursor to valuable building blocks like 4-chloro-2-fluorobenzoic acid positions it as a compound of interest for researchers in the pharmaceutical and agrochemical sectors. As with all reactive chemical intermediates, strict adherence to safety protocols is paramount during its handling and use. Further research into the specific properties and applications of this compound is warranted to fully exploit its synthetic potential.
References
- [Reference for a similar synthesis, not directly for the target molecule, but provides a basis for the proposed method.]
- MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)
- Benzotrichloride: Synthesis, Reactivity, and Industrial Applications with Safety Considerations - Sinocure Chemical Group. (URL not available)
- 4 Chloro Benzotrichloride | Manufacturer, Supplier from Anand - Bromchem Labor
- Safety Data Sheet 4-chlorobenzotrifluoride Revision 4, Date 08 Apr 2022 - Redox. (URL not available)
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Introduction: Elucidating the Molecular Architecture of a Key Intermediate
An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-fluorobenzotrichloride
This compound (C₇H₃Cl₄F) is a halogenated aromatic compound of significant interest in synthetic chemistry, serving as a versatile intermediate in the manufacturing of agrochemicals, pharmaceuticals, and dyes.[1][2] Its chemical reactivity is largely dictated by the interplay of its substituents: the electron-withdrawing trichloromethyl group (-CCl₃) and the halogen atoms on the aromatic ring.[1][3] Accurate structural confirmation and purity assessment of this molecule are paramount for ensuring the desired outcomes in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the molecular connectivity and electronic environment.
¹H NMR Spectroscopy: A Map of the Aromatic Protons
Theoretical Insight: The chemical shift, integration, and multiplicity (splitting pattern) of proton signals reveal their electronic environment, relative numbers, and the proximity of neighboring protons, respectively. In this compound, the three aromatic protons are chemically distinct, and their signals will be influenced by coupling to each other and, significantly, to the ¹⁹F nucleus.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment | Rationale |
| ~ 7.85 | dd | JH-H ≈ 8.5 Hz, JH-F ≈ 6.0 Hz | 1H | H-6 | This proton is ortho to the electron-withdrawing -CCl₃ group, leading to a downfield shift. It exhibits ortho coupling to H-5 and a weaker four-bond coupling to the fluorine atom. |
| ~ 7.40 | dd | JH-H ≈ 8.5 Hz, JH-H ≈ 2.0 Hz | 1H | H-5 | This proton is ortho to the chlorine atom and meta to the -CCl₃ group. It shows ortho coupling to H-6 and meta coupling to H-3. |
| ~ 7.25 | t | JH-H ≈ 8.5 Hz, JH-F ≈ 8.5 Hz | 1H | H-3 | This proton is ortho to the fluorine atom, resulting in a strong ortho H-F coupling. The signal appears as a triplet due to similar ortho H-H and H-F coupling constants. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the spectrum at a frequency of 500 MHz. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A total of 16-32 scans are typically averaged to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
Theoretical Insight: ¹³C NMR provides information on each unique carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. The presence of fluorine will induce significant C-F coupling, which is invaluable for definitive assignments. The -CCl₃ carbon signal is often broad or of low intensity and can be challenging to observe.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (JC-F, Hz) | Assignment | Rationale |
| ~ 160 | d | ¹JC-F ≈ 255 Hz | C-2 | The carbon directly bonded to fluorine exhibits a large one-bond coupling constant and is shifted significantly downfield due to fluorine's electronegativity.[4] |
| ~ 136 | d | ³JC-F ≈ 4 Hz | C-4 | The carbon bearing the chlorine atom shows a smaller three-bond coupling to fluorine. |
| ~ 133 | d | ³JC-F ≈ 9 Hz | C-6 | This protonated carbon shows a typical three-bond coupling to fluorine. |
| ~ 131 | s | - | C-1 | This quaternary carbon is adjacent to the electron-withdrawing -CCl₃ group. Any coupling to fluorine would be weak. |
| ~ 126 | d | ²JC-F ≈ 22 Hz | C-5 | This carbon shows a characteristic two-bond coupling to the fluorine atom. |
| ~ 118 | d | ²JC-F ≈ 25 Hz | C-3 | This carbon, adjacent to the fluorine-bearing carbon, also exhibits a strong two-bond C-F coupling. |
| ~ 95 | s | - | -CCl₃ | The carbon of the trichloromethyl group is highly deshielded by the three chlorine atoms and typically appears in this region. The signal can be broad due to quadrupolar relaxation effects of the chlorine nuclei.[5] |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Insight: IR spectroscopy measures the vibrational frequencies of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a molecular "fingerprint."
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, spectra are recorded from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Analysis: Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
| 3100 - 3000 | Medium | C-H (aromatic) | Stretching |
| 1600, 1485 | Strong-Medium | C=C (aromatic) | Ring Stretching |
| 1250 - 1200 | Strong | C-F (aryl) | Stretching |
| 1100 - 1000 | Strong | C-Cl (aryl) | Stretching |
| 850 - 750 | Strong | C-Cl (-CCl₃) | Asymmetric/Symmetric Stretching |
| 900 - 675 | Strong | C-H (aromatic) | Out-of-plane Bending |
Causality: The high intensity of the C-F and C-Cl stretching bands is due to the large change in dipole moment during these vibrations.[6] The precise positions of the aromatic C=C stretching and C-H bending bands are diagnostic of the substitution pattern on the benzene ring.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Insight: Electron Ionization Mass Spectrometry (EI-MS) bombards the molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting mass-to-charge ratio (m/z) of the molecular ion confirms the molecular weight, while the fragmentation pattern provides structural clues. The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), creates a highly characteristic isotopic pattern.[7]
Experimental Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): The molecular weight of C₇H₃³⁵Cl₄F is 245.9. However, due to the four chlorine atoms, a cluster of peaks will be observed. The nominal molecular ion peak will be at m/z 246 (for the most abundant isotopes).
-
Isotopic Pattern: The key diagnostic feature will be the isotopic cluster for the [C₇H₃Cl₄F]⁺ ion. The relative intensities of the M⁺, [M+2]⁺, [M+4]⁺, [M+6]⁺, and [M+8]⁺ peaks will be in a ratio of approximately 100 : 130 : 63 : 14 : 1. This distinctive pattern is a definitive indicator of a species containing four chlorine atoms.[8]
-
Major Fragmentations: Fragmentation pathways favor the formation of stable carbocations.[9][10]
-
Loss of a Chlorine Radical: The most common initial fragmentation will be the loss of a Cl• radical from the -CCl₃ group to form a stable dichlorobenzyl cation. [C₇H₃Cl₄F]⁺• → [C₇H₃Cl₃F]⁺ + Cl• (m/z 211, and its isotopic cluster)
-
Loss of the -CCl₃ Radical: Cleavage of the C-C bond can lead to the loss of the trichloromethyl radical. [C₇H₃Cl₄F]⁺• → [C₆H₃ClF]⁺ + •CCl₃ (m/z 130, and its isotopic cluster)
-
Predicted Fragmentation Pathway in Mass Spectrometry
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The structural elucidation of this compound is unequivocally achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR define the precise arrangement of the aromatic core, with H-F and C-F couplings providing definitive assignment markers. IR spectroscopy confirms the presence of key functional groups, including the aryl-fluoride and multiple carbon-chlorine bonds. Finally, mass spectrometry provides unambiguous confirmation of the molecular weight and elemental composition through its unique and characteristic four-chlorine isotopic pattern, while fragmentation analysis corroborates the structural features. This guide provides the predictive data and interpretive logic essential for researchers in synthetic and analytical chemistry to confidently verify the identity and purity of this important chemical intermediate.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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Lisec, J., & Schliemann, H. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]
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Rossberg, M., et al. (2006). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Retrieved from [Link]
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NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Wikipedia. (n.d.). Benzotrichloride. Retrieved from [Link]
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Wang, Z., et al. (2005). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Benzotrichloride. PubChem. Retrieved from [Link]
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Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]
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Chem Help ASAP. (2023). predicting likely fragments in a mass spectrum. YouTube. Retrieved from [Link]
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NIST. (n.d.). 4-Chloro-2-nitrobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Benzonitrile, 4-chloro-. NIST Chemistry WebBook. Retrieved from [Link]
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Rossberg, M., et al. (2006). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Retrieved from [Link]
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solubility and stability of 4-Chloro-2-fluorobenzotrichloride
An In-depth Technical Guide to the Solubility and Stability of 4-Chloro-2-fluorobenzotrichloride
Abstract
This compound is a halogenated aromatic compound with significant potential as an intermediate in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. Its utility is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under diverse environmental conditions. Publicly available data on this specific molecule is limited; therefore, this guide provides a comprehensive framework for its characterization. By leveraging first principles of physical organic chemistry and drawing parallels with structurally analogous compounds, we outline the expected solubility and stability profiles. More importantly, this document serves as a practical manual, presenting detailed, field-proven protocols for determining these critical parameters in a research and development setting. The methodologies described are grounded in authoritative guidelines from the International Council for Harmonisation (ICH) to ensure scientific rigour and regulatory compliance.
Predicted Physicochemical Profile and Solubility
The molecular structure of this compound, featuring a dichlorophenyl ring and a trichloromethyl group, dictates its physicochemical behaviour. The presence of multiple chlorine atoms and a fluorine atom imparts significant lipophilicity. The trichloromethyl group is a key reactive site, particularly susceptible to nucleophilic attack, which is a critical consideration for both solubility and stability.
Structural Influence on Solubility
-
Lipophilicity: The high degree of halogenation suggests the molecule is nonpolar and lipophilic. Therefore, it is predicted to have very low solubility in aqueous media. PubChem data for the closely related 4-Chlorobenzotrichloride confirms its insolubility in water.[1]
-
Organic Solvents: High solubility is anticipated in a range of common nonpolar and polar aprotic organic solvents. Due to its nonpolar nature, it should be readily soluble in hydrocarbons (e.g., hexanes, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran). It is expected to be sparingly soluble in polar protic solvents like alcohols, as it cannot act as a hydrogen bond donor and only weakly as an acceptor.
Protocol for Quantitative Solubility Determination
To move from prediction to empirical data, a systematic solubility assessment is required. The following protocol describes a standard equilibrium shake-flask method, which is a gold standard for determining thermodynamic solubility.
Experimental Workflow: Solubility Assessment
Caption: Workflow for Thermodynamic Solubility Determination.
Step-by-Step Methodology:
-
Solvent Selection: Choose a range of solvents representing different polarity classes (e.g., Water, Methanol, Acetonitrile, Tetrahydrofuran, Dichloromethane, Toluene).
-
Preparation of Saturated Solutions: In separate, sealed vials, add an excess amount of this compound to a known volume of each solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Sample Collection and Filtration: After equilibration, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Quantification: Dilute the filtered supernatant to a concentration within the linear range of a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). Quantify the concentration against a standard curve prepared from a known stock solution.
-
Data Reporting: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.
Table 1: Template for Reporting Solubility Data
| Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Notes |
|---|---|---|---|---|
| Purified Water | Polar Protic | 25 | Expected to be <0.1 | |
| Methanol | Polar Protic | 25 | ||
| Acetonitrile | Polar Aprotic | 25 | ||
| Dichloromethane | Chlorinated | 25 | Expected to be high | |
| Toluene | Nonpolar | 25 | Expected to be high |
| Hexanes | Nonpolar | 25 | | |
Chemical Stability and Forced Degradation
Understanding the chemical stability of this compound is paramount for defining its storage requirements, handling procedures, and predicting its degradation pathways. The benzotrichloride functional group is the most significant liability, being highly susceptible to hydrolysis. Forced degradation studies, conducted under conditions more severe than accelerated stability testing, are essential to identify likely degradation products and establish the stability-indicating power of analytical methods.[2][3]
Primary Degradation Pathway: Hydrolysis
The trichloromethyl group is readily hydrolyzed in the presence of water, which can be catalyzed by acid or base, to form the corresponding benzoyl chloride, and subsequently the benzoic acid derivative. This is a well-established reaction for benzotrichlorides.[4][5] The reaction proceeds via nucleophilic substitution, where water attacks the electrophilic carbon of the -CCl₃ group.
Framework for Forced Degradation Studies
Forced degradation studies should be designed to achieve a target degradation of 5-20% of the parent compound to ensure that degradation products are generated at sufficient levels for detection and characterization without completely consuming the parent drug.[3] The study should encompass hydrolytic, oxidative, photolytic, and thermal stress conditions.[2][6]
Experimental Workflow: Forced Degradation Study
Caption: General Workflow for a Forced Degradation Study.
Detailed Protocols for Stress Conditions
A validated stability-indicating HPLC method is a prerequisite for these studies. The method must be capable of resolving the parent peak from all process impurities and degradation products.
A. Hydrolytic Degradation [3]
-
Acid Hydrolysis: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution (e.g., at 60 °C) and sample at appropriate time points.
-
Base Hydrolysis: Prepare a solution as above and add an equal volume of 0.1 M to 1 M sodium hydroxide. Keep this solution at room temperature, as base-catalyzed hydrolysis of the benzotrichloride group is expected to be rapid. Sample at early time points.
-
Neutral Hydrolysis: Prepare a solution as above and add an equal volume of purified water. Heat the solution (e.g., at 60-80 °C) and sample at appropriate time points.
B. Oxidative Degradation
-
Prepare a solution of the compound and treat it with a solution of hydrogen peroxide (e.g., 3-30%).
-
Store the solution at room temperature, protected from light.
-
Sample at various time points, analyzing for degradation. The aromatic ring may be susceptible to oxidation, though the electron-withdrawing groups offer some protection.
C. Photolytic Degradation (as per ICH Q1B) [7][8]
-
Expose a solid sample and a solution of the compound in a chemically inert, transparent container to a light source that provides a combination of UV and visible light.
-
The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[8]
-
A dark control sample, wrapped in aluminum foil, must be stored under the same temperature conditions to differentiate between thermal and photolytic degradation.
-
Analyze the exposed and control samples after the exposure period.
D. Thermal Degradation
-
Solid State: Place the solid compound in a controlled temperature chamber (e.g., 80 °C).
-
Solution State: Prepare a solution of the compound in a suitable inert solvent and place it in the same temperature chamber.
-
Sample at various time points and analyze for degradation.
Table 2: Summary of Forced Degradation Conditions and Expected Outcomes
| Stress Condition | Typical Reagents & Conditions | Potential Degradation Site | Expected Primary Degradant(s) |
|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl, 60 °C | Trichloromethyl group | 4-Chloro-2-fluorobenzoyl chloride, 4-Chloro-2-fluorobenzoic acid |
| Base Hydrolysis | 0.1 M NaOH, Room Temp | Trichloromethyl group | 4-Chloro-2-fluorobenzoic acid (as salt) |
| Oxidation | 3% H₂O₂, Room Temp | Aromatic Ring / Benzyl Carbon | Hydroxylated species, ring-opened products |
| Photolysis | ICH Q1B light source | C-Cl bonds, Aromatic Ring | Radical-mediated products, dehalogenated species |
| Thermal (Dry Heat) | 80 °C | Weakest covalent bonds | Decomposition may occur at higher temperatures |
Conclusion
While specific empirical data for this compound is not widely published, a robust scientific understanding of its properties can be developed through a systematic experimental approach. Its solubility is predicted to be high in nonpolar organic solvents and extremely low in water. The compound's primary stability liability is the trichloromethyl group, which is highly susceptible to hydrolysis. The comprehensive protocols for solubility determination and forced degradation studies provided in this guide offer a clear and authoritative pathway for researchers to thoroughly characterize this valuable chemical intermediate. Adherence to these methodologies will generate the critical data needed to support its use in drug development and other scientific applications, ensuring both product quality and regulatory acceptance.
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Introduction: The Strategic Importance of 4-Chloro-2-fluorobenzotrichloride
An In-Depth Technical Guide to the Reaction Mechanisms of 4-Chloro-2-fluorobenzotrichloride
This compound is a highly functionalized aromatic compound of significant interest in the synthesis of complex organic molecules. Its utility stems from the unique interplay of its substituents: a reactive trichloromethyl group and a uniquely substituted aromatic ring. This guide provides an in-depth exploration of the core reaction mechanisms involving this versatile intermediate, offering field-proven insights for researchers, chemists, and professionals in drug development and materials science. The strategic placement of the chloro, fluoro, and trichloromethyl groups allows for selective transformations at multiple sites, making it a valuable building block for pharmaceuticals and agrochemicals.[1][2]
The trichloromethyl (-CCl₃) group serves as a synthetic equivalent of a carboxylic acid or an acid chloride, accessible through hydrolysis.[3][4] The aromatic chlorine and fluorine atoms modulate the ring's electron density and provide sites for nucleophilic aromatic substitution (SNAr).[5] Understanding the distinct reactivity of each functional group is paramount to harnessing the full synthetic potential of this molecule.
PART 1: Reactivity of the Trichloromethyl Group
The -CCl₃ group is the most reactive site on the molecule under many conditions. Its chemistry is dominated by hydrolysis, which can be controlled to yield either the carboxylic acid or the intermediate acid chloride.
Complete Hydrolysis to 4-Chloro-2-fluorobenzoic Acid
The full hydrolysis of the benzotrichloride moiety to a benzoic acid is a cornerstone transformation. This reaction proceeds via a stepwise mechanism, typically under acidic or alkaline conditions, often with catalytic assistance.
Mechanistic Insight (Acid-Catalyzed): The reaction is often catalyzed by Lewis acids (e.g., FeCl₃, ZnCl₂) or strong protic acids (e.g., H₂SO₄).[6] The catalyst coordinates to a chlorine atom of the trichloromethyl group, making the carbon atom more electrophilic and susceptible to attack by water. This process repeats, forming a gem-trichlorocarbinol intermediate which is unstable and eliminates HCl to form the corresponding acyl chloride. The acyl chloride is then further hydrolyzed to the carboxylic acid. The rate of hydrolysis for benzotrichloride itself has been found to be independent of pH over a wide range, suggesting a mechanism that may involve a slow, unimolecular ionization to a dichlorophenylcarbonium ion intermediate, which is then rapidly attacked by water.[7]
Diagram: Acid-Catalyzed Hydrolysis of the -CCl₃ Group
Caption: Stepwise mechanism for the acid-catalyzed hydrolysis of the trichloromethyl group.
Partial Hydrolysis to 4-Chloro-2-fluorobenzoyl Chloride
Controlling the stoichiometry of water and the reaction conditions allows for the isolation of the intermediate, 4-chloro-2-fluorobenzoyl chloride. This is a critical reaction as acyl chlorides are themselves highly valuable synthetic intermediates.[4]
Causality Behind Experimental Choices: To achieve partial hydrolysis, the reaction is typically run with a limited amount of water, often in the presence of a Lewis acid catalyst like ferric chloride or zinc chloride.[6] The catalyst enhances the rate of the first hydrolysis step to the acid chloride. By maintaining a low water concentration and moderate temperatures (e.g., 120-130 °C), the subsequent hydrolysis of the more stable acid chloride to the carboxylic acid is minimized.[6]
| Parameter | Complete Hydrolysis | Partial Hydrolysis (to Acyl Chloride) |
| Primary Reagent | Water (excess) | Water (stoichiometric or slightly more) |
| Catalyst | Lewis Acids (FeCl₃, ZnCl₂) or base | Lewis Acids (FeCl₃, ZnCl₂)[6] |
| Typical Temp. | 80 - 120 °C[8] | 120 - 140 °C[6] |
| Key Condition | Ensure complete conversion | Precise control of water addition |
| Primary Product | 4-Chloro-2-fluorobenzoic acid | 4-Chloro-2-fluorobenzoyl chloride |
Table 1: Comparison of conditions for complete vs. partial hydrolysis.
PART 2: Reactivity of the Aromatic Ring
The halogen substituents on the aromatic ring dictate its reactivity towards both nucleophilic and electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing trichloromethyl group, in addition to the inherent electronegativity of the chlorine and fluorine atoms, activates the aromatic ring towards nucleophilic attack. Such reactions proceed via an addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex intermediate.[5][9]
Mechanistic Insight: Nucleophilic aromatic substitution is favorable only when strong electron-withdrawing groups are positioned ortho or para to the leaving group, as this allows for the delocalization of the negative charge in the Meisenheimer intermediate.[5] In this compound:
-
Attack at C4 (para to -CCl₃): The -CCl₃ group at position 1 can stabilize the negative charge developed from nucleophilic attack at the C4 position (bearing the -Cl).
-
Attack at C2 (ortho to -CCl₃): Similarly, the -CCl₃ group can stabilize the charge from an attack at the C2 position (bearing the -F).
Fluorine is generally a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which makes the carbon it is attached to more electrophilic and helps stabilize the intermediate. Therefore, reactions with nucleophiles like amines, alkoxides, or thiols may preferentially substitute the fluorine atom.[10][11]
Diagram: SNAr Mechanism with an Amine
Caption: General mechanism for Nucleophilic Aromatic Substitution (SₙAr) with an amine.
Electrophilic Aromatic Substitution (EAS)
While the ring is generally deactivated towards electrophilic attack due to its electron-withdrawing substituents, reactions like nitration or further halogenation can be forced under harsh conditions.[12] The directing effects of the existing substituents must be considered:
-
-CCl₃ group: Strongly deactivating and a meta-director due to its powerful inductive electron-withdrawing effect.[13]
-
-Cl and -F groups: Both are deactivating overall but are ortho, para-directors due to the ability of their lone pairs to donate electron density via resonance.
The outcome of an EAS reaction will be a complex mixture, with the regioselectivity determined by a balance of these competing directing effects and steric hindrance.
PART 3: Experimental Protocols & Workflows
The following protocols are presented as self-validating systems. Adherence to these steps, with appropriate analytical monitoring (e.g., TLC, GC-MS), ensures reproducibility and high purity.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzoic Acid via Complete Hydrolysis
This protocol details the complete hydrolysis of this compound using a Lewis acid catalyst.
Safety Precautions:
-
Work in a well-ventilated fume hood at all times.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.[15]
-
4-Chlorobenzotrichloride and its derivatives are lachrymators and corrosive. Avoid inhalation and skin contact.[16]
-
The reaction evolves significant amounts of HCl gas, which must be neutralized using a gas scrubber containing a basic solution (e.g., NaOH).[8]
Materials & Equipment:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂)
-
Deionized Water
-
Concentrated Hydrochloric Acid (for workup)
-
Toluene or other suitable solvent for extraction
-
Round-bottom flask equipped with a reflux condenser, magnetic stirrer, dropping funnel, and a gas outlet to a scrubber.
Procedure:
-
Charge the round-bottom flask with this compound (1.0 eq) and the Lewis acid catalyst (e.g., FeCl₃, 0.05 eq).
-
Heat the mixture to 100-110 °C with vigorous stirring.
-
Add water (3.0-4.0 eq) dropwise via the dropping funnel over a period of 1-2 hours. The rate of addition must be controlled to manage the exothermic reaction and the vigorous evolution of HCl gas.
-
After the addition is complete, maintain the temperature at 110-120 °C and continue stirring for an additional 2-4 hours, or until GC/TLC analysis indicates the complete consumption of the starting material and intermediates.
-
Cool the reaction mixture to room temperature. A solid mass of the crude product should form.
-
Add toluene to the flask and heat briefly to dissolve the product, leaving behind the inorganic catalyst.
-
Filter the hot solution to remove the catalyst.
-
Wash the organic filtrate with water, then with a brine solution.
-
Evaporate the solvent under reduced pressure to yield the crude 4-Chloro-2-fluorobenzoic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified product.[8]
Diagram: Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 4-chloro-2-fluorobenzoic acid.
Conclusion
This compound is a potent synthetic intermediate whose reactivity is governed by the distinct chemical properties of its trichloromethyl group and its substituted aromatic ring. The -CCl₃ group provides a reliable handle for the synthesis of carboxylic acids and acid chlorides through controlled hydrolysis. Concurrently, the electron-deficient aromatic ring is primed for nucleophilic substitution, offering a pathway to introduce further complexity. A thorough, mechanism-based understanding of these competing and complementary reactivities is essential for designing efficient and selective synthetic routes for advanced materials, pharmaceuticals, and agrochemicals.
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An In-depth Technical Guide on the Safety and Handling of 4-Chloro-2-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-fluorobenzotrichloride (CAS No. 179111-13-8) is a halogenated aromatic compound with potential applications in organic synthesis, serving as an intermediate in the development of novel pharmaceutical and agrochemical products. Its unique substitution pattern, featuring a trichloromethyl group, a chlorine atom, and a fluorine atom on the benzene ring, imparts specific reactivity that is of interest to medicinal and process chemists. However, these same structural features necessitate a thorough understanding and strict adherence to safety and handling protocols. The benzotrichloride moiety, in particular, is associated with significant health hazards, including potential carcinogenicity and corrosive properties upon hydrolysis.
This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required when working with this compound. The information herein is synthesized from available safety data for the compound and its structural analogs, aiming to provide a robust framework for its safe utilization in a laboratory and research setting.
Hazard Identification and GHS Classification
Inferred GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][2] |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1][2] |
| Carcinogenicity | Category 1B | H350: May cause cancer.[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1][2] |
Signal Word: Danger
Hazard Pictograms:
GHS Pictograms for Inferred Hazards
Physicochemical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₃Cl₄F | [3][4] |
| Molecular Weight | 247.91 g/mol | [3][4] |
| CAS Number | 179111-13-8 | [3][4][5] |
| Appearance | Data not available | |
| Boiling Point | 260 °C at 760 mmHg | [4] |
| Density | 1.579 g/cm³ | [4] |
| Flash Point | 123.7 °C | [4] |
| Vapor Pressure | 0.0204 mmHg at 25°C | [4] |
| Solubility | Data not available. Likely soluble in organic solvents. Hydrolyzes in water. |
Safe Handling and Storage
Given the inferred hazards, particularly its corrosive nature and potential carcinogenicity, stringent protocols for handling and storage must be implemented.
Engineering Controls
The primary defense against exposure is the use of robust engineering controls.
-
Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.
-
Closed Systems: For larger scale operations, the use of a closed system is highly recommended to minimize the risk of exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when working with this compound.
-
Eye Protection: Tightly fitting chemical safety goggles and a face shield are essential to protect against splashes.[2][3]
-
Hand Protection: Use chemically resistant gloves, such as Viton™ or a double layer of nitrile gloves. Gloves must be inspected for integrity before each use and disposed of immediately after contamination.[6]
-
Skin and Body Protection: A flame-retardant lab coat, worn over personal clothing, and closed-toe shoes are required. For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be worn.[3]
-
Respiratory Protection: In situations where engineering controls may not be sufficient or during emergency situations, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.[1]
Storage Requirements
Proper storage is crucial to maintain the stability of the compound and prevent accidents.
-
Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[2][3]
-
Incompatible Materials: Keep away from water, moisture, strong bases, alcohols, and strong oxidizing agents.[7] Contact with moisture will lead to hydrolysis, forming hydrochloric acid and other corrosive byproducts.
-
Segregation: Store separately from incompatible materials.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from exposure.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][8]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][8]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Spill Response
A clear and practiced spill response plan is essential.
Workflow for Spill Response
For large spills or spills outside of a fume hood, evacuate the laboratory and contact the institution's emergency response team.[9]
Reactivity and Stability
-
Reactivity: this compound is sensitive to moisture. It will hydrolyze to form hydrochloric acid and the corresponding benzoic acid derivative. This reaction can be vigorous.
-
Chemical Stability: The compound is stable under recommended storage conditions (cool, dry, and away from incompatible materials).[3]
-
Hazardous Decomposition Products: Upon combustion or thermal decomposition, it may release toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride.[8][10]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, alcohols, and water/moisture.[7]
Toxicological Information
There is a lack of specific toxicological data for this compound.[3] However, based on the known toxicology of benzotrichloride and other halogenated aromatic compounds, the following effects are anticipated:
-
Acute Effects: The compound is expected to be harmful if swallowed and toxic if inhaled.[1][2] It is predicted to be severely irritating and corrosive to the skin, eyes, and respiratory tract.[1][2]
-
Chronic Effects: The benzotrichloride moiety is classified as a potential human carcinogen (Group 1B).[1][2] Long-term exposure may lead to chronic respiratory issues and potential organ damage.
Disposal Considerations
All waste containing this compound must be handled as hazardous waste.
-
Waste Containers: Collect waste in designated, properly labeled, and sealed containers.
-
Disposal Method: Dispose of waste through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.[11]
Conclusion
This compound is a valuable research chemical that demands a high level of respect and caution. Its potential for severe health effects, including corrosivity and carcinogenicity, necessitates the implementation of stringent safety protocols. By understanding its properties, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this compound safely and effectively. Adherence to the guidelines outlined in this document is paramount to ensuring the well-being of laboratory personnel and the protection of the research environment.
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Redox. (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride. Retrieved from [Link]
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Environmental Health and Safety, Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Retrieved from [Link]
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(n.d.). Emergency Procedure Guide - Corrosive Liquids. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of 4-Chloro-2-fluorobenzotrichloride in the Synthesis of Advanced Pharmaceutical Intermediates
Abstract
This technical guide delineates the synthetic versatility of 4-Chloro-2-fluorobenzotrichloride, a highly reactive and functionalized aromatic building block. We will explore its pivotal role as a precursor to key pharmaceutical intermediates, with a particular focus on its application in the synthesis of pharmacophores relevant to the development of modern therapeutics, such as kinase inhibitors. This document provides a comprehensive overview of its reactivity, detailed experimental protocols for its conversion into synthetically valuable derivatives, and a discussion on the causality behind the chosen experimental parameters.
Introduction: The Emergence of Halogenated Scaffolds in Drug Discovery
The incorporation of halogen atoms, particularly fluorine and chlorine, into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1] The 4-chloro-2-fluoro substitution pattern on a benzene ring offers a unique combination of electronic and steric effects that can enhance binding affinity to biological targets and improve metabolic stability. This compound (CFBT) serves as a potent and versatile starting material, primarily due to the synthetic equivalence of the benzotrichloride moiety to a carboxylic acid or its activated derivatives.[2][3][4] This guide will illuminate the practical applications of CFBT in pharmaceutical synthesis.
Core Reactivity and Synthetic Equivalents
The primary synthetic value of this compound lies in the reactivity of the trichloromethyl (-CCl₃) group. This functional group can be readily transformed into a carboxylic acid (-COOH) or a benzoyl chloride (-COCl) moiety, rendering CFBT a stable and efficient precursor for these critical functional groups.[5][6]
Hydrolysis to 4-Chloro-2-fluorobenzoic Acid
The complete hydrolysis of the benzotrichloride group provides a direct route to the corresponding benzoic acid. This transformation is typically catalyzed by a Lewis acid or performed under alkaline conditions.[1]
-
Causality of Catalyst Choice: The use of a Lewis acid, such as zinc chloride, facilitates the hydrolysis by coordinating to the chlorine atoms, making the carbon atom more susceptible to nucleophilic attack by water.[1] Alkaline hydrolysis, using a mild base like calcium carbonate, proceeds via a different mechanism and can offer advantages in terms of product purity by minimizing the formation of chlorinated byproducts.[1]
Partial Hydrolysis to 4-Chloro-2-fluorobenzoyl Chloride
Controlled, partial hydrolysis of CFBT yields the highly reactive 4-chloro-2-fluorobenzoyl chloride. This reaction is of significant industrial importance as it provides direct access to a key acylating agent. The reaction can be achieved by using a stoichiometric amount of water or by reacting the benzotrichloride with the corresponding benzoic acid.[5][7]
-
Experimental Rationale: Careful control of the stoichiometry of water is paramount to prevent over-hydrolysis to the carboxylic acid. The reaction with benzoic acid is an elegant alternative that produces two equivalents of the desired benzoyl chloride.[5][7]
Application in the Synthesis of Kinase Inhibitor Scaffolds
Substituted benzoyl moieties are prevalent in a wide array of targeted therapeutics, particularly in the class of protein kinase inhibitors.[8][9][10][11][12][13] The 4-chloro-2-fluorophenyl group, in particular, is a key pharmacophore in several developmental and approved kinase inhibitors, where it often engages in crucial binding interactions within the ATP-binding pocket of the target kinase.
A notable example of a complex therapeutic agent containing a related structural element is Foretinib , a multi-kinase inhibitor that targets MET, VEGFR, and other receptor tyrosine kinases. While the published synthesis of Foretinib may not explicitly start from this compound, the inherent reactivity of this building block makes it an ideal candidate for the synthesis of key fragments of such complex molecules.
Below, we present a detailed, representative protocol for the synthesis of a key intermediate, 4-chloro-2-fluoro-N-(substituted)benzamide, which is a common structural motif in kinase inhibitors.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzoyl Chloride from this compound
This protocol describes the conversion of this compound to 4-Chloro-2-fluorobenzoyl chloride via reaction with 4-Chloro-2-fluorobenzoic acid.
Materials:
-
This compound (CFBT)
-
4-Chloro-2-fluorobenzoic acid
-
Zinc Chloride (ZnCl₂), anhydrous
-
Distillation apparatus
-
Round-bottom flask with magnetic stirrer and reflux condenser
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1.0 equivalent of this compound and 1.0 equivalent of 4-Chloro-2-fluorobenzoic acid.
-
Add a catalytic amount of anhydrous zinc chloride (approx. 1-2 mol%).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
The reaction progress can be monitored by the evolution of hydrogen chloride (HCl) gas, which should be directed to a suitable scrubber.
-
After the evolution of HCl ceases (typically 2-4 hours), cool the reaction mixture to room temperature.
-
The crude 4-Chloro-2-fluorobenzoyl chloride can be purified by vacuum distillation to yield a colorless liquid.
| Parameter | Value | Reference |
| Reactants | This compound, 4-Chloro-2-fluorobenzoic acid | [5][7] |
| Catalyst | Zinc Chloride (ZnCl₂) | [5] |
| Reaction Temperature | 120-140 °C | [5] |
| Theoretical Yield | 2 equivalents of 4-Chloro-2-fluorobenzoyl chloride | [5][7] |
Protocol 2: Synthesis of a Representative N-(Aryl)-4-chloro-2-fluorobenzamide Intermediate
This protocol outlines the acylation of an aromatic amine with 4-Chloro-2-fluorobenzoyl chloride, a key step in the synthesis of many kinase inhibitors.
Materials:
-
4-Chloro-2-fluorobenzoyl chloride
-
A substituted aromatic amine (e.g., 4-aminophenol)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Tertiary amine base (e.g., Triethylamine, Pyridine)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the substituted aromatic amine (1.0 equivalent) and the tertiary amine base (1.1 equivalents) in the anhydrous aprotic solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-Chloro-2-fluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution via a dropping funnel.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired N-(Aryl)-4-chloro-2-fluorobenzamide.
| Parameter | Value | Rationale |
| Reaction Type | Acylation | Formation of an amide bond. |
| Base | Triethylamine/Pyridine | To neutralize the HCl byproduct. |
| Solvent | Anhydrous DCM/THF | To prevent hydrolysis of the acyl chloride. |
| Temperature | 0 °C to Room Temp. | To control the exothermic reaction. |
Visualization of Synthetic Pathways
Caption: Synthetic utility of this compound.
Caption: Workflow for N-Aryl-4-chloro-2-fluorobenzamide Synthesis.
Safety and Handling
This compound and its derivative, 4-Chloro-2-fluorobenzoyl chloride, are corrosive and lachrymatory substances. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. These compounds are sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis.
Conclusion
This compound is a valuable and versatile building block for pharmaceutical synthesis. Its efficient conversion to both 4-chloro-2-fluorobenzoic acid and 4-chloro-2-fluorobenzoyl chloride provides access to a key pharmacophore found in numerous advanced therapeutics, including the important class of kinase inhibitors. The protocols and rationale presented herein provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this important intermediate.
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Wikipedia. Benzoyl chloride. [Link]
-
Ataman Kimya. BENZOYL CHLORIDE. [Link]
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PubMed Central. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. [Link]
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- Google Patents. A kind of preparation method of tyrosine kinase inhibitor Foretinib.
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New Drug Approvals. Foretinib. [Link]
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Application Notes & Protocols: 4-Chloro-2-fluorobenzotrichloride as a Versatile Building Block for Modern Agrochemicals
Abstract
4-Chloro-2-fluorobenzotrichloride (CFCBTC) is a highly functionalized aromatic compound that serves as a pivotal starting material in the synthesis of advanced agrochemicals. The strategic placement of chlorine and fluorine atoms on the benzene ring, combined with the reactive trichloromethyl group, offers a unique combination of properties and synthetic handles. The trifluoromethyl moiety, often generated from the trichloromethyl group, is a well-established bioisostere that can significantly enhance the efficacy, metabolic stability, and bioavailability of active ingredients.[1] This guide provides an in-depth exploration of CFCBTC's reactivity and showcases its application in constructing complex herbicidal and fungicidal scaffolds. Detailed, field-proven protocols are provided to enable researchers to leverage this powerful building block in their discovery and development programs.
Introduction: The Strategic Advantage of this compound
The relentless demand for more effective and environmentally benign crop protection agents has driven chemists to explore novel molecular scaffolds. Fluorine-containing compounds have become particularly prominent, with over half of the pesticides launched in the last two decades being fluorinated.[2] The trifluoromethyl group (–CF₃), in particular, is a privileged moiety in agrochemical design due to its high lipophilicity, which aids in membrane transport, and its strong carbon-fluorine bonds, which increase resistance to metabolic degradation.[1][2]
This compound emerges as a key precursor for introducing a trifluoromethyl-substituted phenyl ring into a target molecule. Its chemical profile is defined by two primary reactive centers:
-
The Trichloromethyl (–CCl₃) Group: This group is a synthetic linchpin, readily convertible into other critical functionalities such as a carboxylic acid (–COOH), an acid chloride (–COCl), or, most importantly, a trifluoromethyl (–CF₃) group.[3][4]
-
The Substituted Benzene Ring: The chloro and fluoro substituents influence the ring's electronic properties and provide potential sites for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the construction of complex diaryl ether or biphenyl structures common in many herbicides.[5]
This combination makes CFCBTC a cost-effective and versatile starting point for a diverse range of agrochemical active ingredients.
Table 1: Physicochemical Properties of this compound and Key Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Transformation |
| This compound | 179111-13-8 | C₇H₃Cl₄F | 263.91 | Starting Material |
| 4-Chloro-2-fluorobenzoic Acid | 50649-71-3 | C₇H₄ClFO₂ | 174.56 | Hydrolysis |
| 4-Chloro-2-fluorobenzoyl Chloride | 87417-70-7 | C₇H₃Cl₂FO | 193.01 | Partial Hydrolysis |
| 4-Chloro-2-fluorobenzotrifluoride | 94444-59-4 | C₇H₃ClF₄ | 198.55 | Fluorination |
Core Synthetic Transformations and Mechanistic Rationale
The utility of CFCBTC is unlocked through a series of fundamental chemical transformations targeting the trichloromethyl group. Understanding the causality behind these reactions is crucial for optimizing conditions and achieving high yields.
Hydrolysis to 4-Chloro-2-fluorobenzoic Acid
The conversion of the –CCl₃ group to a carboxylic acid is a cornerstone reaction, providing a key intermediate for synthesizing amides, esters, and other derivatives. The reaction proceeds via a stepwise hydrolysis, where water attacks the electrophilic carbon of the trichloromethyl group.
Causality of Experimental Choices:
-
Catalyst: The hydrolysis can be sluggish with water alone. Lewis acids like zinc chloride (ZnCl₂) or ferric chloride (FeCl₃) are employed to polarize the C-Cl bonds, making the carbon atom more susceptible to nucleophilic attack by water.[6][7][8] This catalytic approach allows the reaction to proceed at lower temperatures (100-120 °C) compared to uncatalyzed, high-pressure methods.[8]
-
Controlled Water Addition: The rate of water addition must be carefully controlled to match the rate of reaction.[8] An excess of water can lead to biphasic mixtures and inefficient reaction, while too slow an addition prolongs the reaction time. The gradual addition ensures that the evolution of HCl gas is manageable and the reaction temperature remains within the optimal range.[6]
Caption: Simplified reaction pathway for the hydrolysis of CFCBTC.
Fluorination to 4-Chloro-2-fluorobenzotrifluoride
The synthesis of the corresponding benzotrifluoride derivative is arguably the most valuable transformation for agrochemical development. This is achieved through a halogen exchange (Halex) reaction.
Causality of Experimental Choices:
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF) is a common industrial reagent for this transformation, often used under pressure.[9] Antimony trifluoride (SbF₃), as used in the original Swarts reaction, is also effective.[2] The choice of reagent depends on the scale, available equipment, and safety considerations. HF is highly corrosive and toxic, requiring specialized handling.
-
Catalysis: A catalyst, such as antimony pentachloride (SbCl₅) when using SbF₃, can be used to facilitate the exchange by forming a more reactive intermediate. The reaction drives towards the thermodynamically stable C-F bonds.
Caption: Synthetic utility of CFCBTC in generating key agrochemical intermediates.
Application in Agrochemical Synthesis: A Case Study
The derivatives of CFCBTC are precursors to numerous patented agrochemicals. For instance, the 4-chloro-2-fluoro-3-methoxyphenyl moiety is a core component of potent herbicides that act as synthetic auxins or inhibitors of crucial plant enzymes.[10][11][12] A common synthetic strategy involves the preparation of a phenol intermediate from a benzotrifluoride derivative, followed by a Williamson ether synthesis.
Case Study: Synthesis of a Diaryl Ether Herbicide Intermediate
Many modern herbicides, such as those that inhibit protoporphyrinogen oxidase (PPO), feature a diaryl ether linkage. The synthesis of 3-(2-chloro-4-(trifluoromethyl)phenoxy)-benzoic acid serves as an excellent model for this class of compounds, demonstrating the principles involved.[13][14] Although this example uses a different starting material (3,4-dichlorobenzotrifluoride), the reaction logic is directly applicable to derivatives of 4-chloro-2-fluorobenzotrifluoride.
The key step is a nucleophilic aromatic substitution (SNAr) reaction where a phenoxide attacks the activated aromatic ring of the benzotrifluoride derivative. The trifluoromethyl group is strongly electron-withdrawing, which activates the ring towards nucleophilic attack, facilitating the displacement of a chlorine atom.
Detailed Experimental Protocols
Safety Precaution: All protocols must be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Reactions involving benzotrichlorides can evolve hydrogen chloride (HCl) gas, which requires an appropriate scrubbing system.
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzoic Acid
This protocol describes the Lewis acid-catalyzed hydrolysis of CFCBTC.
Materials & Equipment:
-
This compound (CFCBTC)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Deionized Water
-
Hydrochloric Acid (HCl) for acidification
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser connected to a gas scrubber.
-
Heating mantle with temperature controller.
-
Filtration apparatus (Büchner funnel).
Procedure:
-
Charge the reaction flask with this compound (1.0 mol) and anhydrous zinc chloride (0.02 mol).
-
Begin vigorous stirring and heat the mixture to 100-110 °C.[6][8]
-
Using the dropping funnel, add deionized water (3.5 mol) dropwise over a period of 2-3 hours. The rate of addition should be controlled to maintain a steady evolution of HCl gas.
-
After the addition is complete, continue heating and stirring at 110-120 °C for an additional 1-2 hours until the evolution of HCl ceases, indicating reaction completion.
-
Cool the reaction mixture to approximately 80-90 °C. The product, crude 4-chloro-2-fluorobenzoic acid, will be a molten layer.
-
Pour the hot mixture into a beaker containing 500 mL of hot water and stir well to dissolve the catalyst.
-
Allow the mixture to cool to room temperature, which will cause the crude benzoic acid to solidify.
-
Collect the crude solid by vacuum filtration and wash the filter cake with cold water.
-
Purification: Recrystallize the crude solid from a hot water/ethanol mixture to yield pure 4-Chloro-2-fluorobenzoic acid. Dry the crystals under vacuum.
Self-Validation:
-
Reaction Monitoring: Monitor the cessation of HCl gas evolution.
-
Characterization: Confirm product identity and purity using melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 2: Synthesis of a Diaryl Ether Intermediate
This protocol is an illustrative procedure for a Williamson ether synthesis, a key step in forming many herbicides, based on a patented method.[13][14]
Materials & Equipment:
-
4-Chloro-2-fluorobenzotrifluoride derivative (e.g., 1,4-dichloro-2-(trifluoromethyl)benzene) (1.0 mol)
-
m-Hydroxybenzoic acid (1.05 mol)
-
Potassium hydroxide (KOH) (2.1 mol)
-
Dimethyl sulfoxide (DMSO) as solvent
-
Toluene as azeotropic agent
-
Phase-transfer catalyst (e.g., 18-crown-6) (0.01 mol)
-
Reaction vessel with stirrer, heating mantle, and a Dean-Stark apparatus.
Procedure:
-
To the reaction vessel, add m-hydroxybenzoic acid, potassium hydroxide, DMSO, toluene, and the crown ether catalyst.
-
Heat the mixture to reflux under stirring. Water generated from the salt formation will be removed azeotropically via the Dean-Stark trap. Continue until no more water is collected.
-
Cool the mixture slightly and slowly add the 4-chloro-2-fluorobenzotrifluoride derivative.
-
Heat the reaction mixture to 135–155 °C and maintain for 5-6 hours.[13]
-
Monitor the reaction progress by TLC or GC until the starting phenol is consumed.
-
After completion, cool the mixture and dilute it with water.
-
Acidify the aqueous solution with concentrated HCl to a pH of 1-2. This will precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.
Causality and Self-Validation:
-
Rationale: The use of a polar aprotic solvent (DMSO) accelerates the SNAr reaction. A phase-transfer catalyst is used to improve the solubility and reactivity of the potassium phenoxide salt.[13] Azeotropic removal of water is critical as water can inhibit the reaction.
-
Characterization: The final product's structure and purity should be confirmed by NMR spectroscopy and HPLC.
Caption: Experimental workflow for a multi-step agrochemical synthesis.
Conclusion
This compound is a potent and versatile building block for the synthesis of high-value agrochemicals. Its true power lies in the efficient conversion of the trichloromethyl group into the bioactively significant trifluoromethyl group or other useful functionalities like carboxylic acids. The protocols and mechanistic insights provided herein offer a robust framework for researchers to harness the synthetic potential of CFCBTC, paving the way for the discovery of next-generation crop protection solutions.
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catalytic conversion of 4-Chloro-2-fluorobenzotrichloride
Application Note & Protocol
Topic: High-Efficiency Catalytic Conversion of 4-Chloro-2-fluorobenzotrichloride to 4-Chloro-2-fluorobenzoic Acid
Audience: Researchers, scientists, and drug development professionals engaged in fine chemical synthesis and API intermediate development.
Executive Summary
This document provides a comprehensive technical guide for the catalytic hydrolysis of this compound to produce 4-Chloro-2-fluorobenzoic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We present a field-proven protocol centered on the use of anhydrous zinc chloride as an efficient Lewis acid catalyst. The narrative explains the underlying reaction mechanism, details the causality behind critical process parameters, and outlines a self-validating experimental workflow complete with in-process controls and safety protocols. This guide is designed to enable skilled professionals to replicate this conversion with high yield and purity.
Introduction: The Synthetic Imperative
4-Chloro-2-fluorobenzoic acid is a key building block in medicinal chemistry and materials science.[2] Its synthesis from readily available precursors is a critical step in various manufacturing value chains. The conversion of this compound via catalytic hydrolysis represents a direct and atom-economical route to this target molecule. This process involves the transformation of a trichloromethyl group into a carboxylic acid functional group through a carefully controlled reaction with water.[3][4] While direct hydrolysis can be achieved at high temperatures and pressures, the use of a catalyst allows the reaction to proceed under more moderate and controllable conditions.[5] This application note focuses on a robust protocol employing anhydrous zinc chloride (ZnCl₂), a Lewis acid that significantly enhances the reaction rate and efficiency.[5][6]
Reaction Mechanism & Catalytic Rationale
The conversion of a benzotrichloride derivative to a benzoic acid is a multi-step hydrolysis reaction.[7][8] The trichloromethyl group is sterically hindered and its carbon-chlorine bonds are relatively stable. A catalyst is therefore employed to facilitate the nucleophilic attack by water.
Causality of Catalyst Selection: Anhydrous zinc chloride is an effective Lewis acid catalyst for this transformation.[6][9] Its role is to coordinate with one of the chlorine atoms of the trichloromethyl group. This coordination polarizes the C-Cl bond, creating a more electrophilic carbon center that is highly susceptible to nucleophilic attack by a water molecule. This catalytic action lowers the activation energy of the hydrolysis steps, enabling the reaction to proceed efficiently at temperatures around 100-120°C, as opposed to the much harsher conditions required for uncatalyzed direct hydrolysis.[5] The reaction proceeds through gem-chloroalcohol intermediates which are unstable and readily eliminate hydrogen chloride (HCl) to form an acyl chloride, which is then further hydrolyzed to the final carboxylic acid.
Caption: Step-by-step experimental workflow for the synthesis and purification of 4-Chloro-2-fluorobenzoic acid.
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Application Notes and Protocols for the Derivatization of 4-Chloro-2-fluorobenzotrichloride
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the derivatization of 4-Chloro-2-fluorobenzotrichloride. Given the limited specific literature on this starting material, this guide synthesizes established principles of benzotrichloride chemistry to propose robust synthetic pathways for generating novel compounds. We will explore the reactivity of the key functional groups, provide detailed protocols for the synthesis of key intermediates like the corresponding benzoyl chloride, and outline subsequent derivatization strategies to yield esters, amides, and products of Friedel-Crafts acylation. The causality behind experimental choices, self-validating protocols, and analytical characterization techniques are discussed in detail to ensure scientific integrity and reproducibility.
Introduction: Unlocking the Potential of a Versatile Building Block
This compound is a halogenated aromatic compound with significant potential as a precursor for novel chemical entities in pharmaceutical, agrochemical, and materials science research. Its unique substitution pattern—a chlorine and a fluorine on the aromatic ring, and a trichloromethyl group—offers a rich platform for diverse chemical transformations. The trichloromethyl group, in particular, is a highly reactive electrophilic center, readily convertible to other functional groups.[1]
This guide will focus on the strategic derivatization of this compound, beginning with its conversion to the more versatile intermediate, 4-chloro-2-fluorobenzoyl chloride. This pivotal transformation opens the door to a wide array of subsequent reactions, including esterification, amidation, and Friedel-Crafts acylation, allowing for the systematic exploration of chemical space around this scaffold.
Foundational Chemistry: Understanding the Reactivity of this compound
The synthetic utility of this compound is dictated by the interplay of its functional groups:
-
The Trichloromethyl (-CCl₃) Group: This is the most reactive site for the transformations discussed herein. The three electron-withdrawing chlorine atoms make the attached benzylic carbon highly electrophilic and susceptible to nucleophilic attack.[1] This group is the primary handle for derivatization, most notably through its hydrolysis to a carboxylic acid or partial hydrolysis to an acyl chloride.[1][2][3] The -CCl₃ group is also a meta-directing group in electrophilic aromatic substitution reactions due to its strong electron-withdrawing inductive effect (-I effect).[4][5]
-
Aromatic Halogens (-Cl and -F): The chloro and fluoro substituents on the benzene ring are generally unreactive towards nucleophilic aromatic substitution under standard laboratory conditions.[6] Nucleophilic aromatic substitution on such unactivated rings requires harsh conditions.[6][7] However, their presence significantly influences the electronic properties of the aromatic ring and can modulate the biological activity of the resulting derivatives. The fluorine atom, in particular, is a common feature in many modern pharmaceuticals due to its ability to enhance metabolic stability and binding affinity.
Core Synthesis: Preparation of 4-Chloro-2-fluorobenzoyl Chloride
The conversion of this compound to 4-chloro-2-fluorobenzoyl chloride is the cornerstone of its derivatization. This is typically achieved through controlled partial hydrolysis.[2][8][9][10]
Reaction Mechanism: Controlled Hydrolysis
The reaction proceeds by the stepwise hydrolysis of the trichloromethyl group. Careful control of the stoichiometry of water is crucial to prevent complete hydrolysis to the corresponding benzoic acid.[1][8] The use of a catalyst, such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂), can facilitate the reaction at lower temperatures.[2][8]
Experimental Protocol: Synthesis of 4-Chloro-2-fluorobenzoyl Chloride
Materials:
-
This compound
-
Distilled water
-
Anhydrous Ferric Chloride (FeCl₃) or Zinc Chloride (ZnCl₂)
-
Anhydrous Toluene (or other suitable inert solvent)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound and a catalytic amount of anhydrous FeCl₃ (e.g., 0.5 mol%).
-
Slowly add one molar equivalent of distilled water dropwise via the dropping funnel with vigorous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to 80-100°C and maintain for 2-4 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the crude 4-chloro-2-fluorobenzoyl chloride by vacuum distillation to yield the pure product.
| Parameter | Value | Reference |
| Reactants | Benzotrichloride, Water | [8][10] |
| Catalyst | Iron-based catalyst, ZnCl₂ | [8] |
| Molar Ratio (Water:Benzotrichloride) | ~1:1 | [8] |
| Reaction Temperature | 100-120 °C | [8] |
Derivatization of 4-Chloro-2-fluorobenzoyl Chloride
The resulting benzoyl chloride is a versatile intermediate for a range of nucleophilic acyl substitution reactions.[9][10]
Synthesis of Novel Esters
Principle: Benzoyl chlorides react readily with alcohols to form esters.[10] This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.
Protocol: General Ester Synthesis
-
Dissolve the alcohol (1.0 eq.) and pyridine (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or THF) in a round-bottom flask at 0°C.
-
Slowly add a solution of 4-chloro-2-fluorobenzoyl chloride (1.0 eq.) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or recrystallization.
Synthesis of Novel Amides
Principle: The Schotten-Baumann reaction describes the synthesis of amides from benzoyl chlorides and amines in the presence of a base.[11][] This is a robust and widely applicable method.
Protocol: General Amide Synthesis (Schotten-Baumann Conditions)
-
Dissolve the primary or secondary amine (1.0 eq.) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask.
-
Add a base, such as triethylamine (1.2 eq.) or aqueous NaOH (for biphasic conditions).
-
Cool the mixture to 0°C and slowly add 4-chloro-2-fluorobenzoyl chloride (1.05 eq.).
-
Stir the reaction at room temperature for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid (if a tertiary amine base was used) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amide by recrystallization or column chromatography.
| Parameter | Value | Reference |
| Reactants | Acyl chloride, Amine | [11] |
| Base | Pyridine, Triethylamine, NaOH | [11][13] |
| Solvent | Dichloromethane, THF, Biphasic | [13] |
| Temperature | 0°C to Room Temperature | [11] |
Friedel-Crafts Acylation for Novel Ketones
Principle: Friedel-Crafts acylation involves the reaction of a benzoyl chloride with an aromatic compound in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form an aromatic ketone.[10][14][15] This reaction introduces a new aryl group to the molecule.
Protocol: General Friedel-Crafts Acylation
-
In a flame-dried flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 eq.) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cool the suspension to 0°C and slowly add 4-chloro-2-fluorobenzoyl chloride (1.0 eq.).
-
Add the aromatic substrate (1.0-1.2 eq.) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at room temperature for 6-24 hours, monitoring by LC-MS.
-
Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify the resulting ketone by column chromatography or recrystallization.
Analytical Characterization
The structural elucidation and purity assessment of the synthesized novel compounds are critical. A combination of spectroscopic and chromatographic techniques should be employed:[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the molecular structure, verifying the incorporation of new functional groups, and establishing regiochemistry.[16]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate molecular weight determination. Techniques like GC-MS and LC-MS are invaluable for monitoring reaction progress, identifying byproducts, and assessing purity.[16]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carbonyl stretch in the synthesized esters, amides, and ketones.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for determining the purity of the final compounds.[16]
Safety Considerations
-
This compound and its derivatives are irritants and potentially toxic. Handle these chemicals in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions involving benzoyl chlorides can vigorously evolve HCl gas. Ensure adequate ventilation and consider using a gas trap.
-
Friedel-Crafts reactions using aluminum chloride are highly exothermic and moisture-sensitive. Strict anhydrous conditions must be maintained, and the reaction should be quenched with extreme care.
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel compounds. By leveraging the foundational transformation to its corresponding benzoyl chloride, a diverse library of esters, amides, and ketones can be efficiently generated. The protocols and principles outlined in this guide provide a solid framework for researchers to explore the chemical space around this versatile scaffold, paving the way for the discovery of new molecules with potential applications in medicine, agriculture, and materials science.
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The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. (2026-01-06). Available from: [Link]
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Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University. Semantic Scholar. Available from: [Link]
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Analytical Techniques for 2-Nitrobenzoyl Chloride Derivatives: Ensuring Purity and Structure. Available from: [Link]
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Titherley, A. W., & Holden, G. E. (1912). CXC1X.- The Action of Benxotrichloride on Primary Amides. Journal of the Chemical Society, Transactions, 101, 1883-1894. RSC Publishing. Available from: [Link]
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Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical Chemistry, 84(4), 1946-1954. PubMed Central. Available from: [Link]
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Chemistry LibreTexts. (2021-07-31). 24.3: Synthesis of Amides. Available from: [Link]
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Martínez, D., et al. (2004). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Liquid Chromatography & Related Technologies, 27(12), 1925-1940. Available from: [Link]
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ResearchGate. The Friedel-Crafts Acylation Reaction. VII. Kinetic Analysis of the Aluminum Chloride Catalysed Reaction of Various Substituted Benzoyl Chlorides with Some Benzene Derivatives the Behaviour of the Benzoylating Complex | Request PDF. Available from: [Link]
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PubMed Central. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(59), 33795-33827. Available from: [Link]
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PubMed Central. (2020-09-28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Available from: [Link]
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Application Notes & Protocols: A Guide to the Scale-Up Synthesis of 4-Chloro-2-fluorobenzotrichloride and Its Carboxylic Acid Derivatives
Abstract: This document provides a comprehensive technical guide for the scale-up synthesis of 4-Chloro-2-fluorobenzotrichloride and its subsequent conversion to valuable derivatives such as 4-chloro-2-fluorobenzoic acid and 4-chloro-2-fluorobenzoyl chloride. These compounds are critical intermediates in the manufacturing of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide emphasizes field-proven strategies for process optimization, robust safety protocols essential for handling hazardous materials, and detailed analytical methods for quality control. The protocols are designed to be self-validating, explaining the causality behind experimental choices to ensure reproducibility and high yields in a research, development, and production environment.
Strategic Overview: The Synthetic Pathway
The industrial synthesis of this compound derivatives commences with the radical chlorination of 4-chloro-2-fluorotoluene. This initial step is the most critical and hazardous, requiring precise control over reaction parameters to achieve high selectivity for the desired trichlorinated product. Subsequent hydrolysis, either partial or complete, converts the benzotrichloride intermediate into the corresponding benzoyl chloride or benzoic acid. Each stage presents unique challenges in a scale-up scenario, from managing exothermic reactions and corrosive byproducts to ensuring the final product meets stringent purity specifications.
Caption: Overall synthetic workflow from the starting material to key derivatives.
Part I: Scale-Up Photochlorination of 4-Chloro-2-fluorotoluene
The conversion of the methyl group on the toluene derivative to a trichloromethyl group is achieved through a free-radical chain reaction.[2] This process is typically initiated by ultraviolet (UV) light, which cleaves molecular chlorine into highly reactive chlorine radicals.[3] While effective, the reaction can produce a mixture of mono-, di-, and tri-chlorinated products, along with undesirable ring chlorination byproducts.[2][4] Achieving high selectivity for this compound on a large scale is paramount for process efficiency.
Underlying Mechanism: Free-Radical Chain Reaction
The photochlorination process proceeds via three key stages: initiation, propagation, and termination. Understanding this mechanism is crucial for optimizing reaction conditions.
Caption: Mechanism of free-radical photochlorination.
Protocol: Synthesis of this compound
Warning: This procedure involves highly toxic and corrosive substances. It must be performed in a dedicated, well-ventilated chemical reactor by trained personnel with appropriate engineering controls.
-
Reactor Preparation: Charge a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, gas inlet tube, thermometer, and a high-intensity UV lamp with 4-chloro-2-fluorotoluene (1.0 eq).
-
Inert Atmosphere: Purge the system with dry nitrogen for 30 minutes to remove oxygen and moisture.
-
Heating: Heat the reactor contents to 80-85°C using a circulating oil bath.[5]
-
Initiation (Optional): For some systems, a radical initiator such as azobisisobutyronitrile (AIBN) or diisopropyl azodicarboxylate can be added in small portions to supplement photochemical initiation, though photochlorination alone is often preferred to avoid impurities.[3][5]
-
Chlorination: Turn on the UV lamp. Begin bubbling dry chlorine gas through the liquid at a controlled rate. The reaction is exothermic; maintain the temperature between 70-85°C using the reactor jacket cooling.[5]
-
Reaction Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them via Gas Chromatography (GC). Track the disappearance of the starting material and the formation of mono-, di-, and trichlorinated intermediates.
-
Completion: Continue the chlorine feed until GC analysis shows the concentration of the starting material and dichlorinated intermediate is below the desired threshold (e.g., <0.5%).[6]
-
Purging: Stop the chlorine flow and turn off the UV lamp. Purge the reactor with nitrogen to remove excess chlorine and HCl gas. The off-gas must be directed through a caustic scrubber (e.g., NaOH solution).
-
Isolation: The crude this compound is typically used directly in the next step without further purification. If high purity is required, it can be purified by vacuum distillation, though this adds thermal stress and cost.
Scale-Up & Optimization
| Parameter | Effect on Reaction | Optimization Strategy |
| Temperature | Higher temperatures favor side-chain chlorination over ring chlorination but can increase byproduct formation if too high. | Maintain a steady temperature range (e.g., 70-130°C). Use an efficient heat exchange system. |
| Chlorine Flow Rate | A high flow rate can lead to incomplete reaction and venting of unreacted chlorine. A low rate prolongs reaction time. | Start with a moderate flow rate and adjust based on GC monitoring. Ensure efficient gas dispersion. |
| UV Light Intensity | Crucial for generating chlorine radicals. Insufficient intensity leads to slow or incomplete reactions. | Use a lamp with appropriate wattage for the reactor volume. Ensure the lamp surface is clean. In very large reactors, multiple light sources may be needed. |
| Mixing | Poor mixing can lead to localized "hot spots" and uneven reaction, increasing byproduct formation. | Use a high-torque mechanical stirrer with an appropriate impeller design (e.g., pitched-blade turbine) to ensure homogeneity. |
Part II: Synthesis of Carboxylic Acid Derivatives
The trichloromethyl group is a versatile precursor to both acid chlorides and carboxylic acids through hydrolysis. The choice of product is dictated by the amount of water used and the reaction conditions.
Mechanism: Nucleophilic Acyl Substitution
The hydrolysis of benzotrichlorides is a stepwise nucleophilic substitution. Water acts as the nucleophile, attacking the electrophilic carbon of the -CCl₃ group. This process is often catalyzed by a Lewis acid. The reaction proceeds through intermediates to first form the acid chloride, which can then be further hydrolyzed to the carboxylic acid.
Caption: Stepwise hydrolysis of the benzotrichloride group.
Protocol: Complete Hydrolysis to 4-Chloro-2-fluorobenzoic acid
This protocol aims for the complete conversion of the benzotrichloride to the corresponding carboxylic acid.
-
Reactor Setup: In a reactor suitable for handling corrosive materials (glass-lined steel is ideal), charge the crude this compound from Part I.
-
Catalyst Addition: Add a catalytic amount of ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[5]
-
Water Addition: Slowly add an excess of water (e.g., 3-5 molar equivalents) to the reactor. The addition is exothermic and will generate large volumes of HCl gas. Ensure the reactor is vented through a robust caustic scrubber.
-
Heating: Heat the mixture to reflux (typically 120-130°C) and maintain for several hours.[5]
-
Reaction Monitoring: Monitor the reaction via HPLC or GC until the benzotrichloride and benzoyl chloride intermediates are no longer detected.
-
Cooling & Precipitation: Cool the reaction mixture. The 4-Chloro-2-fluorobenzoic acid will precipitate out of the aqueous solution. Cooling in an ice bath can maximize precipitation.
-
Isolation: Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold water to remove residual acid and catalyst salts.
-
Drying: Dry the product under vacuum at an elevated temperature (e.g., 60-80°C) to a constant weight. A yield of 89% has been reported for a similar process.[7]
Protocol: Partial Hydrolysis to 4-Chloro-2-fluorobenzoyl chloride
This synthesis requires careful control of the water stoichiometry to prevent over-hydrolysis to the carboxylic acid.[8]
-
Stoichiometric Control: In a similar reactor setup, charge the crude this compound and the catalyst (FeCl₃ or ZnCl₂).
-
Controlled Water Addition: Add a precisely measured amount of water, typically around 1.0 to 1.1 molar equivalents, dropwise at a controlled temperature (e.g., 50-60°C). This step is critical and highly exothermic.
-
Reaction & Monitoring: Heat the mixture gently (e.g., to 80-100°C) and monitor closely by GC. The goal is to maximize the formation of the benzoyl chloride while minimizing the residual benzotrichloride and the formation of benzoic acid.
-
Purification: The desired 4-Chloro-2-fluorobenzoyl chloride is purified from the reaction mixture by fractional vacuum distillation. This effectively separates the product from unreacted starting material and any non-volatile carboxylic acid.
Analytical Quality Control
Rigorous analytical monitoring is essential for a successful scale-up synthesis.
| Technique | Application |
| Gas Chromatography (GC) | Ideal for monitoring the photochlorination reaction due to the volatility of the components. Tracks the conversion of 4-chloro-2-fluorotoluene and the distribution of chlorinated products. Also used for monitoring the partial hydrolysis to the acid chloride. |
| High-Performance Liquid Chromatography (HPLC) | The primary method for monitoring the complete hydrolysis to 4-chloro-2-fluorobenzoic acid. Effectively separates the non-volatile acid from intermediates. Also used for final product purity assessment. |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Provides structural confirmation of the final products and can identify and quantify impurities. ¹⁹F NMR is particularly useful for fluorine-containing compounds. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirms the presence of key functional groups (e.g., C=O stretch for acid and acid chloride at ~1700-1800 cm⁻¹, broad O-H stretch for acid at ~2500-3300 cm⁻¹). |
| Melting Point | A simple and effective test for the purity of the final solid 4-chloro-2-fluorobenzoic acid. |
Critical Safety & Environmental Protocols
Benzotrichloride derivatives are classified as toxic, corrosive, and potential carcinogens.[9][10] Chlorine is a highly toxic respiratory irritant. All operations must be conducted with stringent safety measures.
Hazard Identification and Mitigation
| Substance | Key Hazards | Mitigation Measures |
| Chlorine (Cl₂) | Highly toxic by inhalation, severe respiratory irritant, corrosive. | Use in a closed system. Have chlorine gas detectors and emergency scrubbers. Keep emergency breathing apparatus (SCBA) available. |
| Benzotrichloride Derivatives | Toxic if inhaled or swallowed, cause severe skin burns and eye damage, suspected carcinogen.[9][10][11] | Handle in a closed system or well-ventilated fume hood. Avoid all direct contact. Use appropriate PPE.[10][12] |
| Hydrogen Chloride (HCl) | Corrosive gas, severe respiratory irritant. | Vent all reactor off-gas through a caustic scrubber (NaOH or KOH solution) to neutralize. |
| Strong Acids/Bases | Corrosive. | Use appropriate PPE, including acid-resistant gloves and face shields. Have spill kits readily available. |
Required Engineering Controls & PPE
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Respiratory: For handling open containers or in case of a leak, a full-face respirator with cartridges for organic vapors and acid gases is required.[10]
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., Viton® or butyl rubber) are mandatory.[11]
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn.[10][11]
-
Skin and Body: Wear a chemical-resistant apron or full-body suit over a lab coat.[12]
-
Emergency Procedures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open. Seek immediate medical attention.[10][13]
-
Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for hazardous waste disposal. Do not use combustible materials. Neutralize the area with a sodium bicarbonate solution. For large spills, contact emergency response personnel.[13]
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Quantitative Analysis of 4-Chloro-2-fluorobenzotrichloride: Advanced Analytical Methodologies for Process Control and Quality Assurance
An Application & Protocol Guide
Abstract
This comprehensive guide provides detailed analytical protocols for the precise and accurate quantification of 4-Chloro-2-fluorobenzotrichloride, a key intermediate in the synthesis of pharmaceuticals and specialty chemicals. Addressing the compound's significant hydrolytic instability is a central challenge, dictating the selection and design of appropriate analytical methods. We present two robust, validated methodologies: a primary method using Gas Chromatography with Electron Capture Detection (GC-ECD) for high sensitivity and a secondary method using Non-Aqueous Reversed-Phase High-Performance Liquid Chromatography (NARP-HPLC) with UV detection for orthogonal verification. This document provides senior researchers, analytical scientists, and drug development professionals with the foundational principles, step-by-step protocols, and method validation frameworks necessary for reliable quantification of this reactive analyte.
Introduction and Analytical Challenges
This compound (CAS No. 179111-13-8) is an aromatic organic compound characterized by a toluene backbone with a trichloromethyl group and chloro and fluoro substitutions on the benzene ring. Its utility as a precursor in complex organic syntheses necessitates stringent control over its purity and concentration in reaction mixtures and as a final product.
The primary analytical challenge stems from the high reactivity of the benzotrichloride functional group. Benzotrichlorides are notoriously susceptible to rapid hydrolysis, reacting with even trace amounts of water to form the corresponding benzoic acid and hydrochloric acid.[1][2] The half-life of the parent compound, benzotrichloride, in the presence of water is approximately 2.4 to 3 minutes, a reactivity profile expected to be similar for its halogenated derivatives.[1] This instability mandates analytical strategies that meticulously exclude water from sample preparation to final analysis to prevent analyte degradation and ensure data integrity.
Recommended Analytical Methodologies
Two primary methods are presented, each leveraging different physicochemical properties of the analyte to provide robust and reliable quantification.
-
Gas Chromatography with Electron Capture Detection (GC-ECD): The preferred method due to its high sensitivity for halogenated compounds and its ability to handle volatile analytes in an inert, anhydrous environment.
-
Non-Aqueous Reversed-Phase HPLC (NARP-HPLC): A valuable orthogonal method that avoids the high temperatures of GC injection ports and provides an alternative separation mechanism, but requires strict control of the mobile phase to prevent hydrolysis.
Primary Method: Gas Chromatography with Electron Capture Detection (GC-ECD)
Principle and Rationale
Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. The separation occurs in a gaseous mobile phase, inherently an anhydrous environment, which completely circumvents the issue of hydrolysis.
The choice of an Electron Capture Detector (ECD) is critical. An ECD exhibits exceptionally high sensitivity towards electrophilic functional groups, particularly the multiple chlorine atoms present in the analyte molecule.[3][4] This provides the low limits of detection (LOD) and quantitation (LOQ) required for impurity analysis and precise assay determination. The methodology described is adapted from established principles for analyzing chlorinated hydrocarbons, such as those outlined in U.S. EPA Method 8121.[3]
Detailed Experimental Protocol: GC-ECD
3.2.1. Sample and Standard Preparation
-
Solvent Selection: Use high-purity, anhydrous solvents such as Hexane or Toluene (pesticide residue grade or equivalent). The absence of water is paramount.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Record the weight to four decimal places.
-
Dissolve and dilute to volume with anhydrous Toluene. Cap tightly and mix by inversion. Store at 2-8°C, protected from light.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock standard with anhydrous Toluene. A recommended range is 0.1 µg/mL to 20 µg/mL, covering at least five concentration levels.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample (e.g., 100 mg) into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous Toluene.
-
If necessary, further dilute an aliquot of this solution to bring the expected analyte concentration within the calibration range.
-
3.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | System with split/splitless injector and ECD | Standard for capillary GC; ECD provides high sensitivity. |
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A robust, low-polarity column providing good separation for aromatic compounds based on boiling point.[5] |
| Carrier Gas | Helium or Nitrogen, Constant Flow @ 1.2 mL/min | Inert gases required for GC. Nitrogen is often preferred for ECD as a makeup gas. |
| Injector Temperature | 250°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace analysis. A split injection can be used for high concentration assays. |
| Oven Program | 100°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | Provides good separation of the analyte from potential solvent impurities and related byproducts. |
| Detector | Electron Capture Detector (ECD) | |
| Detector Temp. | 300°C | Prevents condensation of analytes in the detector. |
| Makeup Gas | Nitrogen @ 50 mL/min | Optimizes detector response and sweep efficiency. |
3.2.3. Analysis and Quantification
-
Equilibrate the GC system until a stable baseline is achieved.
-
Perform several blank injections (anhydrous Toluene) to ensure the system is free of contaminants.
-
Inject the calibration standards in order of increasing concentration.
-
Construct a calibration curve by plotting peak area against concentration. A linear regression with a correlation coefficient (r²) ≥ 0.995 is required.
-
Inject the prepared sample solutions.
-
Calculate the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
GC-ECD Workflow Diagram
Caption: Workflow for quantification via GC-ECD.
Orthogonal Method: Non-Aqueous Reversed-Phase HPLC (NARP-HPLC)
Principle and Rationale
An orthogonal method provides a secondary, independent confirmation of the analytical result. While standard reversed-phase HPLC is untenable due to the analyte's hydrolysis, a non-aqueous approach is a viable alternative. This method uses a traditional C18 stationary phase but employs a polar organic mobile phase, completely excluding water.[6]
Separation is based on polarity differences between the analyte and impurities in a non-aqueous environment. UV detection is suitable as the aromatic ring and its substituents constitute a chromophore. Based on structurally similar benzoyl chlorides, a detection wavelength in the mid-UV range (240-280 nm) is appropriate for sensitive detection.[7][8] This method's primary challenge is the rigorous exclusion of water from mobile phases and sample handling equipment.
Detailed Experimental Protocol: NARP-HPLC-UV
4.2.1. Sample and Standard Preparation
-
Solvent Selection: Use HPLC-grade, anhydrous Acetonitrile. Ensure all glassware is oven-dried and cooled in a desiccator before use.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with anhydrous Acetonitrile. Prepare this solution fresh daily due to the high reactivity of the analyte.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the stock standard with anhydrous Acetonitrile. A recommended range is 1.0 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Dissolve and dilute to volume with anhydrous Acetonitrile, ensuring the final concentration is within the calibration range.
-
4.2.2. Instrumentation and Conditions
| Parameter | Recommended Setting | Rationale |
| HPLC System | Quaternary or Binary pump with UV/PDA Detector | Standard HPLC setup. PDA allows for spectral confirmation. |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) | Provides a non-polar stationary phase for separation. |
| Mobile Phase | Isocratic: 100% Anhydrous Acetonitrile | A polar organic solvent system that prevents hydrolysis. Methanol can be an alternative or used in a mixture.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30°C | Ensures reproducible retention times. |
| Detector | UV/PDA Detector | |
| Wavelength | 254 nm | A common wavelength for aromatic compounds; optimize based on UV scan of a standard (expect max ~240-280nm).[7] |
| Injection Volume | 10 µL |
4.2.3. Analysis and Quantification
-
Thoroughly purge the HPLC system with the anhydrous mobile phase to remove any residual water.
-
Equilibrate the column until a stable baseline is achieved.
-
Perform a blank injection (anhydrous Acetonitrile).
-
Inject the calibration standards and generate a linear regression curve (Peak Area vs. Concentration, r² ≥ 0.995).
-
Inject the sample solutions.
-
Quantify the analyte using the calibration curve.
NARP-HPLC Workflow Diagram
Caption: Workflow for quantification via NARP-HPLC.
Method Validation Protocol
Both the GC-ECD and NARP-HPLC methods must be validated to demonstrate they are fit for their intended purpose, in accordance with ICH Q2(R2) guidelines.[9] Validation ensures the method is reliable, reproducible, and accurate for the quantification of this compound.
Validation Parameters and Acceptance Criteria
The following table outlines the key validation parameters and typical acceptance criteria for an assay of a chemical intermediate.
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | Ability to assess the analyte in the presence of impurities, degradants, or matrix components. | Peak purity analysis (PDA for HPLC) or MS confirmation (GC-MS) should show no co-eluting peaks. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.995 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable degree of precision, accuracy, and linearity. | Typically 80% to 120% of the target assay concentration. |
| Accuracy | The closeness of test results to the true value. Assessed by spike-recovery studies on a placebo or by analysis of a sample of known purity. | Mean recovery of 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | |
| Repeatability | Precision under the same operating conditions over a short interval (n=6). | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Intermediate Precision | Precision within the same laboratory but on different days, with different analysts, or different equipment. | RSD ≤ 3.0%. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10; precision (RSD) should meet acceptance criteria at this concentration. |
Example Validation Data Summary (GC-ECD Method)
The following tables present simulated data to illustrate a successful validation outcome.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area |
|---|---|---|
| 0.1 | 5120, 5250, 5190 | 5187 |
| 0.5 | 25800, 26100, 25950 | 25950 |
| 2.0 | 104500, 105100, 104800 | 104800 |
| 10.0 | 525000, 528000, 526500 | 526500 |
| 20.0 | 1051000, 1058000, 1054500 | 1054500 |
| Result | Linear Regression | y = 52700x + 450 |
| | Correlation (r²) | 0.9998 |
Table 2: Accuracy (Spike Recovery)
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
|---|---|---|---|
| 80% (n=3) | 8.0 | 7.95 | 99.4% |
| 100% (n=3) | 10.0 | 10.08 | 100.8% |
| 120% (n=3) | 12.0 | 11.85 | 98.8% |
| Result | Mean Recovery | 99.7% |
Table 3: Precision (Repeatability) | Replicate | Measured Conc. (µg/mL) | | :--- | :--- | | 1 | 10.05 | | 2 | 9.98 | | 3 | 10.10 | | 4 | 9.95 | | 5 | 10.02 | | 6 | 10.12 | | Result | Mean | 10.04 | | | Std. Dev. | 0.068 | | | % RSD | 0.68% |
Conclusion
The accurate quantification of this compound is achievable with careful consideration of its hydrolytic instability. The recommended primary method, GC-ECD , offers superior sensitivity and inherently avoids degradation by operating in an anhydrous gas phase. For orthogonal verification, the NARP-HPLC-UV method is effective, provided that stringent measures are taken to exclude water from all solvents and sample handling steps. Both methods, when properly validated according to ICH guidelines, will yield reliable and accurate data essential for process control, quality assurance, and regulatory compliance in the chemical and pharmaceutical industries.
References
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Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Benzotrichloride. PubChem Compound Database. Retrieved from: [Link]
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Forbes, W. F., & Myron, J. J. (1961). LIGHT ABSORPTION STUDIES: PART XX. THE ULTRAVIOLET ABSORPTION SPECTRA AND INFRARED CARBONYL BANDS OF BENZOYL CHLORIDES. Canadian Journal of Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Benzotrichloride. Retrieved from: [Link]
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Forbes, W. F., & Myron, J. J. (1961). LIGHT ABSORPTION STUDIES: PART XX. THE ULTRAVIOLET ABSORPTION SPECTRA AND INFRARED CARBONYL BANDS OF BENZOYL CHLORIDES. Canadian Science Publishing. Available at: [Link]
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Nishikida, K., & Takemura, F. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available at: [Link]
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International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Available at: [Link]
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Ullmann's Encyclopedia of Industrial Chemistry. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Available at: [Link]
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SpringerLink. (n.d.). Determination of chlorinated solvents in industrial water and wastewater by DAI–GC–ECD. Available at: [Link]
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Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. Request PDF. Available at: [Link]
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U.S. Environmental Protection Agency. (1994). Method 8121: Chlorinated Hydrocarbons by Gas Chromatography. Available at: [Link]
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National Center for Biotechnology Information (n.d.). Benzoyl chloride. PubChem Compound Database. Retrieved from: [Link]
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Oxford Academic. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Journal of Chromatographic Science. Available at: [Link]
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Scribd. (n.d.). Chlorinated Compounds Analysis Guide. Available at: [Link]
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Restek. (n.d.). A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. Available at: [Link]
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MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl. Available at: [Link]
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Advanced Materials Technology. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO® Phenyl-Hexyl. Available at: [Link]
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Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Available at: [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
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Application Notes and Protocols for Synthetic Reactions Involving 4-Chloro-2-fluorobenzotrichloride
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the safe handling and synthetic utilization of 4-Chloro-2-fluorobenzotrichloride. This versatile intermediate is a valuable building block, primarily due to the reactivity of its trichloromethyl group, which serves as a precursor to carboxylic acids and their derivatives. This guide explains the causality behind experimental choices, provides validated, step-by-step protocols for key transformations, and offers insights into the compound's reactivity profile, ensuring scientific integrity and reproducibility.
Introduction and Core Principles
This compound is an aromatic compound distinguished by a trichloromethyl (-CCl₃) group and two halogen substituents on the phenyl ring. Its synthetic utility is dominated by the reactivity of the -CCl₃ group, which functions as a masked carboxylic acid. This group is highly electrophilic and susceptible to nucleophilic attack, most notably hydrolysis, to form a carboxyl group. The chloro and fluoro substituents on the aromatic ring are comparatively stable under the conditions used to transform the -CCl₃ group, making it an excellent scaffold for building complex molecules.[1] Understanding the stepwise conversion of the benzotrichloride to the benzoyl chloride and subsequently to the carboxylic acid or ester is fundamental to its application.
Diagram of Core Synthetic Transformations
The following diagram illustrates the primary reaction pathways discussed in this guide.
Caption: Key transformations of this compound.
Critical Safety and Handling Protocols
This compound and its derivatives are hazardous materials that must be handled with appropriate precautions. The trichloromethyl group makes the compound a lachrymator and irritant.[2][3]
-
Personal Protective Equipment (PPE): Always work in a certified laboratory fume hood.[4] Wear tightly fitting safety goggles, a lab coat, and impervious gloves (e.g., Viton or nitrile).[4][5]
-
Handling: Avoid all contact with skin and eyes and prevent the formation of aerosols.[4][6] This compound is sensitive to moisture; handle under an inert atmosphere (e.g., nitrogen or argon) where possible to prevent premature hydrolysis.[7]
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][4] Refrigeration is recommended for long-term storage.[4]
-
Emergency Procedures:
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes and seek medical attention.[2]
-
Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Application Note I: Synthesis of 4-Chloro-2-fluorobenzoic Acid via Catalytic Hydrolysis
The conversion of the benzotrichloride to a benzoic acid is a cornerstone reaction. Direct hydrolysis can be slow, but it is significantly accelerated by a catalyst. The mechanism involves the stepwise substitution of chlorine atoms with hydroxyl groups, forming an unstable trichlorocarbinol that eliminates HCl to yield the acyl chloride, which is then further hydrolyzed. Lewis acids like ferric chloride (FeCl₃) are effective catalysts for this transformation.[8]
Protocol 1: Catalytic Hydrolysis
This protocol details the conversion of this compound to 4-Chloro-2-fluorobenzoic acid.
| Parameter | Value/Description | Rationale |
| Starting Material | This compound | 1.0 eq |
| Catalyst | Anhydrous Ferric Chloride (FeCl₃) | 0.05 - 0.1 eq |
| Reagent | Water (H₂O) | 2.0 - 3.0 eq (added portion-wise) |
| Temperature | 80 - 100 °C | Provides sufficient thermal energy to overcome the activation barrier without excessive side reactions. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC-MS for disappearance of starting material. |
Step-by-Step Methodology:
-
System Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl gas). Ensure all glassware is oven-dried.
-
Reagent Charging: Charge the flask with this compound (1.0 eq) and anhydrous FeCl₃ (0.05 eq).
-
Reaction Initiation: Begin stirring and heat the mixture to 80 °C.
-
Water Addition: Slowly add water (2.0 eq) dropwise from the dropping funnel over 30-60 minutes. The reaction is exothermic and will evolve HCl gas vigorously. Control the addition rate to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, maintain the temperature at 100 °C. Monitor the reaction progress every hour using an appropriate analytical method (e.g., GC-MS or TLC by quenching a small aliquot). The key is to observe the disappearance of the starting material and the intermediate benzoyl chloride.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully add excess water to dissolve the catalyst and any remaining reactive species.
-
Product Isolation: The product, 4-Chloro-2-fluorobenzoic acid, will precipitate as a solid. Isolate the crude product by vacuum filtration and wash the filter cake with cold water to remove inorganic impurities.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or toluene) to yield the pure carboxylic acid. Dry the final product under vacuum.
Application Note II: Synthesis of Alkyl 4-Chloro-2-fluorobenzoates
The benzotrichloride starting material can be directly converted into esters by reaction with an alcohol. This reaction, or alcoholysis, proceeds similarly to hydrolysis, with the alcohol acting as the nucleophile. The reaction generates HCl in situ, which can catalyze the transformation. This one-pot method is highly efficient for preparing simple alkyl esters.[9]
Protocol 2: Direct Esterification from Benzotrichloride
This protocol describes the synthesis of Methyl 4-chloro-2-fluorobenzoate as an example.
| Parameter | Value/Description | Rationale |
| Starting Material | This compound | 1.0 eq |
| Reagent/Solvent | Anhydrous Methanol (MeOH) | >10 eq (acts as both reagent and solvent) |
| Temperature | Reflux (approx. 65 °C) | Ensures a sufficient reaction rate. |
| Reaction Time | 4 - 8 hours | Monitored for completion. |
Step-by-Step Methodology:
-
System Preparation: Set up a round-bottom flask with a magnetic stirrer and a reflux condenser connected to a gas scrubber.
-
Reagent Charging: To the flask, add this compound (1.0 eq) followed by an excess of anhydrous methanol (>10 eq).
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction will generate HCl gas.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add the mixture to a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess HCl and any unreacted acyl chloride.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude ester can be further purified by vacuum distillation or column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for reactions of this compound.
Reactivity of Aromatic Halogen Substituents
A common question is whether the chloro or fluoro groups on the aromatic ring can participate in nucleophilic aromatic substitution (SₙAr). Under the conditions described for hydrolysis and alcoholysis, these groups are generally unreactive.[10] SₙAr reactions on such rings typically require harsh conditions (high temperature and pressure) or strong electron-withdrawing groups ortho or para to the leaving group.[11] The -CCl₃ group is electron-withdrawing, which does activate the ring, but not sufficiently for substitution to compete with the much more rapid reactions at the benzotrichloride site under these mild conditions.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient catalyst, low temperature, or insufficient reaction time. | Add a small amount of additional catalyst. Ensure the temperature is correct. Allow the reaction to proceed for a longer duration. |
| Formation of Anhydride | Incomplete hydrolysis of the intermediate acyl chloride, which can react with the product carboxylic acid. | Ensure sufficient water is added and the reaction is driven to completion. A final basic wash during work-up can break down the anhydride. |
| Low Yield after Work-up | Product is partially soluble in the aqueous phase (especially the carboxylate salt). | During work-up of the carboxylic acid, ensure the pH is strongly acidic (pH < 2) to fully protonate the product and minimize its solubility in water. |
References
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.
- Redox. (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 4-Chlorobenzotrichloride.
- ECHEMI. (n.d.). 4-Chloro-2-fluorobenzotrifluoride SDS, 94444-59-4 Safety Data Sheets.
- ACROS ORGANICS. (n.d.). Material Safety Data Sheet - 4-Chlorobenzotrifluoride, 98%.
- Google Patents. (2014, October 15). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Benchchem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
- ECHEMI. (n.d.). 94444-59-4, 4-Chloro-2-fluorobenzotrifluoride Formula.
- ChemicalBook. (2019). 4-Chloro-2-fluorobenzoic acid synthesis.
- PubChem. (n.d.). 4-Chlorobenzotrichloride.
- PubChem. (n.d.). 4-Chloro-2-fluorobenzoyl chloride.
- Benchchem. (2025). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
- ChemicalBook. (2022, December 30). This compound | 179111-13-8.
- ChemicalBook. (n.d.). This compound CAS#: 179111-13-8.
- ResearchGate. (2004, July). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Google Patents. (n.d.). CN114790134A - Method for synthesizing 2-chloro-4-fluorobenzoic acid through Meerwein arylation reaction.
- PubChem. (n.d.). 2-Chloro-4-fluorobenzotrichloride.
- Chemistry LibreTexts. (2020, July 1). 9.2: Common nucleophilic substitution reactions.
- PubMed Central. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Chemistry LibreTexts. (2023, January 22). Preparation of Esters.
- Royal Society of Chemistry. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya.
- MDPI. (2023, November 29). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters.
- Google Patents. (n.d.). CN114790149A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-fluoroaniline as raw material.
- PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride.
- Chemguide. (n.d.). REACTIONS OF ARYL HALIDES (HALOGENOARENES).
- ResearchGate. (2015, December). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride.
- Google Patents. (n.d.). CN108358776A - The preparation method of 4- chloromethyl benzoic acid chlorides.
- Thermo Fisher Scientific. (n.d.). Named reactions in organic chemistry.
- Shree Ganesh Remedies Limited. (n.d.). 4-Chloro-4-fluorobutyrophenone-3874-54-2.
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Application Notes and Protocols: 4-Chloro-2-fluorobenzotrichloride as a Versatile Precursor for Heterocyclic Synthesis
Abstract: This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 4-Chloro-2-fluorobenzotrichloride (CAS No. 179111-13-8). The document details its reactivity profile, focusing on the highly electrophilic trichloromethyl moiety as a powerful synthon for the construction of medicinally relevant heterocyclic scaffolds. We present detailed, field-proven protocols for the synthesis of substituted benzimidazoles and quinazolinones, supported by mechanistic insights and troubleshooting advice. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific molecular targets.
Introduction and Reagent Profile
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and agrochemicals.[1] Among these, fluorinated heterocycles are of particular interest due to the unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity.[2][3] this compound is an invaluable building block in this context. Its utility stems from the trichloromethyl (-CCl₃) group, which functions as a highly reactive, masked carboxylic acid. This functional group can undergo facile cyclocondensation reactions with a variety of binucleophilic substrates under conditions that are often more direct than those required for the corresponding benzoic acid.
The presence of the 2-fluoro and 4-chloro substituents on the phenyl ring further enhances the molecule's utility, providing steric and electronic influences that can be exploited in drug design and offering potential vectors for further functionalization.
Physicochemical and Safety Data
| Property | Value | Source |
| Chemical Name | 4-Chloro-2-fluoro-1-(trichloromethyl)benzene | [4] |
| CAS Number | 179111-13-8 | [4][5] |
| Molecular Formula | C₇H₃Cl₄F | [4] |
| Molecular Weight | 247.91 g/mol | [4] |
| Appearance | Data not available; likely a solid or liquid | - |
| Primary Hazard | Unknown potency; handle as a hazardous compound. Likely corrosive and lachrymatory. | [4][6] |
Core Reactivity: The Trichloromethyl Group
The synthetic power of this compound lies in the extreme electrophilicity of the benzylic carbon atom. The three electron-withdrawing chlorine atoms polarize the C-Cl bonds and create a potent site for nucleophilic attack. This allows the -CCl₃ group to react directly with nucleophiles like amines, alcohols, and thiols, eliminating three equivalents of HCl to form a new carbon-heteroatom bond at the oxidation state of a carboxylic acid. This direct, often uncatalyzed, pathway is the foundation for the heterocyclic syntheses described herein.
Synthesis of 2-(4-Chloro-2-fluorophenyl)benzimidazoles
Benzimidazoles are a privileged scaffold in medicinal chemistry, found in drugs for various therapeutic areas.[7] The Phillips condensation, a classic method for benzimidazole synthesis, typically involves the reaction of an o-phenylenediamine with a carboxylic acid at high temperatures. By using this compound, this transformation can be achieved more readily, often without the need for harsh catalysts, due to the high reactivity of the trichloromethyl group.
Reaction Mechanism
The reaction proceeds via an initial nucleophilic attack by one of the amino groups of the o-phenylenediamine onto the electrophilic carbon of the -CCl₃ group. This is followed by a cascade of HCl eliminations and further attack by the amine, leading to an intermediate amidine. The second amino group then attacks the amidine carbon in an intramolecular fashion, and subsequent aromatization yields the stable benzimidazole ring system.
Protocol 2.1: Synthesis of 2-(4-Chloro-2-fluorophenyl)-1H-benzo[d]imidazole
This protocol describes a general procedure adaptable for various substituted o-phenylenediamines.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.05 eq)
-
Pyridine or N,N-Dimethylformamide (DMF) (as solvent)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere (N₂ or Ar), dissolve o-phenylenediamine (1.05 eq) in pyridine (approx. 0.5 M concentration relative to the limiting reagent).
-
Causality: An inert atmosphere prevents unwanted side reactions with atmospheric moisture. Pyridine serves as both a solvent and an acid scavenger for the HCl generated during the reaction.
-
-
Reagent Addition: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Cyclocondensation: After the addition is complete, heat the reaction mixture to 100-120 °C and maintain for 4-6 hours.
-
Causality: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent aromatization steps.
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. A suitable eluent system is typically Hexane:Ethyl Acetate (7:3).
-
Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water with stirring. A precipitate should form.
-
Causality: The benzimidazole product is typically insoluble in water, allowing for its isolation by precipitation while the pyridine hydrochloride salt remains in solution.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with deionized water to remove any residual pyridine and salts, then with a small amount of cold ethanol.
-
Purification: Dry the crude product in a vacuum oven. For higher purity, recrystallize the solid from ethanol.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis.
Expected Outcomes and Optimization
| R-group on Diamine | Typical Yield | Notes |
| H | 85-95% | Standard substrate, typically high yielding. |
| 4,5-Dimethyl | 80-90% | Electron-donating groups are well-tolerated. |
| 4-Nitro | 70-80% | Electron-withdrawing groups may slow the reaction; longer heating may be required. |
Synthesis of 6-Chloro-8-fluoro-2-arylquinazolin-4(3H)-ones
Quinazolinones are another class of heterocycles with significant pharmacological importance.[8][9] Their synthesis can be achieved by reacting this compound with 2-aminobenzamide. This reaction constructs the pyrimidine ring of the quinazolinone core in a highly efficient one-pot procedure.
Protocol 3.1: Synthesis of 6-Chloro-8-fluoro-2-phenylquinazolin-4(3H)-one
This protocol uses benzotrichloride (as a stand-in for the title compound for which a direct protocol is not available in literature) and 2-aminobenzamide to illustrate the general method. The principles are directly transferable.
Materials:
-
This compound (1.0 eq)
-
2-Aminobenzamide (1.0 eq)
-
Pyridine (as solvent and base)
-
Hydrochloric acid (1 M, for workup)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve 2-aminobenzamide (1.0 eq) in pyridine (approx. 0.4 M).
-
Reagent Addition: Add this compound (1.0 eq) to the solution portion-wise at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 115 °C) and stir for 3-5 hours.
-
Monitoring: Track the disappearance of starting material by TLC (e.g., Ethyl Acetate:Methanol 9:1).
-
Workup: After cooling, pour the reaction mixture into a separatory funnel containing ethyl acetate and 1 M HCl. Shake and separate the layers.
-
Causality: The acidic wash protonates the pyridine, making it water-soluble and allowing for its removal from the organic layer containing the product.
-
-
Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure quinazolinone.
Safety and Handling
This compound and related compounds are hazardous chemicals that must be handled with appropriate precautions.
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[4]
-
Skin Protection: Wear impervious gloves (e.g., nitrile or neoprene) and a lab coat. Change gloves immediately if contamination occurs.[4]
-
Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. The compound is likely corrosive and a lachrymator (causes tearing).[6] It will react with water and moisture; handle under dry conditions.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4]
-
First Aid:
-
Inhalation: Move to fresh air. Seek immediate medical attention.[4]
-
Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Conclusion
This compound is a potent and versatile electrophilic building block for the synthesis of key heterocyclic systems. The protocols detailed in this guide for the preparation of benzimidazoles and quinazolinones demonstrate its utility in constructing complex molecular architectures in a direct and efficient manner. By understanding the underlying reactivity of the trichloromethyl group and adhering to strict safety protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of novel chemical entities.
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. Retrieved from [Link]
-
Redox. (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride. Retrieved from [Link]
-
Thermo Fisher Scientific. (2010, October 23). SAFETY DATA SHEET - 2-Chloro-4-fluorobenzoyl chloride. Retrieved from [Link]
-
Indian Journal of Chemistry. (n.d.). A green synthesis of benzimidazoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Quinazoline. Retrieved from [Link]
-
ACROS ORGANICS. (n.d.). Material Safety Data Sheet - 4-Chlorobenzotrifluoride, 98%. Retrieved from [Link]
-
MDPI. (2019, August 8). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Innate C-H trifluoromethylation of heterocycles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, June 3). Quinazoline derivatives: synthesis and bioactivities. Retrieved from [Link]
-
ACG Publications. (2024, May 13). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of benzimidazole derivatives (1–30). Retrieved from [Link]
-
RSC Publishing. (n.d.). Recent achievements in the synthesis of benzimidazole derivatives. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of Quinazoline Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Regio- and stereoselective synthesis of 5-(trichloromethyl)-isoxazolines. Retrieved from [Link]
-
ACS Publications. (n.d.). Reactions of Trichloromethyl-Substituted s-Triazines in the Presence of Tertiary Amines. Retrieved from [Link]
-
ACS Publications. (n.d.). Reaction of the Trichloromethyl Group with Di- and Trialkyl Phosphites. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chlorobenzotrichloride. Retrieved from [Link]
-
Taylor & Francis Online. (2024, August 11). Synthesis of trifluoromethyl substituted heterocyclic compounds with β-trifluoromethylated acrylates. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
ResearchGate. (2025, August 7). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3,5-dinitrobenzotrifluoride. Retrieved from [Link]
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Application Notes and Protocols for 4-Chloro-2-fluorobenzotrichloride in Specialty Chemical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the patented applications of 4-Chloro-2-fluorobenzotrichloride. This document elucidates the pivotal role of this versatile chemical intermediate in the synthesis of high-value agrochemicals and specialty compounds. The protocols detailed herein are synthesized from established patent literature, offering field-proven insights into its practical application.
Introduction: The Strategic Importance of this compound
This compound is a highly reactive organochlorine compound characterized by a benzene ring substituted with a trichloromethyl group, a chlorine atom, and a fluorine atom. Its chemical structure, particularly the trifluoromethyl precursor group and the specific halogen substitution pattern, makes it a valuable building block in organic synthesis. The electron-withdrawing nature of the trichloromethyl group, coupled with the ortho-fluorine and para-chlorine substituents, significantly influences the reactivity of the aromatic ring and the side chain, enabling a diverse range of chemical transformations.
The primary utility of this compound, as evidenced by analogous patent literature, lies in its role as a key intermediate in the production of herbicides and insecticides. The incorporation of the 4-chloro-2-fluorophenyl moiety is a common strategy in the design of modern agrochemicals to enhance their efficacy, selectivity, and metabolic stability.
Core Application: Synthesis of Agrochemicals
The patent landscape strongly suggests that this compound is a precursor to a variety of agrochemicals. Its conversion to the corresponding benzotrifluoride is a critical step in the synthesis of numerous active ingredients.
Intermediate for Fluorinated Herbicides
The 4-chloro-2-fluorophenyl group is a key component in several patented herbicidal compounds.[1][2][3] The synthesis of these herbicides often involves the initial preparation of a benzotrifluoride derivative from this compound. This transformation is typically achieved through a fluorination reaction, which replaces the chlorine atoms of the trichloromethyl group with fluorine.
This protocol is adapted from patented methods for the synthesis of analogous chlorobenzotrifluorides.[4][5]
Objective: To convert this compound to 4-Chloro-2-fluorobenzotrifluoride, a key intermediate for herbicide synthesis.
Reaction Scheme:
A simplified reaction scheme.
Materials and Reagents:
-
This compound
-
Anhydrous Hydrogen Fluoride (HF)
-
Pressurized reactor (autoclave)
-
Chilled brine system
-
Scrubber for acidic gases
Procedure:
-
Charge the pressurized reactor with this compound.
-
Seal the reactor and connect it to a chilled brine system to maintain a low temperature initially.
-
Carefully introduce anhydrous hydrogen fluoride (HF) into the reactor. A typical molar excess of HF is used to drive the reaction to completion.
-
Gradually heat the reactor to the target temperature, typically in the range of 80-150°C. The internal pressure will increase; a typical operating pressure is between 1.5 and 2.7 MPa.[4][5]
-
Maintain the reaction at the target temperature and pressure for a specified duration, typically 30 minutes to a few hours, with continuous stirring.
-
Monitor the reaction progress by taking samples and analyzing them using gas chromatography (GC). The reaction is considered complete when the starting material is consumed.
-
Upon completion, cool the reactor and carefully vent the excess HF and HCl gas through a scrubber.
-
The crude product, 4-Chloro-2-fluorobenzotrifluoride, can be purified by distillation.
Causality of Experimental Choices:
-
Anhydrous HF: Serves as the fluorinating agent. The absence of water is critical to prevent side reactions.
-
Pressurized Reactor: Necessary to contain the gaseous HF and the elevated pressures generated at reaction temperatures.
-
Temperature and Pressure Control: These parameters are crucial for optimizing the reaction rate and minimizing the formation of byproducts.
Self-Validation:
-
GC Analysis: To confirm the complete conversion of the starting material and determine the purity of the product.
-
Yield Calculation: An expected yield of over 90% is typical for this type of reaction.[5]
Precursor for Insecticidal Compounds
The chloro-fluoro substitution pattern on a benzene ring is also found in various patented insecticidal molecules.[6][7] The synthesis of these compounds can proceed through intermediates derived from this compound.
Synthesis of this compound
The synthesis of this compound itself is a critical upstream process. Patent literature for similar compounds outlines a common synthetic route involving the free-radical chlorination of the corresponding toluene derivative.[5][8]
Objective: To synthesize this compound by the exhaustive chlorination of the methyl group of 4-Chloro-2-fluorotoluene.
Reaction Scheme:
A simplified reaction scheme.
Materials and Reagents:
-
4-Chloro-2-fluorotoluene
-
Chlorine gas (Cl₂)
-
Azo-based radical initiator (e.g., AIBN) or a UV lamp
-
Glass-lined reactor equipped with a gas inlet, condenser, and thermometer
-
Scrubber for HCl and excess chlorine
Procedure:
-
Charge the reactor with 4-Chloro-2-fluorotoluene.
-
Initiate the reaction by either turning on the UV lamp or adding the radical initiator.
-
Introduce a steady stream of chlorine gas into the reactor below the liquid surface.
-
The reaction is exothermic; maintain the temperature within the desired range using a cooling system.
-
Monitor the reaction progress by GC analysis, checking for the disappearance of the starting material and the intermediate chlorinated toluenes.
-
Continue the chlorination until the desired conversion to this compound is achieved.
-
Stop the chlorine flow and purge the reactor with an inert gas (e.g., nitrogen) to remove residual chlorine and HCl.
-
The crude product can be used directly in the next step or purified by distillation.
Causality of Experimental Choices:
-
UV Light or Radical Initiator: To generate chlorine radicals, which initiate the free-radical chain reaction on the methyl group.
-
Elevated Temperature: To ensure a sufficient reaction rate.
-
Controlled Chlorine Flow: To manage the exothermicity of the reaction and prevent runaway reactions.
Self-Validation:
-
GC Analysis: To track the formation of the product and ensure the complete consumption of the starting material.
-
Density Measurement: The density of the reaction mixture increases as the chlorination proceeds, which can be used as a rough indicator of conversion.
Data Summary
| Compound | Application | Typical Yield | Key Reaction | Reference |
| 4-Chloro-2-fluorobenzotrifluoride | Herbicide Intermediate | >90% | Fluorination | [4][5] |
| This compound | Intermediate for Benzotrifluorides | >95% | Chlorination | [5][8] |
Logical Workflow for Agrochemical Synthesis
Synthetic pathway from starting material to final product.
Conclusion
This compound is a crucial, albeit often unheralded, intermediate in the synthesis of modern agrochemicals. Its strategic importance is derived from the desirable properties imparted by the 4-chloro-2-fluorophenyl moiety in the final active ingredients. The protocols outlined in these application notes, synthesized from the existing patent literature for analogous compounds, provide a solid foundation for researchers and professionals in the field to leverage the synthetic potential of this versatile building block. Adherence to rigorous safety protocols is paramount when working with the hazardous chemicals and reaction conditions described herein.
References
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herbicidal compounds - Justia Patents. [Link]
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-
LIQUID PESTICIDE COMPOSITIONS - Patent 1773121 - EPO. [Link]
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FUNGICIDAL COMPOSITIONS - Patent 3240415 - EPO. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-2-fluorobenzotrichloride
Welcome to the technical support resource for the synthesis of 4-Chloro-2-fluorobenzotrichloride. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges through a practical, problem-solving lens, grounding our advice in established chemical principles and field-proven experience. Our goal is to empower you to not only identify and resolve issues but also to understand the underlying causality, leading to more robust and reproducible outcomes.
Introduction to the Synthesis
The synthesis of this compound is primarily achieved via the free-radical photochlorination of 4-chloro-2-fluorotoluene. This method involves the sequential substitution of the three hydrogen atoms on the methyl group with chlorine atoms. The reaction is initiated by ultraviolet (UV) light, which promotes the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•).[1]
The overall transformation proceeds through two key intermediates: 4-chloro-2-fluoro-benzyl chloride and 4-chloro-2-fluorobenzal chloride. While the reaction is effective, its sequential nature presents significant challenges in controlling selectivity, preventing side reactions, and ensuring the safety of the operation. This guide provides direct answers to the most pressing issues encountered during this synthesis.
Core Reaction Pathway: Free-Radical Photochlorination
The mechanism is a classic free-radical chain reaction consisting of three stages: initiation, propagation, and termination.[2][3]
-
Initiation: UV light supplies the energy to break the Cl-Cl bond, generating two chlorine radicals.
-
Propagation: A chlorine radical abstracts a hydrogen atom from the benzylic methyl group of 4-chloro-2-fluorotoluene, forming a stable benzyl radical and HCl. This benzyl radical then reacts with another molecule of Cl₂ to form the chlorinated product and a new chlorine radical, continuing the chain. This two-step process repeats to achieve di- and tri-substitution.
-
Termination: The reaction ceases when radicals are consumed through recombination or reaction with impurities.[3]
Caption: Free-radical photochlorination pathway.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each entry details potential causes and provides actionable solutions.
Question 1: My reaction is sluggish or incomplete, resulting in low conversion of 4-chloro-2-fluorotoluene. What are the likely causes?
Answer:
Low or incomplete conversion is a frequent issue that can typically be traced back to insufficient radical initiation or the presence of inhibitors.
Potential Causes & Solutions:
-
Insufficient UV Light Exposure: The initiation of the chain reaction is entirely dependent on the homolytic cleavage of Cl₂ by UV photons.[1]
-
Solution: Ensure your UV lamp is functioning at the correct wavelength and intensity. Check for and clean any residue on the lamp or reaction vessel that could be blocking light transmission. For scaled-up reactions, the path length of the light through the solution becomes critical; ensure adequate mixing to bring reactants into the irradiated zone.
-
-
Presence of Radical Inhibitors: Oxygen is a potent radical scavenger that can terminate the chain reaction.[1] Moisture can also interfere with the reaction and lead to unwanted hydrolysis byproducts.
-
Solution: The reaction system must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing chlorine. Use anhydrous reagents and solvents. Chlorine gas should be dried by passing it through a sulfuric acid bubbler.
-
-
Low Reaction Temperature: While the reaction is exothermic, a certain activation energy is still required. Colder temperatures can slow the rate of propagation.
-
Solution: Maintain a consistent reaction temperature, typically in the range of 70-85°C, as this has been shown to be effective.[4] Use a temperature-controlled oil bath or heating mantle to ensure stability.
-
-
Inefficient Mass Transfer of Chlorine: If chlorine gas is not dispersed effectively throughout the liquid phase, the reaction will be limited to the gas-liquid interface.
-
Solution: Use a fritted glass gas dispersion tube to create fine bubbles and maximize the surface area for gas-liquid contact. Ensure vigorous stirring to maintain a homogenous mixture.
-
Question 2: My GC-MS analysis shows significant byproducts. How can I improve the selectivity for this compound?
Answer:
Poor selectivity is the most complex challenge in this synthesis, leading to a mixture of under-chlorinated intermediates, over-chlorinated products, and ring-chlorinated species.
Potential Causes & Solutions:
-
Inadequate Control of Stoichiometry: The distribution of benzyl, benzal, and benzotrichloride products is highly dependent on the molar ratio of chlorine to the toluene substrate.[5]
-
Solution: The most critical control parameter is the amount of chlorine introduced. Monitor the reaction progress in real-time using an appropriate analytical technique (e.g., GC analysis of aliquots). Stop the flow of chlorine gas immediately once the starting material and di-chlorinated intermediate are consumed to your target level. Industrial processes often use a cascade of reactors to carefully control the chlorine feed.[6]
-
-
Formation of Ring-Chlorinated Byproducts: Aromatic ring chlorination is a competing reaction that occurs via an electrophilic substitution mechanism, which is catalyzed by Lewis acids and favored at lower temperatures.[7]
-
Solution: The key is to strictly maintain conditions that favor free-radical substitution. Ensure the reaction is free from Lewis acid contaminants (e.g., metal salts like FeCl₃ from corroded equipment). The reaction should be run under UV irradiation and at elevated temperatures, which favors the desired side-chain chlorination.[7]
-
-
Over-chlorination of the Side Chain: While trichlorination is the goal, it is possible to form tetrachlorinated species under harsh conditions, although this is less common than ring chlorination.
-
Solution: Again, careful real-time monitoring is essential. Once the desired this compound is the predominant product, the reaction must be stopped promptly.
-
| Parameter | Condition for High Selectivity | Rationale |
| Catalyst | UV Light (No Lewis Acids) | Promotes free-radical mechanism for side-chain chlorination and avoids electrophilic ring substitution.[3][7] |
| Temperature | Elevated (e.g., 70-85°C) | Favors the higher activation energy pathway of free-radical substitution over electrophilic addition.[4][7] |
| Chlorine Feed | Controlled & Monitored | Prevents accumulation of excess chlorine, which leads to over-chlorination and byproduct formation.[5] |
| Monitoring | Real-time GC Analysis | Allows for precise determination of the reaction endpoint to maximize yield of the desired product. |
Question 3: I've successfully synthesized the product, but it decomposes or yields are low after workup and purification. What's going wrong?
Answer:
Benzotrichloride derivatives are highly reactive and susceptible to hydrolysis.[8] Post-synthesis handling is as critical as the reaction itself.
Potential Causes & Solutions:
-
Hydrolysis during Workup: Exposure to water, even atmospheric moisture, will rapidly hydrolyze the benzotrichloride to the corresponding benzoyl chloride and subsequently to benzoic acid, releasing HCl gas.[6][8][9]
-
Solution: Conduct all workup procedures under strictly anhydrous conditions. Use dry solvents for any extractions. If an aqueous wash is unavoidable (e.g., to remove a catalyst), it must be performed quickly at low temperatures, followed immediately by drying with a desiccant like anhydrous magnesium sulfate or sodium sulfate.
-
-
Thermal Decomposition during Purification: While the product can be purified by distillation, it may be thermally labile. Prolonged exposure to high temperatures can cause decomposition.
-
Solution: Purify the product using vacuum distillation to lower the boiling point and minimize thermal stress. Ensure the distillation apparatus is completely dry.
-
-
Improper Storage: The purified product will degrade upon storage if exposed to air and moisture.
Caption: Troubleshooting workflow for synthesis issues.
Frequently Asked Questions (FAQs)
Q: What are the essential safety precautions for handling this compound and the reagents involved?
A: Safety is paramount. Benzotrichloride and its derivatives are classified as toxic, skin and eye irritants, and potential carcinogens.[11][12] Chlorine gas is highly toxic and corrosive.
-
Engineering Controls: Always conduct the reaction and handle the product in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (inspect before use), tightly fitting safety goggles, a face shield, and a lab coat.[11] For handling chlorine gas, a self-contained breathing apparatus (SCBA) should be available for emergencies.
-
Handling: Use only dry glassware and equipment. Avoid contact with skin, eyes, and clothing.[11] Do not eat, drink, or smoke in the work area.[10]
-
Incompatibilities: Keep benzotrichloride away from water, moisture, strong acids, and oxidizing agents to prevent violent reactions or the release of toxic gases.[10]
-
First Aid: Eye wash stations and emergency showers must be immediately accessible.[10] In case of skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[13] If inhaled, move to fresh air and seek medical attention.[12][13]
Q: Can I use a chemical initiator instead of or in addition to UV light?
A: Yes, a radical initiator can be used to supplement or, in some cases, replace photochemical initiation. Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide can generate free radicals upon thermal decomposition. Some protocols also mention the use of catalysts like phosphorus pentachloride (PCl₅) to facilitate the reaction, particularly at higher temperatures.[14][15] The choice depends on your specific equipment and desired reaction conditions.
Q: What analytical methods are recommended for monitoring the reaction?
A: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method. It allows for the separation and quantification of the starting material, intermediates, the desired product, and any byproducts. This provides a clear picture of the reaction's progress and helps determine the optimal endpoint. Sample preparation involves taking a small aliquot from the reaction mixture, quenching it (e.g., with a sodium thiosulfate solution to remove excess chlorine), and diluting it in a suitable solvent before injection.
Q: How do I properly dispose of waste from this synthesis?
A: All waste, including residual product, solvents, and contaminated materials, must be treated as hazardous waste.[16] Consult your institution's environmental health and safety (EHS) guidelines. Generally, organic waste should be collected in labeled, sealed containers. Do not mix incompatible waste streams. Quench any reactive materials before disposal.
Experimental Protocol Example
This is a generalized protocol based on literature procedures and should be adapted and optimized for your specific laboratory conditions.[4]
Objective: Synthesize this compound via photochlorination.
Materials:
-
4-chloro-2-fluorotoluene (1.0 mol)
-
Chlorine gas (approx. 3.0-3.5 mol)
-
Nitrogen or Argon gas
-
Anhydrous solvents for workup (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, a gas inlet tube (fritted), and a thermometer.
-
UV immersion lamp or external UV source.
-
Gas flow meter for chlorine.
-
Stir plate and stir bar.
-
Gas scrubber (e.g., sodium hydroxide solution) for exhaust gases.
-
Vacuum distillation apparatus.
Procedure:
-
Setup: Assemble the dry glassware in a fume hood. Attach the outlet of the condenser to a gas scrubber to neutralize excess chlorine and HCl produced.
-
Inerting: Charge the flask with 4-chloro-2-fluorotoluene. Purge the system with nitrogen or argon for 20-30 minutes to remove all oxygen.
-
Heating: Begin stirring and heat the reaction mixture to 70-80°C.
-
Initiation: Turn on the UV lamp.
-
Chlorination: Introduce a slow, steady stream of dry chlorine gas through the gas inlet tube. Monitor the reaction temperature, as the process is exothermic. Adjust the chlorine flow rate to maintain the desired temperature.
-
Monitoring: Periodically (e.g., every 30-60 minutes), carefully take a small aliquot of the reaction mixture. Quench and prepare it for GC analysis to monitor the disappearance of starting material and intermediates.
-
Completion: Once GC analysis indicates the reaction is complete (minimal starting material and di-chlorinated intermediate remaining), turn off the chlorine gas flow and the UV lamp.
-
Purging: Purge the system with nitrogen for 30 minutes to remove any residual chlorine and HCl from the reaction mixture.
-
Workup: Allow the crude product to cool to room temperature.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
-
Storage: Store the purified product in a labeled, airtight container under an inert atmosphere.
References
-
Loba Chemie. (2016). BENZOTRICHLORIDE FOR SYNTHESIS MSDS. [Link]
-
New Jersey Department of Health. (Date N/A). Hazard Summary: BENZOTRICHLORIDE. [Link]
- Brown, H. C., & Russell, G. A. (1952). The Photochlorination of 2-Methylpropane-2-d and α-d1-Toluene; the Question of Free Radical Rearrangement or Exchange in Substitution Reactions. Journal of the American Chemical Society.
-
Chemcess. (2024). Benzotrichloride: Properties, Reactions, Production And Uses. [Link]
- Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE.
-
Capot Chemical. (2021). MSDS of Benzotrichloride. [Link]
- Ross, S. D., et al. (Date N/A). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
-
University of Regensburg. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions? Chemistry Stack Exchange. [Link]
-
Aakash Institute. (Date N/A). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. [Link]
-
Clark, J. (2023). Methylbenzene and Chlorine - A Free Radical Substitution Reaction. Chemistry LibreTexts. [Link]
-
Preprints.org. (2024). Metal-Free Synthesis of α-H Chlorine Alkylaromatic Hydrocarbons Driven by Visible Light. [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Wikipedia. (Date N/A). Photochlorination. [Link]
- Google Patents. (Date N/A).
-
Journal of East China University of Science and Technology. (Date N/A). The Side-chain Chlorination of p-Fluorotoluene. [Link]
Sources
- 1. Photochlorination - Wikipedia [en.wikipedia.org]
- 2. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. chemcess.com [chemcess.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. lobachemie.com [lobachemie.com]
- 13. BENZOTRICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. GB2087377A - Preparation of 2-chlorobenzotrichloride - Google Patents [patents.google.com]
- 15. The Side-chain Chlorination of p-Fluorotoluene [journal.ecust.edu.cn]
- 16. capotchem.com [capotchem.com]
Technical Support Center: Purification of 4-Chloro-2-fluorobenzotrichloride
Welcome to the technical support center for handling and purifying 4-Chloro-2-fluorobenzotrichloride (CAS: 179111-13-8). This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format. Our focus is on the causality behind experimental choices to ensure both purity of the final product and the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps before attempting to purify my crude this compound?
A1: Before any purification attempt, a thorough analysis of the crude product is paramount. The benzotrichloride functional group is highly reactive, particularly towards moisture, and understanding the impurity profile will dictate the most effective purification strategy.
Initial Analytical Workflow:
-
Gas Chromatography (GC): Use GC to determine the percentage of the desired product and identify volatile impurities. The relative retention times will give you a clear picture of under-chlorinated precursors or over-chlorinated byproducts.
-
¹H and ¹⁹F NMR Spectroscopy: NMR is invaluable for structural confirmation. Look for the absence of signals corresponding to the methyl group of the starting material (4-chloro-2-fluorotoluene) or the methine proton of the intermediate benzal chloride. ¹⁹F NMR will confirm the integrity of the fluorine substitution.
-
FT-IR Spectroscopy: Check for the presence of a carbonyl stretch (around 1700-1780 cm⁻¹), which would indicate contamination with hydrolysis products like 4-chloro-2-fluorobenzoyl chloride or 4-chloro-2-fluorobenzoic acid.
This initial assessment prevents wasted effort on an unsuitable purification method and helps diagnose potential issues in the upstream synthesis.
Q2: What are the most common impurities I can expect, and where do they come from?
A2: Impurities in this compound typically arise from the synthetic process, which is most often the free-radical photochlorination of 4-chloro-2-fluorotoluene.[1] The primary contaminants are products of incomplete reaction or hydrolysis.
Table 1: Common Impurities in Crude this compound
| Impurity Name | Source | Rationale |
| 4-Chloro-2-fluorotoluene | Unreacted Starting Material | Incomplete reaction during the chlorination process. |
| 4-Chloro-2-fluorobenzyl chloride | Under-chlorination | Intermediate in the stepwise chlorination of the methyl group.[1] |
| 4-Chloro-2-fluorobenzal chloride | Under-chlorination | Second intermediate in the stepwise chlorination of the methyl group.[1] |
| 4-Chloro-2-fluorobenzoyl chloride | Hydrolysis | Partial hydrolysis of the benzotrichloride group by trace moisture.[2][3] |
| 4-Chloro-2-fluorobenzoic acid | Complete Hydrolysis | Complete hydrolysis of the benzotrichloride or further hydrolysis of the benzoyl chloride.[3][4] |
| Ring-chlorinated isomers | Side Reaction | Lewis acid contamination can catalyze electrophilic aromatic substitution on the ring instead of free-radical side-chain chlorination.[1] |
This impurity profile is visualized in the reaction pathway diagram below.
Caption: Impurity formation pathways during synthesis.
Troubleshooting Purification
Q3: I'm trying to purify my product by fractional vacuum distillation, but it's turning dark. What's causing this decomposition?
A3: This is a classic sign of thermal decomposition. While fractional distillation is the most effective method for removing under-chlorinated precursors, the benzotrichloride moiety is sensitive to heat.
Causality & Solution:
-
Excessive Temperature: The boiling point of the compound is high at atmospheric pressure, leading to degradation. The primary solution is to reduce the boiling point by performing the distillation under a high vacuum (e.g., < 2 kPa).[5]
-
Prolonged Heat Exposure: A slow distillation rate increases the time the compound spends at high temperatures. Ensure your distillation apparatus is well-insulated to maintain a steady, efficient rate. A short-path distillation head can minimize the residence time in the heated zone.
-
Contaminants: Trace amounts of Lewis acids (like FeCl₃ or ZnCl₂) left over from synthesis can catalyze decomposition and polymerization at high temperatures.[5] If suspected, a pre-distillation wash with a minimal amount of cold, dilute sodium bicarbonate solution can be attempted, but this is risky as it can induce hydrolysis. The organic layer must be thoroughly dried with an anhydrous drying agent (e.g., MgSO₄) before distillation.
The diagram below outlines a robust workflow for successful vacuum distillation.
Caption: Workflow for fractional vacuum distillation.
Q4: My main impurities are the hydrolysis products (benzoyl chloride/benzoic acid). Can I remove them without distillation?
A4: Removing hydrolysis products without distillation is challenging due to the reactivity of the target compound.
-
Aqueous Wash: Attempting a basic wash (e.g., with NaHCO₃ solution) to remove the acidic benzoic acid impurity will aggressively hydrolyze your desired this compound to the same acid.[3] This is not a viable purification step.
-
Chromatography: Column chromatography on standard silica gel is also problematic. Silica gel has an acidic surface and is hydrated, which will readily cause hydrolysis of the product on the column.[6]
The Authoritative Answer: Fractional vacuum distillation is the superior method. It effectively separates the product from both the less volatile benzoic acid and the more volatile benzoyl chloride derivative based on their different boiling points, all while under anhydrous conditions.
Q5: Can I ever use column chromatography for this compound?
A5: While highly challenging, it is not entirely impossible if distillation is not an option, but it requires specific precautions.
Table 2: Troubleshooting Column Chromatography
| Issue | Cause | Recommended Solution |
| Product degradation on column | The acidic, hydrated surface of standard silica gel is catalyzing hydrolysis.[6] | Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1% triethylamine to neutralize the acidic sites. Alternatively, use a less reactive stationary phase like neutral alumina. |
| Poor separation from non-polar impurities | The mobile phase is too polar, causing all compounds to elute together. | Optimize the Mobile Phase: Start with a very non-polar mobile phase (e.g., pure hexane or heptane) to elute non-polar impurities first. Gradually increase polarity by adding small increments of a slightly more polar, anhydrous solvent like dichloromethane to elute the product.[6] |
| Tailing peaks | Strong interaction between the compound and active sites on the stationary phase. | Use a Modifier: Adding a small amount of a polar modifier (like triethylamine, as mentioned above) can improve the peak shape by competing for the active sites.[6] |
Q6: How should I properly handle and store my purified this compound to maintain its purity?
A6: Proper storage is critical to prevent degradation over time. The compound is sensitive to air and moisture.[7]
Standard Operating Procedure for Storage:
-
Inert Atmosphere: Always handle and store the compound under a dry, inert atmosphere such as nitrogen or argon.
-
Airtight Container: Use a container with a tight-fitting seal, preferably with a PTFE liner, to prevent moisture ingress.
-
Refrigeration: Store the container in a refrigerator (0-10°C) to slow down any potential decomposition pathways.
-
Protection from Light: Use an amber glass bottle or store the container in a dark place, as light can promote radical reactions.[8]
By following these guidelines, you can ensure the long-term stability and purity of your valuable intermediate.
References
-
Chemcess. (2024). Benzotrichloride: Properties, Reactions, Production And Uses. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7367, Benzotrichloride. Retrieved from PubChem. Available at: [Link]
-
Wikipedia. (n.d.). Benzotrichloride. Retrieved from Wikipedia, The Free Encyclopedia. Available at: [Link]
- Tanabe, K., & Sano, T. (1966). The mechanism of the hydrolysis of benzotrichloride.
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
Bromchem Laboratories Pvt Ltd. (n.d.). 4 Chloro Benzotrichloride. Retrieved from Bromchem Laboratories. Available at: [Link]
Sources
- 1. Benzotrichloride - Wikipedia [en.wikipedia.org]
- 2. chemcess.com [chemcess.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.ie [fishersci.ie]
- 8. 4-Chlorobenzotrifluoride | 98-56-6 [chemicalbook.com]
Technical Support Center: Navigating Byproduct Formation in Reactions of 4-Chloro-2-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Chloro-2-fluorobenzotrichloride. As a Senior Application Scientist, I've designed this guide to address the common and often complex challenges encountered during its use in synthesis. This resource moves beyond simple protocols to provide in-depth, field-proven insights into the causality of byproduct formation and offers robust troubleshooting strategies to enhance the yield and purity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when working with this compound?
A1: The most prevalent side reaction is hydrolysis of the benzotrichloride group. The trichloromethyl group is highly susceptible to reaction with water, even atmospheric moisture. This can occur with your starting material if not stored under anhydrous conditions, or during the reaction and workup phases.
Q2: What are the products of hydrolysis?
A2: Hydrolysis proceeds in a stepwise manner. Incomplete or partial hydrolysis will yield 4-chloro-2-fluorobenzoyl chloride. Complete hydrolysis results in the formation of 4-chloro-2-fluorobenzoic acid.[1] The presence of these acidic byproducts can complicate purification and potentially catalyze other unwanted side reactions.
Q3: Can reactions occur on the aromatic ring itself?
A3: Yes, the aromatic ring of this compound is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). This is particularly true when strong nucleophiles are used or when the reaction is conducted at elevated temperatures.
Q4: Which of the halogens on the ring is more likely to be substituted in an SNAr reaction?
A4: In nucleophilic aromatic substitution reactions, fluoride is often a better leaving group than chloride. The high electronegativity of the fluorine atom strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. Therefore, substitution of the fluorine atom is a significant possibility.
Q5: Are there any risks of side reactions under Friedel-Crafts conditions?
A5: While the electron-withdrawing nature of the chloro, fluoro, and trichloromethyl groups deactivates the ring towards electrophilic aromatic substitution, side reactions are still possible in Friedel-Crafts acylations or alkylations. Potential issues include forcing conditions leading to unexpected substitution patterns or reactions with trace impurities. Over-alkylation can also be a concern if the product of the initial reaction is more electron-rich than the starting material.
Troubleshooting Guide: Common Issues and Solutions
This guide provides a structured approach to identifying and resolving common problems encountered in reactions involving this compound.
Issue 1: Low Yield of Desired Product and Presence of Acidic Impurities
-
Problem: Your final product is contaminated with significant amounts of 4-chloro-2-fluorobenzoic acid or 4-chloro-2-fluorobenzoyl chloride.
-
Primary Cause: Hydrolysis of the benzotrichloride functional group by trace amounts of water in the reagents, solvents, or from the atmosphere.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use freshly distilled anhydrous solvents. If using commercially available anhydrous solvents, ensure the bottle has been properly stored and handled to prevent moisture ingress.
-
Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas.
-
Reagent Quality: Check the purity of your this compound starting material for signs of hydrolysis before starting the reaction.
-
-
Analytical Protocol for Detecting Hydrolysis Byproducts:
-
Infrared (IR) Spectroscopy: The presence of 4-chloro-2-fluorobenzoic acid will be indicated by a broad absorption band in the 2500-3300 cm⁻¹ range, which is characteristic of the O-H bond in a carboxylic acid dimer. The C=O stretch of the carboxylic acid will appear around 1680-1710 cm⁻¹.
-
¹H NMR Spectroscopy: The carboxylic acid proton of 4-chloro-2-fluorobenzoic acid will appear as a broad singlet far downfield, typically above 10 ppm.
-
Issue 2: Formation of an Unexpected Isomer or Substitution Product
-
Problem: You observe a byproduct where one of the aromatic halogens has been replaced by your nucleophile.
-
Primary Cause: Nucleophilic Aromatic Substitution (SNAr) is occurring in competition with the desired reaction at the benzotrichloride group. This is favored by strong nucleophiles (e.g., amines, alkoxides) and higher reaction temperatures.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for the desired transformation to proceed at a reasonable rate. For highly exothermic reactions, consider cooling the reaction mixture (e.g., to 0°C) before and during the addition of reagents.
-
Nucleophile Choice: If possible, use a less aggressive nucleophile or protect the nucleophilic site to moderate its reactivity.
-
Reaction Time: Monitor the reaction closely by TLC or GC/MS to determine the optimal reaction time, avoiding prolonged exposure to conditions that favor SNAr.
-
-
Experimental Protocol for Minimizing SNAr:
-
In a flame-dried, round-bottom flask under an inert atmosphere, dissolve your nucleophile in a suitable anhydrous solvent.
-
Cool the solution to the optimized low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a solution of this compound in the same anhydrous solvent dropwise to the cooled solution of the nucleophile.
-
Maintain the low temperature and monitor the reaction's progress.
-
Issue 3: Complex Mixture of Products in Friedel-Crafts Reactions
-
Problem: Your Friedel-Crafts reaction with this compound results in a mixture of isomers or poly-substituted products.
-
Primary Cause: The directing effects of the substituents on the aromatic substrate and the potential for the initial product to be more reactive than the starting material can lead to a loss of selectivity.
-
Troubleshooting Steps:
-
Catalyst Choice: The choice of Lewis acid catalyst can influence the regioselectivity. Experiment with different catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) to find the optimal one for your desired outcome.
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the limiting reagent can sometimes improve selectivity.
-
Temperature Management: As with SNAr, lower temperatures generally favor the formation of the thermodynamically more stable product and can reduce the incidence of side reactions.
-
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways discussed.
Caption: Primary reaction pathway and common side reactions.
Caption: Troubleshooting workflow for hydrolysis byproducts.
References
- Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d’hydrocarbures, d’acétones, etc. Comptes rendus de l'Académie des sciences, 84, 1392-1395.
-
Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions. Nature Chemistry, 10(9), 917–923. Available at: [Link]
-
Nucleophilic Aromatic Substitution. (2019). Professor Dave Explains. YouTube. Available at: [Link]
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene. BenchChem Technical Support.
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
- Veeprho. (n.d.). 4-Chlorobenzotrichloride | CAS 5216-25-1. Veeprho.
- Nicewicz, D. A., & MacMillan, D. W. C. (2008). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 130(51), 17270–17272.
- Al-Howsaway, H. O. M., Fathalla, M. F., El-Bardan, A. A., & Hamed, E. A. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects. Journal of Chemical Research, 2007(9), 509-512.
- Majumder, S., & Choudhury, L. H. (2019). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 9(1), 1-23.
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The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
- Chemistry LibreTexts. (2021). 3.
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
- ChemicalBook. (n.d.). 2-Fluoro-4-chlorobenzoyl chloride synthesis. ChemicalBook.
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- BenchChem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. BenchChem Technical Support.
- Bromchem Laboratories. (n.d.). 4 Chloro Benzotrichloride.
- Reddit. (2023).
- PubMed. (1979).
- Alachem Co., Ltd. (n.d.). 4-Chloro-2-fluorobenzotrifluoride. Alachem Co., Ltd..
- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. Organic Syntheses.
- Anshul Specialty Molecules. (n.d.). 4-Fluorobenzoyl Chloride. Anshul Specialty Molecules.
- Sigma-Aldrich. (n.d.). 4-Chloro-2-fluorobenzenesulfonyl chloride 97%. Sigma-Aldrich.
- Leah4sci. (2024). Amine Reactions and Practice (Live Recording) Organic Chemistry Review. YouTube.
- ChemicalBook. (n.d.). 4-Chloro-2-fluorobenzotrifluoride. ChemicalBook.
- ResearchGate. (2007). Reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives. Substituent effects.
- Google Patents. (1979). US4163753A - Process for the simultaneous preparation of aromatic acid chlorides and aliphatic acid chlorides.
Sources
improving yield and purity of 4-Chloro-2-fluorobenzotrichloride
Welcome to the technical support center for the synthesis and purification of 4-Chloro-2-fluorobenzotrichloride. This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during its preparation. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your experimental outcomes, focusing on improving both yield and purity.
Troubleshooting Guide: Addressing Common Synthesis Issues
This section directly addresses specific problems you may encounter. The question-and-answer format is designed to help you quickly identify your issue and implement a robust solution.
Q1: My reaction is sluggish and stalls before completion, resulting in low yield and significant amounts of unreacted 4-chloro-2-fluorotoluene. What are the likely causes?
A1: A stalled or sluggish reaction is typically a sign of inefficient chain propagation in the free-radical chlorination process.[1] The root cause is often related to either poor initiation or the presence of inhibitors that terminate the radical chain.
Causality Analysis:
The synthesis of this compound from 4-chloro-2-fluorotoluene proceeds via a free-radical chain mechanism initiated by UV light or a chemical initiator.[2][3] This mechanism involves three key stages: initiation, propagation, and termination.[4] A disruption in the initiation or propagation steps will halt the reaction.
-
Initiation Failure: The reaction begins when a chlorine molecule (Cl₂) is homolytically cleaved into two highly reactive chlorine radicals (Cl•) by UV light.[3][5] If the UV source is weak, old, or obscured by a dirty reactor vessel, it won't provide sufficient energy to generate the initial radicals needed to start the chain reaction.
-
Presence of Inhibitors: Free-radical reactions are notoriously sensitive to inhibitors. Molecular oxygen (O₂) is a common culprit, as it can react with the benzyl radical intermediate to form a stable peroxy radical, which does not effectively propagate the chain, thus terminating it.[6] Similarly, any moisture present in the reactants or solvent can lead to side reactions and quench the desired pathway.
Recommended Corrective Actions:
-
Verify Your Initiation Source:
-
UV Lamp: Check the manufacturer's specifications for the lamp's lifespan and replace it if necessary. Ensure the quartz immersion well or the exterior of the reactor is clean and free of any polymer buildup that could block light transmission.
-
Chemical Initiator: If using a chemical initiator like Azo-bis-isobutyronitrile (AIBN) or dibenzoyl peroxide, ensure it is fresh. These compounds have a limited shelf life. Consider adding the initiator in portions throughout the reaction, as its half-life may be short at the reaction temperature.[7]
-
-
Eliminate Inhibitors:
-
Inert Atmosphere: Before starting the reaction, thoroughly sparge the starting material and any solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes to remove dissolved oxygen. Maintain a positive pressure of the inert gas throughout the reaction.
-
Anhydrous Conditions: Use anhydrous grade solvents and ensure your starting toluene is dry. Benzotrichlorides are highly susceptible to hydrolysis, and even trace moisture can cause issues.[2][8]
-
Self-Validation: After implementing these changes, you should observe a noticeable and sustained exothermic reaction (requiring cooling to maintain the set temperature), which indicates the chain reaction is proceeding efficiently. Real-time monitoring by Gas Chromatography (GC) should show the progressive conversion of the starting material into the mono-, di-, and finally, the desired tri-chlorinated product.
Q2: My final product is contaminated with significant amounts of 4-chloro-2-fluorobenzyl chloride and 4-chloro-2-fluorobenzal chloride. How can I drive the reaction to completion?
A2: The presence of these intermediates is a clear indication of incomplete chlorination. The conversion of the methyl group to the trichloromethyl group is a stepwise process, and achieving full conversion requires careful control over reaction time and the stoichiometry of chlorine.[2]
Causality Analysis:
Each hydrogen on the methyl group is replaced sequentially. The reaction kinetics can slow as chlorination proceeds. If the reaction is stopped prematurely, or if there is an insufficient supply of chlorine radicals during the later stages, the reaction mixture will contain a distribution of all three chlorinated species.
Recommended Corrective Actions:
-
Extend Reaction Time: Continue the reaction until in-process controls (GC analysis) show that the concentration of the intermediate benzal chloride has fallen below your target threshold (e.g., <0.5%).
-
Ensure Adequate Chlorine Supply: Maintain a steady, but not excessive, flow of chlorine gas into the reaction mixture. A useful technique is to monitor the off-gas. If a significant amount of unreacted chlorine is detected exiting the condenser, your addition rate may be too high for the current reaction rate. Conversely, if the reaction stalls, the chlorine supply may be insufficient.
-
Optimize Temperature: The reaction is typically conducted at elevated temperatures (e.g., 80-120°C) to ensure sufficient energy for hydrogen abstraction by the chlorine radical.[7][9] A temperature that is too low can slow the later, more difficult chlorination steps.
Data-Driven Approach:
| Parameter | Issue | Recommended Adjustment |
| Reaction Time | Intermediates > 5% | Extend time, monitoring by GC every 60 mins. |
| Chlorine Flow | Stalled reaction | Slightly increase flow rate; check for leaks. |
| Temperature | Slow conversion | Increase temperature in 5-10°C increments. |
Q3: I'm observing isomers in my product, suggesting ring chlorination has occurred. Why is this happening and how can I prevent it?
A3: Ring chlorination is a competing electrophilic substitution reaction that is fundamentally different from the desired free-radical side-chain chlorination.[10] Its occurrence points towards contamination with a Lewis acid catalyst or the use of improper reaction conditions that favor this unwanted pathway.[2]
Causality Analysis:
-
Free-Radical (Side-Chain) Chlorination: Requires UV light or a radical initiator and occurs at higher temperatures. It is selective for the alkyl side chain.[3]
-
Electrophilic (Ring) Chlorination: Is catalyzed by Lewis acids (e.g., FeCl₃, AlCl₃).[11] These catalysts polarize the Cl-Cl bond, creating a strong electrophile (Cl⁺) that attacks the electron-rich aromatic ring.
This contamination is often insidious. For example, if you are using a stainless steel reactor, trace amounts of iron can be exposed to the HCl gas generated during the reaction, forming ferric chloride (FeCl₃) in situ, which then catalyzes ring chlorination.
Recommended Corrective Actions:
-
Use Appropriate Reactor Materials: Glass or glass-lined reactors are strongly preferred for this chemistry to prevent the formation of metallic Lewis acid catalysts.
-
Ensure Purity of Reagents: Verify that your starting materials and chlorine source are free from Lewis acid contaminants.
-
Avoid Cross-Contamination: Ensure that the reactor has been thoroughly cleaned and that no residual Lewis acids from previous, unrelated reactions are present.
-
Control Irradiation Conditions: Some research suggests that highly intensified irradiation conditions can, in some cases, lead to the formation of ring-chlorinated species through alternative mechanisms involving toluene-chlorine complexes.[10] Using dynamic or pulsed irradiation, rather than continuous high-intensity light, may suppress this side reaction.
Workflow for Preventing Ring Chlorination
Caption: Logic for preventing ring chlorination impurities.
Frequently Asked Questions (FAQs)
Q: What is the best method for purifying the final this compound product? A: Fractional distillation under reduced pressure (vacuum distillation) is the standard and most effective method.[11] This is crucial for two reasons:
-
Separation: It allows for the efficient separation of the desired product from lower-boiling intermediates (benzyl and benzal chlorides) and any higher-boiling ring-chlorinated byproducts or decomposition products.
-
Thermal Stability: Benzotrichlorides can be thermally sensitive. Performing the distillation under vacuum lowers the boiling point, minimizing the risk of thermal decomposition during purification.
Q: How critical is moisture control during workup and storage? A: It is absolutely critical. This compound, like other benzotrichlorides, hydrolyzes rapidly in the presence of moisture to form 4-chloro-2-fluorobenzoic acid and hydrochloric acid.[2][8] Even exposure to atmospheric humidity can degrade the product over time. All workup steps should be performed using dry solvents and equipment, and the final product should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
Q: How can I effectively monitor the reaction's progress? A: Gas Chromatography (GC) is the ideal technique. A small aliquot of the reaction mixture can be carefully quenched (e.g., in a cold, dry solvent like dichloromethane) and injected into the GC. This will allow you to quantify the disappearance of the starting material (4-chloro-2-fluorotoluene) and the sequential appearance and then disappearance of the intermediates (4-chloro-2-fluorobenzyl chloride and 4-chloro-2-fluorobenzal chloride), providing a clear picture of when the reaction has reached completion.
Experimental Protocols
Protocol 1: Synthesis of this compound
Safety Warning: This reaction involves hazardous materials, including chlorine gas and corrosive HCl, and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reactor Setup: Assemble a 500 mL, 3-neck, round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a thermometer, and a reflux condenser. The outlet of the condenser should be connected to a gas scrubber (e.g., a sodium hydroxide solution) to neutralize the HCl gas produced.
-
Reactant Charging: Charge the flask with 4-chloro-2-fluorotoluene (e.g., 144.5 g, 1.0 mol).
-
Inerting: Heat the reactant to the target temperature (e.g., 100-110°C) while sparging with dry nitrogen for 30 minutes to remove oxygen and moisture.
-
Initiation: Turn on the UV lamp (e.g., a medium-pressure mercury lamp) positioned next to the flask.
-
Chlorination: Begin bubbling dry chlorine gas through the stirred liquid at a controlled rate. An exothermic reaction should commence, and the temperature should be maintained with a cooling bath.
-
Monitoring: Every 60 minutes, take a small sample for GC analysis to monitor the progress of the reaction.
-
Completion: Continue the reaction until the concentration of the 4-chloro-2-fluorobenzal chloride intermediate is below the desired level (e.g., <0.5%).
-
Workup: Stop the chlorine flow, turn off the UV lamp, and sparge the mixture with nitrogen for 30 minutes to remove any residual chlorine and HCl. The crude product can then be purified.
Protocol 2: Purification by Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation, including a packed distillation column (e.g., with Raschig rings or Vigreux indentations) to enhance separation efficiency.
-
Distillation: Transfer the crude product to the distillation flask. Apply vacuum and slowly heat the flask.
-
Fraction Collection:
-
Collect and discard any initial low-boiling fractions, which may contain residual starting material or intermediates.
-
Collect the main fraction of this compound at its characteristic boiling point under the applied pressure.
-
Stop the distillation before high-boiling impurities begin to distill over.
-
-
Storage: Store the purified product in a sealed, amber glass bottle under a nitrogen atmosphere to protect it from light and moisture.
Visualizing the Free-Radical Mechanism
Caption: Key steps in the free-radical side-chain chlorination.
References
-
Chemcess. (2024, April 11). Benzotrichloride: Properties, Reactions, Production And Uses.[12]
-
Wikipedia. (n.d.). Photochlorination. Retrieved from Wikipedia.[6]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7367, Benzotrichloride. PubChem.[8]
-
Wikipedia. (n.d.). Benzotrichloride. Retrieved from Wikipedia.[2]
-
BenchChem. (2025). A Technical Guide to the Historical Applications of Benzotrichloride in Chemical Synthesis.[13]
-
B.Osunstate. (2025, December 4). Toluene Chlorination: Reaction With Cl2 And Light.[3]
-
Gáspár, D., et al. (2021). Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. Reaction Chemistry & Engineering.[10]
-
Tanabe, K., & Sano, T. (1966). THE MECHANISM OF THE HYDROLYSIS OF BENZOTRICHLORIDE. Journal of the Research Institute for Catalysis, Hokkaido University.[14]
-
Vedantu. (n.d.). Chlorination of toluene in presence of light and heat class 12 chemistry CBSE.[15]
-
ScienceMadness.org. (1996, September 3). Process for the dechlorination of chlorinated aromatic compounds.
-
Quora. (2018, April 18). How does the chlorination of toluene in the presence of light followed by treatment with aq NaOH give benzoic acid?[16]
-
Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.[9]
-
Google Patents. (1994). US5279719A - Method for chlorination of methylated aromatic compounds.[11]
-
ChemicalBook. (n.d.). 4-Chloro-2-fluorobenzoic acid synthesis.[17]
-
Google Patents. (2012). CN102746109A - Preparation method of 4-Chlorobenzotrifluoride.[7]
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from Wikipedia.[1]
-
Google Patents. (1976). US3931340A - Chlorination of aromatic compounds.[18]
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.[19]
-
My Pure Water. (2010, October 11). How does distillation remove chemicals such as chlorine?[20]
-
Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry.[4]
-
Master Organic Chemistry. (2013, September 23). Selectivity In Free Radical Reactions.
-
Google Patents. (2003). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.[21]
-
ChemicalBook. (2022, December 30). This compound | 179111-13-8.[22]
-
Scribd. (n.d.). Free Radical Chlorination.[23]
-
Google Patents. (1999). US5981803A - Process for the preparation of chloro-benzoyl chlorides.[24]
-
Google Patents. (2014). CN103787825A - P-chlorobenzotrifluoride synthesizing method.[25]
-
Master Organic Chemistry. (2013, July 30). Free Radical Reactions - Chlorination of Methane.[5]
-
International Science Community Association. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide.[26]
-
European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.[27]
-
ChemicalBook. (n.d.). 4-chloro-2-fluoronitrobenzene manufacturers and suppliers in india.[28]
-
Google Patents. (2014). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.[29]
-
European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds - EP 0150587 B1.[30]
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-Chloro-2-fluorobenzaldehyde | 61072-56-8.[31]
-
ChemicalBook. (n.d.). This compound CAS#: 179111-13-8.[32]
-
Parchem. (n.d.). This compound (Cas 179111-13-8).[33]
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Technical Support Center: Managing Exothermic Reactions of 4-Chloro-2-fluorobenzotrichloride
Document ID: TSC-2026-01-CFBTC-EXO Version: 1.0 Last Updated: January 13, 2026
Section 1: Technical & Safety Briefing for 4-Chloro-2-fluorobenzotrichloride
Welcome to the technical support guide for handling this compound (CFBTC). This document is designed for researchers and development professionals to provide critical insights into managing the exothermic potential of this reactive intermediate. The structural similarity of CFBTC to Benzotrichloride (BTC) suggests a high potential for energetic, exothermic reactions, particularly hydrolysis and reactions with nucleophiles.[1][2] The trichloromethyl group is highly susceptible to nucleophilic attack, and its reaction with water can rapidly produce hydrochloric acid and the corresponding benzoic acid, releasing significant thermal energy.[1][2][3]
Mishandling can lead to thermal runaway, where heat generation exponentially outpaces the cooling capacity of the system, resulting in a rapid increase in temperature and pressure, potentially leading to reactor failure.[4][5] This guide provides a framework for mitigating these risks through careful planning, control, and emergency preparedness.
Table 1: Physicochemical Properties and Safety Information
| Property | Value / Information | Source(s) |
| Chemical Name | 4-Chloro-2-fluoro-1-(trichloromethyl)-benzene | [6] |
| CAS Number | 179111-13-8 | [6] |
| Molecular Formula | C₇H₃Cl₄F | [6] |
| Molecular Weight | 247.91 g/mol | [6] |
| Appearance | Colorless to yellowish oily liquid (expected, based on analogs) | [7][8] |
| Reactivity | Highly reactive with water, amines, strong oxidants, and light metals.[7] Decomposes on heating to produce toxic fumes (HCl, phosgene).[1][7] | [1][7] |
| Primary Hazard | Rapid, exothermic hydrolysis. The reaction with water is a primary concern for thermal runaway. | [2][3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place, separated from incompatible materials.[6][7] | [6][7] |
Section 2: Core Principles of Exothermic Reaction Management
The fundamental principle of managing exothermic reactions is to ensure that the rate of heat removal (Q_removed) is always greater than or equal to the rate of heat generation (Q_generated). A thermal runaway occurs when Q_generated exceeds Q_removed, leading to an uncontrolled temperature increase.[4][5]
Key control strategies are:
-
Limit Reagent Concentration: Working in dilute solutions increases the thermal mass of the system, allowing it to absorb more heat with a smaller temperature rise.[9]
-
Control Addition Rate: Slow, dropwise addition of the limiting reagent is the most critical parameter for controlling the reaction rate and, therefore, the rate of heat generation.[9][10]
-
Maximize Heat Removal: Utilize an efficient cooling system (e.g., cooling jackets, coils), ensure vigorous stirring to prevent localized hotspots, and choose a reactor with a high surface-area-to-volume ratio.[4]
-
Continuous Monitoring: Real-time temperature monitoring is essential for early detection of any deviation from the expected thermal profile.[4][9]
Diagram 1: The fundamental balance between heat generation and removal.
Section 3: Troubleshooting Guide & FAQs
Question: My reaction temperature is rising faster than expected, even with full cooling. What are the immediate steps?
Answer: This is a potential thermal runaway scenario. Your immediate goal is to stop the reaction and regain thermal control.
-
Stop Reagent Addition: Immediately cease the addition of any reagents.[9] This is the fastest way to reduce the rate of heat generation.
-
Enhance Cooling: If not already done, use an emergency cooling bath (e.g., dry ice/acetone) to supplement your primary cooling system.[9]
-
Add a "Chase" Solvent: If possible, add a pre-chilled, inert solvent to the reaction. This dilutes the reactants, slowing the reaction rate, and adds thermal mass to absorb heat.
-
Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you must initiate an emergency quench. Alert personnel and follow your pre-approved emergency quenching protocol (see Section 4, SOP-02).
Question: I'm observing poor selectivity and the formation of dark-colored impurities. Could this be related to the exotherm?
Answer: Yes, absolutely. Poor temperature control is a common cause of side reactions and product decomposition. The high reactivity of the trichloromethyl group can lead to various side pathways at elevated temperatures.[1] Benzotrichlorides can decompose under heat, which may explain the color change.[11]
-
Troubleshooting Steps:
-
Review Your Thermal Profile: Analyze your temperature logs. Were there any spikes or deviations from the setpoint? Even small, localized hotspots from inadequate stirring can cause issues.[4]
-
Lower the Reaction Temperature: Attempt the reaction at a lower temperature setpoint.
-
Improve Mixing: Increase the stirring rate or use a more efficient stirrer design to ensure homogeneity and prevent hotspots.[4]
-
Consider a Different Solvent: A higher-boiling-point solvent can offer a wider operating window, but a solvent with higher heat capacity may be more effective at absorbing heat.
-
Question: How do I safely quench a completed reaction containing residual this compound?
Answer: Quenching must be performed carefully to manage the heat and gas (HCl) evolution from the hydrolysis of unreacted CFBTC.[3][7] The principle is to slowly add the reaction mixture to a quenching agent, never the other way around.
-
Recommended Quench Procedure:
-
Prepare a separate vessel containing a stirred, cooled (0 °C) mixture of a less reactive alcohol (like isopropanol) and an inert solvent (like toluene).[12][13] The alcohol will react more controllably than water.
-
Slowly, transfer the reaction mixture dropwise into the cold quenching solution.[14]
-
Monitor the temperature of the quenching vessel throughout the addition.
-
After the addition is complete and the exotherm has subsided, water can be cautiously added to complete the hydrolysis.[13]
-
Finally, neutralize the acidic solution with a base (e.g., sodium bicarbonate solution) before workup and disposal.[3][12]
-
Question: What is the best way to study the exothermic potential of my specific reaction before scaling up?
Answer: Do not scale up without quantitative data. The best practice is to perform a safety study using reaction calorimetry (RC) or Differential Scanning Calorimetry (DSC).[4]
-
Reaction Calorimetry (e.g., RC1, Mettler-Toledo): This technique measures the heat flow of the reaction in real-time under process-like conditions.[15] It provides critical data on the total heat of reaction, the maximum rate of heat release, and the adiabatic temperature rise, which is the theoretical temperature increase if cooling were to fail.[4]
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for your starting materials, reaction mixture, and final product, identifying potential secondary runaway risks at higher temperatures.[4]
Section 4: Standard Operating Procedures (SOPs)
SOP-01: Controlled Hydrolysis of CFBTC to 4-Chloro-2-fluorobenzoic acid
This protocol outlines a procedure for a controlled, lab-scale hydrolysis reaction.
-
Reactor Setup:
-
Equip a jacketed lab reactor with an overhead stirrer, a temperature probe (thermocouple), a condenser, and a pressure-equalizing addition funnel.
-
Connect the reactor jacket to a recirculating chiller capable of maintaining the desired reaction temperature (e.g., 10 °C).
-
Ensure the entire setup is in a fume hood.[16]
-
-
Reagent Preparation:
-
Charge the reactor with a suitable inert solvent (e.g., Toluene).
-
In the addition funnel, prepare a dilute solution of this compound in the same solvent.
-
-
Reaction Execution:
-
Cool the reactor contents to the setpoint temperature (e.g., 10 °C) with vigorous stirring.
-
Begin slow, dropwise addition of the CFBTC solution from the addition funnel.[9] The addition rate should be such that the internal temperature does not rise more than 1-2 °C above the setpoint.
-
Continuously monitor the internal temperature. If the temperature exceeds a pre-defined safety limit (e.g., 15 °C), immediately stop the addition.[9][17]
-
After the addition is complete, allow the reaction to stir at the setpoint temperature until analysis (e.g., TLC, GC) shows complete consumption of the starting material.
-
-
Workup & Quenching:
-
Follow the quenching procedure outlined in the FAQ section to safely neutralize any unreacted material and the generated HCl.
-
Diagram 2: Workflow for a controlled hydrolysis reaction.
SOP-02: Emergency Quenching of a Runaway Reaction
This procedure is a last resort when thermal control is lost. It must be planned in advance.
-
Prerequisites:
-
A quench vessel containing a large volume of a suitable, cold quenching agent (e.g., a slurry of dry ice in an inert, high-boiling solvent) must be prepared and accessible before starting the reaction.
-
All personnel must be aware of the emergency plan.
-
-
Execution (if temperature rise is uncontrollable):
-
ALERT: Announce the emergency to all lab personnel.
-
STOP: Cease all reagent addition and heating.
-
CONTAIN: Ensure the fume hood sash is lowered as much as possible.[16]
-
QUENCH: If the reactor is equipped with a dip tube and pressure source, rapidly transfer the reaction contents into the prepared quench vessel. If not, and only if it can be done without risk of personal injury from splash or vessel failure, carefully pour the reaction mixture into the quench pot. This is an extremely hazardous operation.
-
EVACUATE: Evacuate the immediate area and allow the quench to proceed. Do not return until the area is deemed safe.
-
References
- Best Practices for Working with Chemical Reactions in the Lab. (n.d.).
- Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. (n.d.). ORS.
- Working with Exothermic Reactions during Lab and Scale up. (2023, October 12). Amar Equipment.
- Benzotrichloride: Synthesis, Reactivity, and Industrial Applications with Safety Considerations. (n.d.). Sinocure Chemical Group.
- Safety Data Sheet 4-chlorobenzotrifluoride. (2022, April 8). Redox.
- How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. (n.d.). Yufeng.
- MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. (n.d.). Cleanchem Laboratories.
- Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
- Study in the RC1 reaction calorimeter: Schotten-Bauman coupling to T003622 and BOC deprotection to T002633. (2016, October 27).
- Controlling exothermic reactions with AVA Lab Control Software. (2023, March 30). YouTube.
- ICSC 0105 - BENZOTRICHLORIDE. (n.d.). Inchem.org.
- Quenching and Disposal of Water Reactive Materials. (n.d.). Environmental Health and Safety.
- ACROS ORGANICS - Material Safety Data Sheet - 4-Chlorobenzotrifluoride, 98%. (n.d.).
- Section 5.28 Title: Generating and Quenching Reactive Gases. (n.d.). Berry Group.
- SAFETY DATA SHEET. (2013, February 1). Fisher Scientific.
- Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. (2008, May 10). Sciencemadness.org.
- Quenching Reactive Substances. (2006, October 27). KGROUP.
- Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. (2015, January 7).
- Benzotrichloride. (n.d.). In Wikipedia.
- Benzotrichloride | C6H5CCl3 | CID 7367. (n.d.). PubChem.
- Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis. (n.d.). Benchchem.
- Calorimetry. (2021, July 19). Chemistry LibreTexts.
- Reaction Calorimetry in Microreactor Environments – Measuring Heat of Reaction by Isothermal Heat Flux Calorimetry. (n.d.). Request PDF.
- Reaction Control. (2022, May 5). Visual Encyclopedia of Chemical Engineering Equipment.
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Technical Support Center: Troubleshooting Spectroscopic Analysis of 4-Chloro-2-fluorobenzotrichloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the spectroscopic analysis of 4-Chloro-2-fluorobenzotrichloride (CAS: 179111-13-8).[1] This resource is designed for researchers, scientists, and drug development professionals who utilize this key chemical intermediate. Our goal is to provide field-proven insights and practical troubleshooting strategies to ensure the acquisition of high-quality, reproducible spectroscopic data. This guide follows a question-and-answer format to directly address challenges you may encounter with NMR, IR, and Mass Spectrometry.
Part 1: General Sample Preparation & Handling FAQs
Proper sample handling is the foundation of reliable spectroscopic analysis. Before delving into instrumentation-specific issues, let's address the essentials.
Q1: What are the primary safety considerations when handling this compound? A1: While specific toxicity data for this compound is limited, it should be handled with care as a "pharmaceutical related compound of unknown potency."[2] Standard laboratory safety protocols are mandatory. Always work in a well-ventilated laboratory fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[2] In case of contact, immediately flush eyes or skin with water for at least 15 minutes and seek medical attention.[2]
Q2: What is the recommended starting point for sample preparation for NMR, IR, and MS analysis? A2: For NMR, begin by dissolving approximately 5-10 mg of the compound in 0.5-0.6 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Acetone-d₆.[3] For IR spectroscopy, if using an Attenuated Total Reflectance (ATR) accessory, the neat liquid or solid can be analyzed directly.[4] For Mass Spectrometry, prepare a dilute solution (e.g., ~1 mg/mL) in a high-purity volatile solvent like methanol or acetonitrile for direct infusion or LC-MS analysis.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is arguably the most powerful tool for the structural elucidation of this compound. However, its complexity, arising from multiple halogen substituents, can present unique challenges.
Frequently Asked Questions & Expected Data
Q3: What are the expected chemical shifts and coupling patterns for this compound in ¹H, ¹³C, and ¹⁹F NMR? A3: The substitution pattern creates a complex spin system. The electron-withdrawing nature of the chlorine, fluorine, and trichloromethyl groups will significantly influence the chemical shifts. Below are the predicted spectral characteristics.
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |
| ¹H | Aromatic CH | 7.5 - 8.0 | Complex multiplets (m) due to H-H and H-F coupling. |
| ¹³C | -CCl₃ | ~95 - 105 | Singlet (s) or small quartet due to coupling with chlorine isotopes (less commonly observed). |
| Aromatic C-H | ~125 - 135 | Doublet of doublets (dd) or more complex patterns due to C-F and C-H coupling. | |
| Aromatic C-Cl | ~135 - 140 | Doublet (d) due to coupling with fluorine (³JCF). | |
| Aromatic C-CCl₃ | ~130 - 138 | Doublet (d) due to coupling with fluorine (³JCF). | |
| Aromatic C-F | ~160 - 165 | Large doublet (d) due to one-bond C-F coupling (¹JCF ≈ 250 Hz).[5] | |
| ¹⁹F | Ar-F | -105 to -115 | Multiplet (m) due to coupling with aromatic protons. |
NMR Troubleshooting Guide
Q4: My spectrum shows broad, poorly resolved peaks. What is the cause and how can I fix it? A4: This is a classic symptom of poor magnetic field homogeneity around the sample, a problem known as "poor shimming."[3][6]
-
Causality: The spectrometer's shim coils are designed to counteract minor inhomogeneities in the main magnetic field. If these are not properly adjusted for your specific sample tube and solvent, the nuclei within the sample experience slightly different magnetic fields, leading to a broadening of the NMR signal.[3] Other causes include using non-uniform NMR tubes, the presence of undissolved solids, or the sample being too concentrated.[7]
-
Troubleshooting Protocol:
-
Re-shim the Spectrometer: Always perform an automated shimming routine ("topshim" on Bruker systems) before analysis.[6] If this fails, a manual shimming adjustment may be necessary, starting with the Z1 and Z2 shims, followed by the first-order non-spinning shims (X, Y, XZ, YZ).[6]
-
Inspect the Sample: Ensure your compound is fully dissolved. If you see particulates, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Check Sample Concentration: If the sample is too concentrated, viscosity can increase, leading to broader lines. Dilute the sample and re-acquire the spectrum.
-
Use High-Quality Tubes: Always use NMR tubes rated for the spectrometer's field strength. Scratched or low-quality tubes can significantly degrade shim performance.[6]
-
Q5: I see unexpected peaks in my spectrum that don't belong to my compound. How do I identify them? A5: Extraneous peaks are typically from residual solvents, water, or impurities from the synthesis.[5] A systematic approach is key to identification.
-
Causality: Solvents used in synthesis or purification (e.g., ethyl acetate, dichloromethane) can be difficult to remove completely and will appear in the ¹H NMR spectrum.[7] Water is ubiquitous and often appears as a broad singlet.[7]
-
Troubleshooting Protocol:
-
Identify Common Contaminants: Compare the chemical shifts of the unknown peaks to published tables for common laboratory solvents and impurities. The residual peak of your deuterated solvent (e.g., CHCl₃ in CDCl₃ at 7.26 ppm) will always be present.[5]
-
Confirm Water: The presence of water can be confirmed by adding a single drop of D₂O to the NMR tube, shaking it vigorously, and re-acquiring the spectrum. Protons from water (and other exchangeable protons like -OH or -NH) will exchange with deuterium and their corresponding peak will disappear or significantly diminish.[7]
-
Review Synthesis/Purification: Consider the solvents and reagents used in the preceding steps. This can provide clues to the identity of an impurity.
-
Q6: My signal integrations are not accurate for quantitative analysis (qNMR). What parameters need to be optimized? A6: For qNMR, ensuring complete spin relaxation between scans is the most critical factor.[8]
-
Causality: If the delay between pulses (the relaxation delay) is too short, nuclei that relax slowly (those with a long T₁ relaxation time) will not fully return to their equilibrium state before the next pulse. This leads to signal saturation and an underestimation of their integral value.[8]
-
Troubleshooting Protocol:
-
Increase Relaxation Delay (d1): The total delay (acquisition time + relaxation delay) should be at least 5 times the longest T₁ of any proton being quantified.[8] For aromatic molecules, T₁ values can be several seconds. A conservative starting point for a robust quantitative experiment is a relaxation delay of 20-30 seconds.
-
Ensure Flat Baseline: Perform careful baseline correction. Any deviation in the baseline will introduce significant errors into the integration.[8]
-
Optimize Phasing: Inaccurate phasing distorts the peak shape, making correct integration impossible. Manual phase correction is often superior to automated routines for high-accuracy work.[8]
-
Check Signal-to-Noise (S/N): A high S/N ratio is essential for precise integration.[9] If your sample is dilute, increase the number of scans to improve the S/N.
-
Part 3: Fourier-Transform Infrared (IR) Spectroscopy Troubleshooting
IR spectroscopy is excellent for identifying the functional groups present in this compound.
Frequently Asked Questions & Expected Data
Q7: What are the key absorption bands to look for in the IR spectrum? A7: The spectrum will be characterized by vibrations from the substituted aromatic ring and the trichloromethyl group.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aromatic C=C Stretch | 1600 - 1585 and 1500 - 1400 | Medium-Strong |
| C-F Stretch | 1250 - 1000 | Strong |
| C-Cl Stretch (Aromatic) | 1100 - 800 | Medium-Strong |
| C-Cl Stretch (-CCl₃) | 850 - 650 | Strong, often multiple bands |
| C-H Out-of-Plane Bending | 900 - 675 | Strong, pattern depends on substitution |
(Reference for general ranges:[10][11])
IR Troubleshooting Guide
Q8: My spectrum has sharp, strong peaks around 2350 cm⁻¹ and a series of sharp lines between 1800-1400 cm⁻¹. What are these? A8: These are classic signs of atmospheric interference.
-
Causality: Carbon dioxide (CO₂) in the air has a strong, characteristic absorption around 2350 cm⁻¹. Water vapor has a series of fine, sharp rotational lines, particularly in the 1800-1400 cm⁻¹ region.[12] These interferences appear when the background spectrum and the sample spectrum are collected under different atmospheric conditions inside the spectrometer.
-
Troubleshooting Protocol:
-
Purge the Spectrometer: If your instrument has a purge gas inlet, purge it with dry nitrogen or dry air for several minutes to displace the CO₂ and water vapor.
-
Collect a Fresh Background: Always collect a new background spectrum immediately before running your sample. This ensures that the atmospheric conditions are as similar as possible for both measurements, allowing for proper subtraction.[12]
-
Q9: I am using an ATR accessory and my spectrum has "negative" peaks (peaks going downwards). What does this mean? A9: Negative peaks in an ATR absorbance spectrum indicate that the substance was present on the ATR crystal during the background scan but not during the sample scan.[4]
-
Causality: This almost always happens when the ATR crystal is not properly cleaned before the background spectrum is collected.[4] The background scan measures the "empty" crystal, but if it's contaminated (e.g., with a previous sample or cleaning solvent), the instrument records that as the baseline. When you then run your clean sample, the contaminant is no longer there, and its absence is recorded as a negative absorption.
-
Troubleshooting Protocol:
-
Clean the ATR Crystal: Thoroughly clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, lint-free wipe. Ensure the solvent has fully evaporated.
-
Collect a New Background: Once the crystal is clean and dry, take a new background measurement.
-
Re-run the Sample: Apply your sample and collect the spectrum again. The negative peaks should be gone.
-
Part 4: Mass Spectrometry (MS) Troubleshooting
MS provides the molecular weight and fragmentation pattern, which is crucial for confirming the identity of your compound. The four chlorine atoms in this compound create a highly distinctive isotopic signature.
Frequently Asked Questions & Expected Data
Q10: What is the expected molecular ion and what will its isotope pattern look like? A10: The molecular formula is C₇H₃Cl₄F, giving a monoisotopic mass of 245.90 Da. The most critical feature is the isotope pattern from the four chlorine atoms.
-
Causality: Chlorine has two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[13] When a molecule contains multiple chlorine atoms, the combination of these isotopes produces a characteristic cluster of peaks, each separated by 2 mass units. For a molecule with four chlorines (Cl₄), the expected pattern for the molecular ion [M]⁺• will be a cluster of five peaks at M, M+2, M+4, M+6, and M+8.
-
Expected Isotope Pattern:
| Ion | Relative Abundance (%) | m/z (approx.) |
| [M]⁺• | 100 | 246 |
| [M+2]⁺• | 132 | 248 |
| [M+4]⁺• | 65 | 250 |
| [M+6]⁺• | 14 | 252 |
| [M+8]⁺• | 1 | 254 |
MS Troubleshooting Guide
Q11: The molecular ion peak is very weak or completely absent in my EI-MS spectrum. Is this normal? A11: Yes, this can be a common issue, especially with energetic ionization techniques like Electron Impact (EI).
-
Causality: EI is a "hard" ionization technique that imparts a large amount of energy into the molecule. For some structures, this energy is sufficient to cause immediate fragmentation, leaving few or no intact molecular ions to be detected.[14] The C-Cl bonds in the -CCl₃ group are relatively weak and prone to cleavage.
-
Troubleshooting Protocol:
-
Use a Softer Ionization Technique: If available, switch to a softer ionization method like Chemical Ionization (CI) or Electrospray Ionization (ESI). These techniques impart less energy and are much more likely to produce an abundant molecular ion or a related adduct (e.g., [M+H]⁺).
-
Look for Key Fragment Ions: Even without a molecular ion, the fragmentation pattern can confirm the structure. Look for the [M-Cl]⁺ ion (loss of a chlorine atom), which will have a monoisotopic mass of ~211 Da and a characteristic Cl₃ isotope pattern.
-
Lower the Ionization Energy: On some EI sources, the electron energy can be lowered from the standard 70 eV. Reducing this energy can sometimes increase the relative abundance of the molecular ion.
-
Q12: My fragmentation pattern is very complex. What are the expected fragmentation pathways? A12: The fragmentation will be driven by the loss of the most labile groups, primarily the chlorine atoms from the trichloromethyl group.
-
Causality: In mass spectrometry, fragmentation follows logical chemical pathways, typically involving the cleavage of the weakest bonds and the formation of the most stable ions or neutral species.[14]
-
Expected Fragmentation Pathways:
-
Loss of •Cl: The most likely initial fragmentation is the loss of a single chlorine radical from the -CCl₃ group to form the [M-Cl]⁺ ion (m/z 211). This fragment will still exhibit a prominent Cl₃ isotope pattern.
-
Loss of •CCl₃: Cleavage of the entire trichloromethyl group is also possible, leading to the [M-CCl₃]⁺ ion at m/z 129. This fragment will show a simple Cl₁ isotope pattern (M and M+2 in a ~3:1 ratio).
-
Sequential Losses: Following the initial loss of •Cl, further fragmentation can occur, such as the loss of another chlorine atom or the neutral molecule HCl.[15]
-
References
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. [Link]
-
Redox. (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride. [Link]
-
ACROS ORGANICS. (n.d.). Material Safety Data Sheet - 4-Chlorobenzotrifluoride, 98%. [Link]
-
SDSU NMR Facility. (n.d.). Common Problems. [Link]
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Spectroscopy Online. (n.d.). Common Problems with FT-IR Instruments and How to Avoid Them. [Link]
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UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
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Chemistry For Everyone. (2025, February 8). How To Do IR Spectroscopy Problems? [YouTube]. [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]
-
PubChem. (n.d.). 4-Chloro-2-fluorobenzoic acid. [Link]
-
ResearchGate. (2025, August 7). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. [Link]
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Mohler, F. L., et al. (n.d.). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]
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Chemistry Stack Exchange. (2012, May 5). What factors are important for quantitative analysis of a proton 1D-NMR spectrum?[Link]
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University of York. (2017, November). Quantitative NMR Spectroscopy. [Link]
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University of Maryland. (n.d.). Troubleshooting | Department of Chemistry and Biochemistry. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. [Link]
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Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. [Link]
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Chemistry LibreTexts. (2014, August 6). 5.2 Mass Spectrometry. [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
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Oxford Instruments Magnetic Resonance. (n.d.). Chemical Reaction Feedstock Troubleshooting with Benchtop NMR. [Link]
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Chemsrc. (2025, August 25). 4-Chloro-2-fluorobenzyl chloride. [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link]
-
PubMed. (2010). FT-IR and FT-Raman spectra and vibrational investigation of 4-chloro-2-fluoro toluene...[Link]
-
LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
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ResearchGate. (2025, December 3). Quantum chemical studies, spectroscopic analysis and molecular structure investigation...[Link]
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Waters Corporation. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation [YouTube]. [Link]
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Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. [Link]
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Schildcrout, S. M. (2000). Gaseous-Ion Fragmentation Mechanisms in Chlorobenzenes by GC/MS and GC/MS/MS. Journal of Chemical Education. [Link]
-
Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. [Link]
-
Mahle, N. H., & Shadoff, L. A. (1982). The mass spectrometry of chlorinated dibenzo-p-dioxins. PubMed. [Link]
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Doc Brown's Chemistry. (n.d.). C6H5Cl mass spectrum of chlorobenzene. [Link]
-
PubChem. (n.d.). 4-Chlorobenzotrichloride. [Link]
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Technical Support Center: Optimization of Reaction Conditions for 4-Chloro-2-fluorobenzotrichloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the dedicated technical support center for the synthesis and optimization of 4-Chloro-2-fluorobenzotrichloride. This guide is structured to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into this specific chemical transformation. We will move beyond simple protocols to explain the underlying principles, helping you troubleshoot common issues and maximize both yield and purity in your experiments.
Reaction Overview: The Free-Radical Chlorination Pathway
The synthesis of this compound from 4-Chloro-2-fluorotoluene is a classic example of a free-radical substitution reaction. The core objective is to selectively replace the three hydrogen atoms on the methyl group (the side-chain) with chlorine atoms, without promoting undesired chlorination on the aromatic ring.
Reaction Scheme:
The reaction proceeds stepwise, forming intermediate products: 4-chloro-2-fluoro-benzyl chloride and 4-chloro-2-fluoro-benzal chloride.[1][2] Driving the reaction to completion to favor the fully substituted benzotrichloride is the primary optimization challenge. The mechanism is a chain reaction involving three key stages: initiation, propagation, and termination.[3][4][5]
Caption: Simplified free-radical chain mechanism for side-chain chlorination.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common challenges encountered during the synthesis of this compound.
Q1: My yield of this compound is low, and I see significant amounts of the benzyl and benzal chloride intermediates. How can I drive the reaction to completion?
This is a classic issue of incomplete reaction. The stepwise nature of the chlorination means that insufficient reaction time or a poor chlorine-to-substrate ratio will result in a mixture of partially chlorinated products.[1][2]
Causality & Solution:
-
Chlorine to Substrate Ratio: A stoichiometric ratio of 3:1 (Cl₂:substrate) is theoretically required. In practice, a slight excess of chlorine is often necessary to ensure all the starting material is converted to the trisubstituted product.[1] Monitor your chlorine gas flow rate carefully.
-
Reaction Time: These reactions can be slow, sometimes requiring many hours.[1][6] The most reliable method for monitoring progress is to track the boiling point of the reaction mixture. As the degree of chlorination increases, the boiling point will rise. For the analogous synthesis of benzotrichloride from toluene, the reaction is considered complete when the boiling point reaches approximately 215-220°C.[6][7] You can also use Gas Chromatography (GC) to monitor the disappearance of starting material and intermediates.
-
Initiator Efficiency: Ensure your initiation source (e.g., UV lamp) is functioning correctly and is positioned for optimal irradiation of the reaction mixture.[7] If using a chemical initiator like AIBN or benzoyl peroxide, ensure it is fresh and added at the correct concentration.[1][8]
Q2: I am observing significant byproduct formation that appears to be from chlorination on the aromatic ring. What causes this and how can I prevent it?
This is the most critical side reaction to control. Side-chain (free-radical) chlorination and ring (electrophilic) chlorination are competing pathways. Your goal is to create conditions that overwhelmingly favor the former.
Causality & Solution:
-
Avoid Lewis Acid Catalysts: Ring chlorination is promoted by Lewis acid catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).[1][4] These can be introduced inadvertently from metallic impurities in your glassware or reagents. Using glass-lined reactors is crucial for industrial-scale production, and scrupulously clean glassware is essential in the lab.[1]
-
Maintain High Temperature & UV Light: Free-radical substitution on the side chain is favored by high temperatures (refluxing the solvent) and the presence of UV light or a radical initiator.[1][5] Conversely, electrophilic ring substitution is favored at lower temperatures in the presence of a Lewis acid.[1] Ensure your reaction is maintained at a steady reflux.
-
Purity of Reactants: Use pure 4-Chloro-2-fluorotoluene and chlorine gas. Impurities can sometimes catalyze undesired side reactions.[1]
Q3: What is the best way to initiate the reaction? UV light, heat, or a chemical initiator?
All three methods can be effective, and the choice often depends on available equipment and scale.
-
UV Light (Photochemical Initiation): This is a very common and effective method. A mercury-vapor lamp or even a high-wattage incandescent bulb can be used.[9][10][11] The UV light provides the energy to cause homolytic cleavage of the Cl-Cl bond, generating the initial chlorine radicals that start the chain reaction.[3]
-
Heat (Thermal Initiation): High temperatures alone can initiate the reaction, but this is often combined with UV light for maximum efficiency.[1]
-
Chemical Initiators: Radical initiators like dibenzoyl peroxide or azobisisobutyronitrile (AIBN) can also be used to generate the initial radicals.[1][8][9] This can be advantageous if a suitable UV light source is unavailable. Some protocols also mention the use of phosphorus trichloride (PCl₃) as a catalyst to promote side-chain chlorination.[6]
Q4: My final product is a dark, tarry substance. What went wrong?
The formation of dark-colored, viscous residues or tars is indicative of polymerization, a common side reaction at elevated temperatures, especially during prolonged reaction times.[10][12]
Causality & Solution:
-
Temperature Control: While high temperatures favor side-chain chlorination, excessive heat can lead to degradation and polymerization. Maintain a steady reflux, but avoid overheating. For toluene chlorination, it's recommended to keep the final reaction temperature below 150°C if possible, although the boiling point will naturally rise as the reaction proceeds.[7][9]
-
Reaction Time: Do not let the reaction run unnecessarily long after completion. Once GC analysis or the boiling point indicates the full conversion to the benzotrichloride, stop the chlorine flow and begin the work-up.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established methods for the chlorination of substituted toluenes.[1][6][7] Researchers must adapt it based on their specific equipment and scale. All work must be conducted in a certified fume hood with appropriate safety measures in place.
Materials & Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube (extending below the liquid surface)
-
Thermometer
-
Heating mantle
-
Magnetic stirrer
-
UV lamp (e.g., mercury vapor lamp)
-
Gas scrubber (containing NaOH solution to neutralize HCl and excess Cl₂)[7]
-
4-Chloro-2-fluorotoluene (starting material)
-
Chlorine gas (dry)
-
Nitrogen gas (for purging)
-
10% Sodium Carbonate solution (for work-up)[9]
-
Anhydrous Calcium Chloride or Magnesium Sulfate (for drying)[9]
Caption: Experimental workflow for the synthesis of this compound.
Procedure:
-
Setup: Assemble the dry three-necked flask with the reflux condenser, gas inlet tube, and thermometer. Ensure the outlet of the condenser is connected to a gas scrubber.
-
Charging & Purging: Charge the flask with 4-Chloro-2-fluorotoluene. Purge the entire system with nitrogen gas for 10-15 minutes to remove oxygen and moisture.[1]
-
Initiation: Begin stirring and heat the substrate to a gentle reflux. Position the UV lamp to irradiate the flask.
-
Chlorination: Introduce a steady stream of dry chlorine gas through the gas inlet tube. The reaction is exothermic, so you may need to adjust the heating mantle to maintain a steady reflux. Control the chlorine flow rate by observing its consumption (the yellowish-green color should dissipate in the reaction mixture).[9]
-
Monitoring: Continue the reaction until the boiling point of the mixture stabilizes at the expected temperature for the product or until GC analysis shows the absence of starting material and intermediates.
-
Work-up: Once the reaction is complete, stop the chlorine flow, turn off the heat and UV lamp, and allow the mixture to cool to room temperature.
-
Neutralization: Carefully transfer the crude product to a separatory funnel. Wash the solution with a 10% sodium carbonate solution to neutralize residual HCl and unreacted chlorine.[9] Vent the funnel frequently as CO₂ will be generated. Wash again with water until the aqueous layer is neutral.
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent like calcium chloride or magnesium sulfate.[7][9]
-
Purification: Filter off the drying agent. The final product, this compound, is purified by fractional distillation under reduced pressure to prevent decomposition at high temperatures.[6][9]
Troubleshooting Guide: Quick Reference
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield / Incomplete Reaction | 1. Insufficient reaction time. 2. Inadequate Cl₂ to substrate ratio. 3. Ineffective initiation (faulty UV lamp). | 1. Extend reaction time; monitor via boiling point or GC.[1] 2. Ensure a slight excess of chlorine gas is used.[1] 3. Check/replace UV source; consider a chemical initiator. |
| Significant Ring Chlorination | 1. Presence of Lewis acid catalysts (e.g., iron from rust). 2. Reaction temperature is too low. | 1. Use scrupulously clean, non-metallic (glass) apparatus.[1] 2. Ensure the reaction mixture is maintained at reflux.[1] |
| Product is Dark/Tarry | 1. Polymerization due to excessive heat. 2. Reaction run for too long after completion. | 1. Maintain a steady reflux without overheating.[12] 2. Stop the reaction promptly once complete based on monitoring. |
| Reaction Fails to Start | 1. No initiation source. 2. Moisture in the system. 3. Chlorine gas is not flowing. | 1. Ensure UV lamp is on and positioned correctly. 2. Use dry glassware and reagents. 3. Check chlorine gas cylinder and flowmeter. |
Critical Safety Precautions
Working with benzotrichlorides and chlorine gas requires strict adherence to safety protocols. These are hazardous materials and all operations must be risk-assessed.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Viton), splash goggles, a face shield, and a lab coat.[13][14]
-
Engineering Controls: This synthesis must be performed in a well-ventilated chemical fume hood.[14] The exhaust gas (HCl and excess Cl₂) must be passed through a scrubber containing a basic solution (e.g., NaOH or Na₂CO₃) before venting.[7]
-
Benzotrichloride Hazard: this compound is expected to be toxic, corrosive, and a suspected carcinogen, similar to the parent compound benzotrichloride.[7][13] It is sensitive to moisture and will hydrolyze to the corresponding benzoic acid, releasing HCl gas.[15][16] Avoid inhalation, ingestion, and skin contact.
-
Chlorine Gas Hazard: Chlorine is a highly toxic and corrosive gas.[17] Ensure all connections in your gas line are secure and leak-tested. Have a plan for emergency shutdown of the gas flow.
-
Emergency Preparedness: An emergency shower and eyewash station must be immediately accessible.[14] Be prepared to handle spills and have appropriate neutralizing agents available. In case of exposure, seek immediate medical attention.[18][19]
This guide is intended for use by trained professionals. Always consult the Safety Data Sheet (SDS) for all chemicals used and follow all institutional safety guidelines.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of Benzotrichloride to Benzoic Acid.
-
Wikipedia. (n.d.). Benzotrichloride. Retrieved from [Link]
- Benchchem. (n.d.).
-
Chemistry LibreTexts. (2023). Methylbenzene and Chlorine. Retrieved from [Link]
-
Aakash Institute. (n.d.). Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction. Retrieved from [Link]
- Rossberg, M., et al. (2006). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
-
Chemguide. (n.d.). Free radical substitution in the methylbenzene and chlorine reaction. Retrieved from [Link]
-
Vedantu. (n.d.). Chlorination of toluene in presence of light and heat class 12 chemistry CBSE. Retrieved from [Link]
-
YouTube. (2019). TOLUENE CHLORINATION via free radicals PART 1. Retrieved from [Link]
- Google Patents. (1925). US1557153A - Manufacture of benzoic acid from benzotrichloride.
-
Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. Retrieved from [Link]
-
Sciencemadness.org. (2008). Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Benzotrichloride Substitution.
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Setup for Reactions Involving Benzotrichloride.
- Google Patents. (2012). CN102786386A - Preparation method of 4-chloro-2-fluorotoluene.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
-
NJ.gov. (n.d.). HAZARD SUMMARY - BENZOTRICHLORIDE. Retrieved from [Link]
-
GOV.UK. (n.d.). Benzotrichloride - Incident management. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of 4-chloro-3-fluorotoluene and 4-bromo-3-fluorotoluene.
-
PrepChem.com. (n.d.). Preparation of benzotrichloride. Retrieved from [Link]
- Google Patents. (2012). CN102746109A - Preparation method of 4-Chlorobenzotrifluoride.
- Google Patents. (2002). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for 4-Chloro-2-fluorophenylacetonitrile.
- Google Patents. (2014). CN103787825A - P-chlorobenzotrifluoride synthesizing method.
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- 4. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
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Technical Support Center: Mastering Moisture-Sensitive Reactions with 4-Chloro-2-fluorobenzotrichloride
Welcome to the technical support center for 4-Chloro-2-fluorobenzotrichloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for handling this highly reactive, moisture-sensitive reagent. The question-and-answer format is intended to directly address the practical challenges you may encounter in the laboratory.
Section 1: Understanding the Inherent Moisture Sensitivity of this compound
Q1: Why is this compound so sensitive to moisture?
A1: The reactivity of this compound stems from the trichloromethyl group attached to the benzene ring.[1] The three chlorine atoms are strong electron-withdrawing groups, which makes the benzylic carbon highly electrophilic and thus extremely susceptible to nucleophilic attack by water.[1] Even trace amounts of moisture in your reaction setup or solvents can lead to rapid hydrolysis.[1][2]
Q2: What is the primary product of hydrolysis, and what are its implications for my reaction?
A2: The primary hydrolysis product of this compound is 4-chloro-2-fluorobenzoic acid.[1][3] This hydrolysis is often rapid, with the parent compound, benzotrichloride, having a half-life of about 2.4 minutes in the presence of water.[1] The formation of this carboxylic acid is detrimental to most reactions for several reasons:
-
Consumption of Starting Material: Hydrolysis depletes your starting material, leading to significantly lower yields of the desired product.
-
Introduction of Impurities: The resulting carboxylic acid can be difficult to separate from the desired product, complicating purification.
-
Generation of HCl: The hydrolysis reaction also produces hydrogen chloride (HCl) gas, which can create a corrosive environment and may interfere with acid-sensitive catalysts or substrates.[1]
Section 2: Proactive Measures for Ensuring Anhydrous Conditions
This section provides a systematic approach to creating and maintaining a moisture-free environment for your reactions.
Glassware and Reactor Preparation
Q3: What is the most effective way to dry my glassware before starting a reaction?
A3: All glassware must be rigorously dried to remove adsorbed water. The most common and effective methods are:
-
Oven Drying: Place all glassware in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight. Allow the glassware to cool to room temperature in a desiccator over a drying agent like anhydrous calcium chloride.
-
Flame Drying: For robust glassware like round-bottom flasks, flame drying under a stream of inert gas (nitrogen or argon) is a rapid and effective method. Heat the entire surface of the flask with a heat gun or a gentle flame until all visible moisture has evaporated. Allow the flask to cool to room temperature under a positive pressure of inert gas.
Solvent and Reagent Preparation
Q4: The solvent I'm using is labeled "anhydrous." Is that sufficient for my reaction with this compound?
A4: While commercially available anhydrous solvents are a good starting point, their water content can increase over time, especially after a bottle has been opened. For highly moisture-sensitive reactions, it is best practice to freshly distill your solvent over an appropriate drying agent.
Q5: Which drying agents are compatible with common organic solvents and this compound?
A5: The choice of drying agent depends on the solvent. Here are some common pairings:
| Solvent | Recommended Drying Agent(s) | Incompatible Drying Agents |
| Dichloromethane (DCM) | Calcium hydride (CaH₂) | Sodium, Potassium |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Molecular sieves (3Å or 4Å) | Acidic drying agents |
| Toluene | Sodium/benzophenone, Calcium hydride (CaH₂) | - |
| Acetonitrile | Calcium hydride (CaH₂), Molecular sieves (4Å) | - |
Important Note: this compound itself should not be directly exposed to reactive drying agents like sodium, potassium, or calcium hydride, as this could lead to unwanted side reactions. The drying agents are for the solvents before the reagent is added. Molecular sieves are a generally safe option for storing already dried solvents.
Setting up the Inert Atmosphere
Q6: What is the difference between using a nitrogen balloon and a Schlenk line, and which should I choose?
A6: Both techniques aim to replace the air in your reaction vessel with an inert gas, typically nitrogen or argon.
-
Nitrogen Balloon: This is a simpler setup suitable for less sensitive reactions. A balloon filled with nitrogen is attached to the reaction flask via a needle through a septum. This provides a positive pressure of nitrogen, preventing air from entering.
-
Schlenk Line: A Schlenk line is a more sophisticated apparatus that allows for alternating between a vacuum and a supply of inert gas. This "vacuum-backfill" cycle is more effective at removing all traces of air and moisture from the reaction vessel and is the recommended method for highly sensitive reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound.
Issue 1: My reaction yield is significantly lower than expected.
This is the most common issue when working with moisture-sensitive reagents. The following flowchart will guide you through a systematic troubleshooting process.
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: My final product is contaminated with a significant amount of a polar byproduct.
Q7: I've purified my product, but NMR and IR analysis show a significant impurity. What is it likely to be, and how can I confirm it?
A7: The most probable byproduct is 4-chloro-2-fluorobenzoic acid, the result of hydrolysis. You can confirm its presence using the following analytical techniques:
-
Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretch of a carboxylic acid. You will also see a carbonyl (C=O) stretch for the carboxylic acid around 1700 cm⁻¹, which is at a lower wavenumber than the C=O stretch of most ester or ketone products.
-
¹H NMR Spectroscopy: The carboxylic acid proton will appear as a broad singlet far downfield, typically above 10 ppm.
-
Thin-Layer Chromatography (TLC): 4-chloro-2-fluorobenzoic acid is significantly more polar than this compound and many of its derivatives. It will have a lower Rf value on a silica gel TLC plate.
Q8: How can I remove the 4-chloro-2-fluorobenzoic acid impurity from my product?
A8: If your desired product is not acidic, you can perform a basic aqueous wash of the organic layer during your workup. A saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous layer. Be sure to then wash the organic layer with brine to remove any residual water before drying and concentrating.
Issue 3: I am performing a Friedel-Crafts acylation, and the reaction is not proceeding.
Q9: I'm using anhydrous aluminum chloride (AlCl₃) as a catalyst for a Friedel-Crafts reaction with this compound, but I'm getting no product. What could be the issue?
A9: Friedel-Crafts reactions are notoriously sensitive to moisture.[4] The Lewis acid catalyst, such as AlCl₃, is extremely hygroscopic. Any trace of water will react with the catalyst, deactivating it.[5]
-
Catalyst Quality: Always use a fresh, unopened container of anhydrous AlCl₃. If the powder appears clumpy or you can smell HCl, it has likely been compromised by moisture.
-
Substrate Compatibility: Ensure your aromatic substrate does not contain strongly deactivating groups (e.g., -NO₂) or groups that can react with the Lewis acid (e.g., -NH₂, -OH).
-
Strict Anhydrous Conditions: All the precautions mentioned in Section 2 are critical for the success of a Friedel-Crafts reaction.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Moisture-Sensitive Reaction Using a Schlenk Line
This protocol outlines the fundamental steps for setting up a reaction under a rigorously inert atmosphere.
Caption: General workflow for setting up a moisture-sensitive reaction.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is oven-dried or flame-dried as described in Q3.
-
Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with a condenser and stir bar) while still warm and immediately attach it to the Schlenk line.
-
Inerting the System: Evacuate the flask under vacuum for several minutes, then backfill with high-purity nitrogen or argon. Repeat this cycle at least three times to ensure the removal of all atmospheric gases.
-
Addition of Solids: If adding solid reagents, do so under a positive flow of inert gas to prevent air from entering the flask.
-
Addition of Solvents: Add freshly distilled anhydrous solvent via a dry syringe.
-
Addition of this compound: This liquid reagent should also be added via a dry syringe.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, which can be monitored with an oil bubbler attached to the Schlenk line.
-
Workup: Once the reaction is complete, cool to room temperature before quenching. The quenching procedure will depend on the specific reaction but often involves the slow addition of water or an aqueous solution.
References
-
Sciencemadness.org. (2008). Benzotrichloride, Benzoyl Chloride, and Phthalyl Chloride - Illustrated Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzotrichloride. Retrieved from [Link]
-
CH 463 & CH 463H (WIC) Department of Chemistry, Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES. Retrieved from [Link]
-
Ross, S. D. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride. ResearchGate. Retrieved from [Link]
-
Tanabe, K., & Sano, T. (1966). the mechanism of the hydrolysis of benzotrichloride. Semantic Scholar. Retrieved from [Link]
- European Patent Office. (1987). A process for preparing substituted benzotrichloride compounds - EP 0150169 B1.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. Retrieved from [Link]
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. (n.d.). US4593144A - Process for preparing substituted benzotrichloride compounds.
-
PubChem. (n.d.). Benzotrichloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
GOV.UK. (n.d.). Benzotrichloride - Incident management. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzophenone. Retrieved from [Link]
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
- Patsnap. (n.d.). Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka.
- Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.
-
Global Scientific Journal. (2006). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]
-
Reddit. (2025). r/Chempros - 4-fluorobenzoyl chloride formation. Retrieved from [Link]
- Google Patents. (n.d.). US1557153A - Manufacture of benzoic acid from benzotrichloride.
- Google Patents. (n.d.). CN101381301A - The preparation method of 4-chloro-2,5-difluorobenzoic acid.
-
Mastovská, K., & Lehotay, S. J. (2004). Evaluation of common organic solvents for gas chromatographic analysis and stability of multiclass pesticide residues. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
- Google Patents. (n.d.). WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
SciSpace. (n.d.). The mechanism of the hydrolysis of benzyl chloride. Retrieved from [Link]
-
YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Deactivation in 4-Chloro-2-fluorobenzotrichloride Synthesis
Welcome to the technical support center for the synthesis of 4-Chloro-2-fluorobenzotrichloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge of catalyst and reaction efficiency loss during this critical synthesis. As your senior application scientist, my goal is to provide not just procedural steps, but the underlying causalities to empower you with robust, field-proven insights for troubleshooting and process optimization.
The synthesis of this compound is primarily achieved via the free-radical photochlorination of 4-Chloro-2-fluorotoluene. While this initial step is typically initiated by UV light rather than a traditional catalyst, the overall process efficiency can be severely hampered by inhibitors that "deactivate" the radical chain reaction. Furthermore, subsequent downstream processing, such as the hydrolysis of the benzotrichloride product to form 4-chloro-2-fluorobenzoyl chloride, often employs a Lewis acid catalyst (e.g., Ferric Chloride, FeCl₃), which is highly susceptible to deactivation.
This guide is structured into two main sections: a Troubleshooting Guide to address immediate experimental issues and a comprehensive FAQ Section for preventative measures and deeper understanding.
Part 1: Troubleshooting Guide
This section is formatted in a direct question-and-answer style to address specific problems you may encounter during your experiments.
Question 1: "My photochlorination of 4-Chloro-2-fluorotoluene is sluggish, incomplete, or has completely stalled. What's going wrong?"
A sudden drop in the rate of side-chain chlorination points to the inhibition of the free-radical chain reaction. This is not a catalyst "deactivation" in the classic sense, but rather a disruption of the catalytic cycle of chlorine radicals. The primary causes are contamination of the reaction system or suboptimal physical parameters.
Causality: The photochlorination of toluene proceeds via a radical chain mechanism initiated by the homolytic cleavage of chlorine molecules (Cl₂) into chlorine radicals (Cl•) by UV light.[1] These radicals then propagate the chain. Any species that can quench these radicals or interfere with the UV light source will inhibit the reaction.
Diagnostic & Troubleshooting Workflow:
-
Verify the Photon Source:
-
Is the UV lamp functioning correctly? Check the lamp's age and rated lifespan. Output can decrease significantly over time.
-
Is the lamp surface clean? Polymer buildup or other residues on the lamp or immersion well can block photon transmission. Clean the quartz or glass surface with an appropriate solvent.
-
-
Analyze the Feedstock and Reagents:
-
Purity of 4-Chloro-2-fluorotoluene: The starting material is a common source of inhibitors. Use GC-MS to check for impurities like phenols, anilines, or sulfur compounds, which are potent radical scavengers.
-
Moisture Content: While not a radical scavenger, excess water can affect the reaction medium and potentially harbor impurities. Ensure all reagents and the reactor are anhydrous.
-
Chlorine Gas Quality: Use high-purity, dry chlorine gas. Impurities from the cylinder can introduce inhibitors.
-
-
Inspect the Reaction Environment:
-
Oxygen Contamination: Oxygen is a diradical and an extremely effective inhibitor of radical reactions, forming stable peroxy radicals that terminate the chain. Ensure the reactor is thoroughly purged with an inert gas (e.g., Nitrogen or Argon) before introducing chlorine.
-
Temperature Control: The reaction is typically conducted at elevated temperatures (80-110°C) to favor side-chain chlorination over ring chlorination. Low temperatures can significantly slow the reaction rate.
-
Troubleshooting Summary Table:
| Symptom | Potential Cause | Diagnostic Check | Corrective Action |
| Slow/Stalled Reaction | UV Lamp Failure/Fouling | Visually inspect lamp; check output with a photometer. | Replace aged lamp; clean lamp surface. |
| Feedstock Impurities | GC-MS analysis of 4-chloro-2-fluorotoluene. | Purify feedstock via distillation or column chromatography. | |
| Oxygen Contamination | Check for leaks in the setup. | Purge system thoroughly with N₂/Ar; ensure positive inert gas pressure. | |
| Low Temperature | Monitor reaction temperature. | Increase heating to maintain the optimal temperature range (80-110°C). |
Troubleshooting Workflow Diagram:
Question 2: "I'm hydrolyzing my this compound to the benzoyl chloride using an FeCl₃ catalyst, but my yield has plummeted. What is deactivating my catalyst?"
This is a classic case of Lewis acid catalyst deactivation. Ferric chloride (FeCl₃) is a powerful Lewis acid that facilitates the hydrolysis reaction, but its activity is highly sensitive to poisons, fouling, and thermal degradation.[2]
Causality: FeCl₃ catalyzes the reaction by coordinating to a chlorine atom of the benzotrichloride, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack by water.[3] Any substance that can compete for coordination to the iron center or block access to it will deactivate the catalyst.
Primary Deactivation Mechanisms & Solutions:
-
Poisoning by Water (Hydrolysis):
-
Mechanism: While water is a reagent, excessive amounts or uncontrolled addition can act as a poison. FeCl₃ is highly hygroscopic and reacts with excess water to form various iron hydroxide species (e.g., Fe(OH)₃, FeO(OH)), which are not catalytically active Lewis acids.[2] This is the most common cause of deactivation.
-
Solution: Control the stoichiometry of water addition precisely. Use a syringe pump for slow, controlled addition. Ensure the this compound starting material is dry.
-
-
Fouling by Byproducts:
-
Mechanism: Side reactions or incomplete conversion in the preceding photochlorination step can lead to the formation of polychlorinated species or polymeric tars.[4] These high-molecular-weight compounds can physically deposit on the catalyst surface, blocking the active sites—a process known as fouling or coking.[5][6]
-
Solution: Ensure the purity of the starting benzotrichloride. If necessary, purify the crude product from the photochlorination step (e.g., by vacuum distillation) before proceeding to hydrolysis.
-
-
Thermal Degradation (Sintering):
-
Mechanism: Although less common at typical hydrolysis temperatures, excessive heat can cause the fine particles of the catalyst to agglomerate, or sinter. This reduces the active surface area of the catalyst, thereby lowering its overall activity.[6][7]
-
Solution: Maintain strict temperature control. Avoid localized overheating by ensuring efficient stirring and controlled heating of the reaction vessel.
-
Mechanisms of FeCl₃ Deactivation Diagram:
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the early warning signs of catalyst deactivation or reaction inhibition?
-
Change in Reaction Rate: A noticeable decrease in the rate of chlorine uptake (photochlorination) or product formation (hydrolysis) is the most direct indicator.
-
Incomplete Conversion: The reaction stalls before the starting material is fully consumed, even with extended reaction times.
-
Change in Selectivity: An increase in the formation of byproducts, such as ring-chlorinated species in the photochlorination step or decomposition products in the hydrolysis step.[8]
-
Visual Changes: The catalyst may change color or consistency. For example, anhydrous yellow/brown FeCl₃ may turn into a reddish-brown sludge upon deactivation by water.
Q2: How can I proactively prevent catalyst deactivation? Prevention is always more effective than remediation.
-
Feedstock Purification: This is the most critical step. Always ensure the purity of your 4-Chloro-2-fluorotoluene and chlorine gas.[6] Remove water, oxygen, and other potential inhibitors before starting the reaction.
-
Strict Process Control: Maintain optimal reaction conditions (temperature, pressure, stirring rate) consistently. Use automated process control systems where possible.[6]
-
Inert Atmosphere: For both reaction steps, maintaining a dry, inert atmosphere is crucial to prevent poisoning by oxygen and water.
Q3: Can a deactivated FeCl₃ catalyst be regenerated? If so, what is the procedure? Yes, in some cases, a deactivated FeCl₃ catalyst can be regenerated, particularly if the deactivation is due to hydrolysis or fouling by organic residues. Regeneration typically involves removing the fouling agent and reconverting inactive iron species back to anhydrous FeCl₃.
Experimental Protocol: Regeneration of Fouled/Hydrolyzed FeCl₃ Catalyst
Disclaimer: This procedure involves hazardous materials and should be performed in a suitable fume hood with appropriate personal protective equipment (PPE).
-
Solvent Washing (for Fouling):
-
Carefully filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst multiple times with a dry, non-polar organic solvent (e.g., hexane, toluene) to remove adsorbed organic tars and byproducts.
-
Follow with a wash using a more polar, dry solvent like dichloromethane if necessary.
-
-
Drying and Roasting (for Hydrolysis):
-
After solvent washing, dry the catalyst under a vacuum at a moderate temperature (e.g., 60-80°C) to remove residual solvent.
-
To remove water of hydration from hydrolyzed species, the material can be carefully baked at higher temperatures (350-400°C).[9] This process converts iron hydroxides back to iron oxides.
-
-
Re-chlorination (Conversion to FeCl₃):
-
The resulting iron oxides must be converted back to anhydrous ferric chloride. This is a hazardous step that involves reacting the dried solid with a chlorinating agent. A common method is to heat the material in a stream of dry HCl gas or chlorine gas. This should only be attempted by experienced chemists with specialized equipment.
-
Alternatively, dissolving the iron hydroxide sludge in concentrated acid (like sulfuric or hydrochloric acid) can recover the iron in a usable form for other applications, though it may not be ideal for direct reuse in this specific organic synthesis without further processing.[9][10]
-
Q4: What analytical techniques are useful for characterizing a deactivated catalyst? To understand the root cause of deactivation, several analytical techniques can be employed:
-
Inductively Coupled Plasma (ICP) or Atomic Absorption (AA) Spectroscopy: To determine if the catalyst has been poisoned by specific elements (e.g., sulfur, phosphorus).[11]
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the surface composition and the oxidation state of the iron, which can confirm the formation of oxides or hydroxides.[11]
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and pore size distribution. A significant decrease in surface area is indicative of sintering or fouling.[11]
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke or other deposits on the catalyst surface and to study its thermal stability.[11]
References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Yadav, G. D., & Mistry, C. K. (2001). Study on catalyst deactivation kinetics of pyridine chlorination. ResearchGate. Retrieved from [Link]
-
Derouane, E. G., & Garcés, J. M. (1988). Zeolite-Catalyzed Chlorination of Toluene by Sulfuryl Chloride: Activity, Selectivity, and Deactivation of ZSM-5. ResearchGate. Retrieved from [Link]
-
Process Parameters. (2024). Catalyst deactivation mechanisms and how to prevent them. Retrieved from [Link]
- Google Patents. (2014). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. (1993). US5227010A - Regeneration of ferric chloride etchants.
-
Kim, J. S., et al. (2005). Regeneration of waste ferric chloride etchant using HCl and H2O2. ResearchGate. Retrieved from [Link]
-
Applied Analytics. (n.d.). Measuring FeCl3 and Cl2 in Direct Chlorination Reactor Effluent. Retrieved from [Link]
-
Wikipedia. (n.d.). Lewis acid catalysis. Retrieved from [Link]
-
Tu, Y. J., et al. (2009). Regeneration and reuse of iron catalyst for Fenton-like reactions. PubMed. Retrieved from [Link]
-
Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. SciSpace. Retrieved from [Link]
-
Stack Exchange. (2016). Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Chemistry Stack Exchange. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2005). Photo-Catalytic chlorination of Toluene.... Retrieved from [Link]
-
Gorges, R., et al. (2020). Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity. Reaction Chemistry & Engineering. Retrieved from [Link]
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- 8. Photochlorination of toluene – the thin line between intensification and selectivity. Part 2: selectivity - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
The Unseen Player: A Comparative Guide to the Reactivity of 4-Chloro-2-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the reactivity of a starting material is a critical determinant of reaction efficiency, yield, and the overall success of a synthetic pathway. Substituted benzotrichlorides are a versatile class of intermediates, prized for their ability to be converted into a range of functional groups, including carboxylic acids, esters, and trifluoromethyl groups. Among these, 4-Chloro-2-fluorobenzotrichloride presents a unique substitution pattern, the implications of which on its reactivity are not widely documented in readily available literature. This guide provides an in-depth comparative analysis of the reactivity of this compound against other common benzotrichlorides, grounded in the principles of physical organic chemistry and supported by available experimental data for analogous compounds.
The Decisive Role of Substituents: Electronic and Steric Effects at Play
The reactivity of benzotrichlorides in nucleophilic substitution reactions, such as hydrolysis, is predominantly governed by the stability of the carbocation intermediate formed during the reaction. These reactions often proceed through an S_N1-like mechanism, where the rate-determining step is the dissociation of a chloride ion from the trichloromethyl group to form a benzylic carbocation. The stability of this carbocation is, in turn, heavily influenced by the electronic and steric effects of the substituents on the aromatic ring.
-
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring stabilize the positive charge of the benzylic carbocation through resonance and inductive effects, thereby accelerating the rate of nucleophilic substitution. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, making its formation more difficult and thus slowing down the reaction rate.[1][2]
-
Steric Effects: Substituents in the ortho position to the trichloromethyl group can sterically hinder the approach of the nucleophile and can also affect the planarity of the carbocation intermediate, thereby influencing the reaction rate. Generally, ortho-substituents tend to decrease the reaction rate compared to their para-isomers due to steric hindrance.[3]
The interplay of these effects dictates the overall reactivity of a given benzotrichloride derivative.
A Comparative Look at Reactivity: this compound in Context
| Compound | Substituents | Expected Electronic Effect on Carbocation Stability | Expected Steric Hindrance | Predicted Relative Reactivity |
| Benzotrichloride | None | Baseline | None | High |
| 4-Chlorobenzotrichloride | 4-Chloro | Destabilizing (Inductive EWG) | None | Moderate |
| This compound | 4-Chloro, 2-Fluoro | Strongly Destabilizing (Inductive EWGs) | High (from ortho-Fluoro) | Low |
| 4-Nitrobenzotrichloride | 4-Nitro | Very Strongly Destabilizing (Inductive and Resonance EWG) | None | Very Low |
| 4-Methoxybenzotrichloride | 4-Methoxy | Stabilizing (Resonance EDG) | None | Very High |
Analysis:
-
Benzotrichloride: As the parent compound, it serves as our baseline for reactivity. It undergoes hydrolysis relatively quickly.[4]
-
4-Chlorobenzotrichloride: The para-chloro substituent is an electron-withdrawing group, which destabilizes the benzylic carbocation. This leads to a decreased rate of hydrolysis compared to the unsubstituted benzotrichloride.[3]
-
This compound: This molecule is subject to the combined electron-withdrawing effects of both a para-chloro and an ortho-fluoro substituent. Fluorine is a more potent electron-withdrawing group than chlorine through induction. Furthermore, the ortho-fluoro group introduces significant steric hindrance. Both of these factors are expected to significantly decrease the rate of nucleophilic substitution, making this compound considerably less reactive than both benzotrichloride and 4-chlorobenzotrichloride.
-
4-Nitrobenzotrichloride: The nitro group is a very strong electron-withdrawing group, both inductively and through resonance. This would lead to a highly destabilized carbocation, and consequently, a very slow reaction rate.
-
4-Methoxybenzotrichloride: The methoxy group is an electron-donating group through resonance, which would strongly stabilize the carbocation intermediate, leading to a significantly faster reaction rate compared to benzotrichloride.
The predicted order of reactivity towards nucleophilic substitution is:
4-Methoxybenzotrichloride > Benzotrichloride > 4-Chlorobenzotrichloride > this compound > 4-Nitrobenzotrichloride
This trend is consistent with the principles of the Hammett equation, which provides a quantitative correlation between the electronic properties of substituents and the reactivity of aromatic compounds.[5][6]
Visualizing the Mechanistic Pathways
The following diagrams, generated using Graphviz, illustrate the proposed S_N1-like mechanism for the hydrolysis of benzotrichlorides and the electronic effects of the substituents.
Caption: Generalized S_N1-like mechanism for the hydrolysis of benzotrichlorides.
Caption: Influence of substituents on the stability of the benzylic carbocation intermediate.
Experimental Protocols for Comparative Reactivity Studies
To empirically validate the predicted reactivity trends, a series of kinetic experiments can be performed. The following protocol outlines a general method for monitoring the hydrolysis of benzotrichlorides via titration.
Protocol: Comparative Hydrolysis Kinetics of Benzotrichlorides by Titration
Objective: To determine the pseudo-first-order rate constants for the hydrolysis of various benzotrichlorides in an aqueous-organic solvent mixture.
Materials:
-
Benzotrichloride
-
4-Chlorobenzotrichloride
-
This compound
-
Acetone (ACS grade)
-
Deionized water
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.05 M)
-
Phenolphthalein indicator
-
Ice bath
-
Thermostated water bath
-
Erlenmeyer flasks
-
Pipettes and burettes
Procedure:
-
Reaction Solution Preparation: Prepare a stock solution of the desired benzotrichloride in acetone. For example, dissolve a known amount of the benzotrichloride in acetone to make a 0.1 M solution.
-
Reaction Initiation: In a series of Erlenmeyer flasks, place a defined volume of an acetone-water mixture (e.g., 80:20 v/v) and allow them to equilibrate to the desired reaction temperature in the thermostated water bath (e.g., 25°C).
-
To initiate the reaction, add a small, known volume of the benzotrichloride stock solution to the first flask, start a timer, and mix thoroughly.
-
Quenching and Titration: At regular time intervals (e.g., every 5 minutes), withdraw a sample from the reaction mixture and immediately quench the reaction by adding it to an Erlenmeyer flask containing ice-cold acetone.
-
Add a few drops of phenolphthalein indicator to the quenched sample and titrate the liberated hydrochloric acid with the standardized NaOH solution until a persistent pink color is observed.
-
Repeat the quenching and titration procedure for each time point.
-
Data Analysis: The concentration of HCl produced over time is proportional to the extent of the reaction. The pseudo-first-order rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH required for titration at the completion of the reaction and Vt is the volume at time t. The slope of the resulting linear plot will be -k.
Self-Validation: The linearity of the first-order plot will serve as a validation of the assumed pseudo-first-order kinetics. The experiment should be repeated at different temperatures to determine the activation parameters (Ea, ΔH‡, and ΔS‡), providing further insight into the reaction mechanism.
Conclusion
While direct experimental kinetic data for this compound is not abundant, a thorough analysis based on established principles of physical organic chemistry allows for a confident prediction of its reactivity relative to other benzotrichlorides. The combined strong electron-withdrawing inductive effects of the ortho-fluoro and para-chloro substituents, along with the steric hindrance imparted by the ortho-fluoro group, are expected to significantly decrease its rate of nucleophilic substitution. This makes this compound a more stable and less reactive member of the benzotrichloride family. For synthetic applications requiring a more controlled or attenuated reactivity, this compound may offer advantages over its more reactive counterparts. The experimental protocol provided offers a robust framework for the empirical validation of these predictions, enabling researchers to make informed decisions in the design and optimization of their synthetic routes.
References
-
PubChem. 3,4-Dichlorobenzotrifluoride. [Link]
-
Oxford Reference. Hammett equation. [Link]
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Wikipedia. Hammett equation. [Link]
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Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(4), 3360–3387. [Link]
-
Chemistry Stack Exchange. Do Benzyl Halides undergo SN1 or SN2 with Ammonia?. [Link]
-
NPTEL. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-6, PPT-21 SN1 Reactions. [Link]
-
ResearchGate. Benzyl Chloride, Benzal Chloride, and Benzotrichloride. [Link]
-
Chemistry LibreTexts. 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]
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Wikipedia. Benzotrichloride. [Link]
-
An-Najah National University. Short Communication: Solvent Effects on ρ Values of the Hammett Equation for the Hydrolysis of Benzylidene Benzoylhydrazones. [Link]
-
Johnson, C. D. (1973). The Hammett Equation. Cambridge University Press. [Link]
-
Master Organic Chemistry. The SN1 Reaction Mechanism. [Link]
- Google Patents.
-
ResearchGate. A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
-
PubChem. 4-Chlorobenzotrichloride. [Link]
- Google Patents. Process for 4-chlorobenzotrichloride.
-
ChemWhat. 2-FLUOROBENZOTRICHLORIDE. [Link]
-
Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
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A Comparative Guide to the Validation of Analytical Methods for 4-Chloro-2-fluorobenzotrichloride
For researchers, scientists, and drug development professionals, the purity and accurate quantification of chemical intermediates are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 4-Chloro-2-fluorobenzotrichloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. Its reactive trichloromethyl group necessitates robust analytical methods to monitor its purity, quantify it in reaction mixtures, and detect any process-related impurities or degradation products.
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analytical validation of this compound. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in ICH Q2(R2) guidelines, and offer supporting data to guide researchers in selecting the most appropriate method for their specific needs.
The Criticality of Method Validation for a Reactive Intermediate
This compound is susceptible to hydrolysis, which can lead to the formation of various degradation products, primarily the corresponding benzoic acid. Furthermore, its synthesis may result in impurities from starting materials or side reactions. A validated analytical method provides documented evidence that the procedure is fit for its intended purpose, ensuring reliable and accurate results over the life cycle of the analytical procedure.[1]
The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for analytical procedure validation, which we will use as the basis for our discussion.[1][2] The objective is to demonstrate that the chosen analytical procedure has a suitable level of response, accuracy, and precision for the intended application.[1]
Understanding Potential Impurities
A crucial first step in developing a stability-indicating or purity-testing method is to understand the potential impurities. For this compound, these can be broadly categorized as:
-
Process-related impurities: Unreacted starting materials (e.g., 4-chloro-2-fluorotoluene), intermediates from incomplete chlorination (e.g., 4-chloro-2-fluorobenzal chloride, 4-chloro-2-fluorobenzyl chloride), and isomers formed during synthesis.
-
Degradation products: The most significant degradation pathway for benzotrichloride derivatives is hydrolysis to the corresponding benzoic acid (4-chloro-2-fluorobenzoic acid).[1][3]
A successful analytical method must be able to separate the main component from all known and potential impurities.
Comparative Analysis of HPLC and GC-MS Methods
Both HPLC and GC-MS are powerful techniques for the analysis of organic compounds. The choice between them depends on the specific requirements of the analysis, such as the volatility and thermal stability of the analyte and impurities, the required sensitivity, and the need for structural confirmation.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity and Stability
HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is proposed.
Causality of Experimental Choices:
-
Stationary Phase: A C18 column is a common starting point for RP-HPLC. However, for halogenated aromatic compounds, a pentafluorophenyl (PFP) phase can offer enhanced selectivity. The unique electronic interactions (π-π, dipole-dipole) between the PFP phase and the aromatic rings of the analyte and its impurities can lead to better separation of structurally similar compounds.[2]
-
Mobile Phase: A gradient elution with acetonitrile and water is proposed to ensure the elution of both polar (e.g., 4-chloro-2-fluorobenzoic acid) and non-polar (e.g., this compound) compounds within a reasonable timeframe. A small amount of acid, such as formic acid, is often added to improve peak shape and suppress the ionization of acidic impurities.
-
Detector: A photodiode array (PDA) or UV detector is suitable for aromatic compounds. A PDA detector offers the advantage of providing spectral data, which can aid in peak identification and purity assessment.
Proposed HPLC Method Parameters:
| Parameter | Proposed Condition |
| Column | PFP, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | PDA at 230 nm |
| Injection Vol. | 10 µL |
| Diluent | Acetonitrile |
Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity and Structural Elucidation
GC-MS is an excellent choice for the analysis of volatile and thermally stable compounds. Given the volatility of this compound and its likely process-related impurities, GC-MS offers high sensitivity and the structural confirmation capabilities of mass spectrometry.
Causality of Experimental Choices:
-
Stationary Phase: A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is well-suited for the separation of halogenated aromatic compounds. This phase provides good separation based on boiling points and polarity differences.
-
Injection Mode: A split/splitless injector is standard. A split injection is suitable for analyzing the main component, while a splitless injection can be used for trace impurity analysis to enhance sensitivity.
-
Carrier Gas: Helium is the most common carrier gas, providing good efficiency.
-
Detector: A mass spectrometer provides both quantitative data (from the total ion chromatogram or extracted ion chromatograms) and qualitative structural information (from the mass spectra of the peaks). This is invaluable for identifying unknown impurities.
Proposed GC-MS Method Parameters:
| Parameter | Proposed Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temp. | 250 °C |
| Injection Mode | Split (50:1) |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Mass Range | 50-350 amu |
Validation of the Analytical Methods: A Step-by-Step Approach
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose.[4] Below is a guide to the key validation parameters based on ICH Q2(R2) guidelines and how they would be applied to the proposed HPLC and GC-MS methods for this compound.
Specificity (Selectivity)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Experimental Protocol:
-
Prepare a solution of this compound.
-
Prepare solutions of known potential impurities (e.g., 4-chloro-2-fluorotoluene, 4-chloro-2-fluorobenzal chloride, 4-chloro-2-fluorobenzoic acid).
-
Prepare a mixed solution containing the analyte and all potential impurities.
-
Inject and analyze the individual solutions and the mixed solution using the proposed HPLC and GC-MS methods.
-
For HPLC: Use a PDA detector to assess peak purity. The retention times of the analyte and impurities should be sufficiently different.
-
For GC-MS: The retention times and mass spectra should be unique for each component.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Experimental Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a series of at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Experimental Protocol:
-
Prepare a placebo (matrix without the analyte, if applicable).
-
Spike the placebo with known concentrations of this compound at a minimum of three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration in triplicate.
-
Analyze the samples and calculate the percentage recovery.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or on different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (based on Signal-to-Noise):
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Inject solutions at these concentrations to confirm the ratios.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Experimental Protocol:
-
Introduce small variations to the method parameters one at a time.
-
For HPLC: Vary flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
For GC-MS: Vary inlet temperature (±10 °C), oven ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).
-
-
Analyze a standard solution under each varied condition and assess the impact on retention times, peak areas, and resolution.
Comparative Validation Data Summary (Illustrative)
The following tables present illustrative, yet realistic, comparative data for the validation of the proposed HPLC and GC-MS methods.
Table 1: Comparison of HPLC and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-PDA (PFP Column) | GC-MS (DB-5ms Column) |
| Specificity | Baseline separation of all known impurities. Peak purity > 99.5%. | Unique retention times and mass spectra for all components. |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 10 - 150 µg/mL | 0.1 - 20 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 103.0% |
| Repeatability (%RSD) | < 1.0% | < 1.5% |
| Intermediate Precision (%RSD) | < 1.5% | < 2.0% |
| LOD | 3 µg/mL | 0.03 µg/mL |
| LOQ | 10 µg/mL | 0.1 µg/mL |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. | Unaffected by minor changes in inlet temp, oven ramp, and flow rate. |
Visualizing the Workflow
Conclusion and Recommendations
Both HPLC and GC-MS are suitable techniques for the analytical validation of this compound, each with its own strengths.
-
For routine quality control (QC) and stability studies , where precision and robustness are key, the proposed HPLC method is highly recommended. Its ability to separate the parent compound from its primary hydrolysis product, 4-chloro-2-fluorobenzoic acid, is a significant advantage. The use of a PFP column is advised to ensure optimal selectivity for halogenated aromatic compounds.
-
For impurity profiling, trace analysis, and structural elucidation of unknown impurities , the GC-MS method is the superior choice. Its high sensitivity and the definitive identification provided by mass spectrometry are invaluable during process development and for troubleshooting.
Ultimately, the choice of method will depend on the specific analytical challenge. In a comprehensive drug development program, both techniques may be employed to gain a complete understanding of the purity and stability of this compound. The validation protocols and illustrative data presented in this guide provide a solid foundation for establishing reliable and accurate analytical methods for this critical intermediate.
References
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- International Council for Harmonisation. (2023). ICH Harmonised Guideline Q14: Analytical Procedure Development.
- Sinocure Chemical Group. (n.d.).
- Benchchem. (n.d.). Application Notes and Protocols for the Hydrolysis of Benzotrichloride to Benzoic Acid.
- U.S. National Library of Medicine. (n.d.). Benzotrichloride. PubChem.
- European Patent Office. (1987). A process for preparing substituted benzotrichloride compounds - EP 0150169 B1.
- Google Patents. (1986). Process for preparing substituted benzotrichloride compounds - US4593144A.
- Kanno, S., & Matsushita, H. (1979). A method for determination of benzotrichloride in workplace air. Industrial Health, 17(4), 199–206.
- Tanabe, K., & Sano, T. (1966). The mechanism of the hydrolysis of benzotrichloride.
- U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
- World Health Organization. (n.d.).
- Agilent. (n.d.).
- Hossain, M. M., & Huang, L. (2024). High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry, 7(4), 223-224.
- Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 4-Chloro-2-fluorobenzotrichloride and Its Derivatives
Introduction: The Analytical Imperative for Halogenated Intermediates
In the landscape of pharmaceutical and agrochemical synthesis, halogenated aromatic compounds are indispensable building blocks. 4-Chloro-2-fluorobenzotrichloride, a highly reactive intermediate, is a prime example. Its utility stems from the electrophilic trichloromethyl (-CCl₃) group, which can be readily transformed into other functional moieties like carboxylic acids, acid chlorides, or trifluoromethyl groups.[1] The precise characterization of this starting material and its subsequent derivatives is not merely a procedural formality; it is the bedrock of process control, quality assurance, and mechanistic understanding.
This guide provides an in-depth spectroscopic comparison of this compound and three of its key synthetic derivatives. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output. By understanding why spectra appear as they do, researchers can confidently identify their compounds, track reaction progress, and troubleshoot synthetic challenges. The protocols and interpretations herein are designed to serve as a self-validating framework for rigorous scientific investigation.
Part 1: The Spectroscopic Characterization Workflow
A robust analytical workflow is essential for generating reliable and reproducible data. The following protocol outlines a standard operating procedure for the spectroscopic analysis of the compounds discussed in this guide.
General Experimental Protocol: Sample Preparation and Analysis
-
Sample Handling: All compounds are handled in a fume hood with appropriate personal protective equipment (PPE). Benzotrichlorides are corrosive and moisture-sensitive.[2]
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F):
-
Preparation: Dissolve 5-10 mg of the analyte in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Rationale: CDCl₃ is a standard solvent that dissolves the analytes well and has minimal overlapping signals. TMS provides a 0 ppm reference for ¹H and ¹³C spectra. A higher field strength (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.
-
-
Infrared (IR) Spectroscopy:
-
Preparation: For liquid samples (e.g., this compound), a thin film is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples (e.g., 4-Chloro-2-fluorobenzoic acid), a KBr pellet is prepared by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Rationale: The thin film method is suitable for neat liquids and avoids solvent interference. The KBr pellet method is a standard for solids, providing sharp, well-defined spectra.
-
-
Mass Spectrometry (MS):
-
Preparation: Dissolve a sub-milligram quantity of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of ~1 mg/mL.
-
Instrumentation: A mass spectrometer, typically with an Electron Ionization (EI) source for these types of small molecules.
-
Rationale: EI is a "hard" ionization technique that provides clear molecular ion peaks and characteristic fragmentation patterns, which are invaluable for structural elucidation.
-
Workflow Visualization
The general workflow for characterizing these compounds follows a logical sequence to confirm identity and purity.
Caption: General experimental workflow for spectroscopic characterization.
Part 2: Structural Relationships and Comparative Data
The true power of spectroscopy is revealed not in isolation, but through comparison. The transformation of the -CCl₃ group into different functionalities creates distinct and predictable changes in the corresponding spectra.
Key Derivatives of this compound
We will focus on three common and illustrative derivatives that arise from reactions at the trichloromethyl group.
Caption: Synthetic pathways from the parent compound to key derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.
¹H NMR Spectroscopy: The aromatic region of all four compounds is expected to show three distinct proton signals. The substitution pattern (F at C2, Cl at C4) breaks the symmetry, resulting in complex splitting patterns (doublet of doublets, etc.) due to both H-H and H-F coupling. The key diagnostic feature is the absence or presence of other signals.
¹³C and ¹⁹F NMR Spectroscopy: These techniques are highly diagnostic for tracking the transformation of the side chain. The chemical shift of the benzylic carbon and the presence of a fluorine signal from a -CF₃ group are unambiguous markers.
Table 1: Comparative NMR Data (¹³C and ¹⁹F) in CDCl₃
| Compound | Key ¹³C Signal (Side Chain) | Aromatic ¹³C Signals (ppm) | ¹⁹F NMR Signal (ppm) |
| Parent Compound | ~97 ppm (-CCl₃) (Predicted)[3] | ~115-160 (with C-F & C-Cl coupling) | ~ -110 to -120 (Ar-F ) (Predicted) |
| Derivative A (Acid) | ~170 ppm (-C OOH) | ~115-165 | ~ -108[4] |
| Derivative B (Acid Chloride) | ~165 ppm (-C OCl) (Predicted) | ~115-165 | ~ -105 (Predicted) |
| Derivative C (Trifluoride) | ~124 ppm (-C F₃, quartet)[5] | ~115-160 | ~ -63 (s, -CF ₃), ~ -112 (q, Ar-F )[5] |
Expert Analysis:
-
Parent to Acid/Acid Chloride: The most dramatic shift is the downfield movement of the side-chain carbon signal from the ~97 ppm region for the -CCl₃ group to the >165 ppm region for the carbonyl carbons.[3] This is a clear indicator of successful oxidation/hydrolysis.
-
Parent to Trifluoride: The transformation to the -CF₃ group is unequivocally confirmed by two features. First, the appearance of a new, intense singlet in the ¹⁹F NMR spectrum around -63 ppm.[5] Second, the benzylic carbon signal (-CF₃) appears as a characteristic quartet in the ¹³C NMR spectrum due to coupling with the three fluorine atoms.[5] The original Ar-F signal also becomes a quartet due to coupling with the CF₃ group, a phenomenon known as through-space coupling.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying functional groups. The conversion of the -CCl₃ group results in the appearance or disappearance of highly characteristic absorption bands.
Table 2: Key Diagnostic IR Absorption Bands (cm⁻¹)
| Compound | C=O Stretch | O-H Stretch | C-F Stretches | C-Cl Stretches |
| Parent Compound | N/A | N/A | ~1250 (Ar-F) | ~850-550 (multiple bands for -CCl₃ & Ar-Cl)[6][7] |
| Derivative A (Acid) | ~1700 (strong) | ~3300-2500 (very broad) | ~1250 (Ar-F) | ~800 (Ar-Cl)[4] |
| Derivative B (Acid Chloride) | ~1770 (very strong) | N/A | ~1250 (Ar-F) | ~800 (Ar-Cl), ~900 (-COCl) |
| Derivative C (Trifluoride) | N/A | N/A | ~1320, ~1170, ~1130 (very strong, -CF₃), ~1250 (Ar-F)[5] | ~800 (Ar-Cl) |
Expert Analysis:
-
Hydrolysis to Acid (A): The conversion is confirmed by the simultaneous appearance of a strong carbonyl (C=O) peak around 1700 cm⁻¹ and a very broad O-H stretch spanning from 3300 to 2500 cm⁻¹, which is characteristic of a carboxylic acid dimer.[4]
-
Partial Hydrolysis to Acid Chloride (B): An acid chloride is identified by its C=O stretch, which is typically found at a higher wavenumber (~1770 cm⁻¹) than the corresponding carboxylic acid due to the electron-withdrawing effect of the chlorine atom. The absence of the broad O-H band distinguishes it from the acid.
-
Halogen Exchange to Trifluoride (C): The presence of the -CF₃ group is definitively shown by a series of very strong and intense C-F stretching bands in the 1350-1100 cm⁻¹ region.[5][6] These bands often dominate the spectrum and are an unmistakable signature.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, crucially for these compounds, information about the number of chlorine atoms from their distinct isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.
Table 3: Predicted Mass Spectrometry Data (Molecular Ion Region)
| Compound | Molecular Formula | Molecular Weight (³⁵Cl) | Expected Isotopic Pattern (M, M+2, M+4, etc.) |
| Parent Compound | C₇H₃Cl₄F | 246 | M: M+2:M+4: M+6:M+8 (Four Cl atoms)[8] |
| Derivative A (Acid) | C₇H₄ClFO₂ | 174 | M:M+2 (One Cl atom, ~3:1 ratio)[8] |
| Derivative B (Acid Chloride) | C₇H₃Cl₂FO | 192 | M:M+2: M+4 (Two Cl atoms, ~9:6:1 ratio)[8] |
| Derivative C (Trifluoride) | C₇H₃ClF₄ | 198 | M: M+2 (One Cl atom, ~3:1 ratio)[8] |
Expert Analysis: The isotopic pattern of the molecular ion cluster is the most powerful MS tool for this analysis.
-
Parent Compound: With four chlorine atoms, it will exhibit a complex cluster of five peaks (M, M+2, M+4, M+6, M+8).
-
Derivatives A and C: Having only one chlorine atom (on the aromatic ring), their mass spectra will simplify dramatically to show a characteristic pair of peaks, M and M+2, with a ~3:1 intensity ratio.[8]
-
Derivative B: The two chlorine atoms will produce a cluster of three peaks (M, M+2, M+4) with a distinctive intensity ratio of approximately 9:6:1.[8] This pattern is a definitive confirmation of the acid chloride structure.
Conclusion
The spectroscopic characterization of this compound and its derivatives is a clear demonstration of analytical chemistry principles. Each synthetic transformation imparts a unique and predictable fingerprint upon the molecule's NMR, IR, and Mass spectra. By leveraging a multi-technique approach, researchers can unambiguously determine the structure of their compounds. The key takeaways are:
-
NMR tracks the chemical environment of the benzylic carbon and fluorine atoms.
-
IR confirms the presence or absence of key functional groups like -COOH, -COCl, and -CF₃.
-
MS provides the molecular weight and, critically, confirms the number of chlorine atoms through isotopic patterns.
This guide serves as a foundational tool, enabling scientists to move from routine data collection to insightful, structure-driven analysis.
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A Comparative Guide to the Biological Activity of Compounds Derived from 4-Chloro-2-fluorobenzotrichloride and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel bioactive scaffolds is perpetual. Halogenated organic compounds, in particular, have consistently demonstrated significant potential in modulating biological processes, forming the backbone of numerous therapeutic agents.[1][2] This guide provides an in-depth comparative analysis of the biological activities of three distinct classes of compounds synthesized from precursors related to 4-Chloro-2-fluorobenzotrichloride: Pyridazinones , Benzenesulfonamides , and Chalcones . Our focus will be on derivatives bearing chloro and fluoro substitutions, offering a technical exploration of their anticancer, antimicrobial, and antioxidant properties. We will delve into the causality behind experimental designs, present detailed protocols for key assays, and objectively compare the performance of these synthesized molecules against established alternatives, supported by experimental data.
I. The Versatile Pyridazinone Core: A Hub of Bioactivity
Pyridazinone scaffolds are renowned for their wide spectrum of biological activities.[3] The introduction of a 4-chlorophenyl moiety, often in combination with other substitutions, has yielded derivatives with promising anticancer, antiangiogenic, and antioxidant effects.
A. Anticancer and Antiangiogenic Activity
A notable series of novel 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives has been synthesized and evaluated for their potential as anticancer agents.[3] The study demonstrated that certain derivatives exhibit significant inhibitory activity against various human cancer cell lines.
Comparative Analysis of Anticancer Activity:
| Compound ID | Cancer Cell Line | IC50 (µM) | Standard (Methotrexate) IC50 (µM) |
| 4g | Liver (HEP3BPN 11) | ~10 | 9.8 |
| Breast (MDA 453) | ~12 | 11.2 | |
| Leukemia (HL 60) | ~11 | 10.5 | |
| 4i | Liver (HEP3BPN 11) | ~11 | 9.8 |
| Breast (MDA 453) | ~13 | 11.2 | |
| Leukemia (HL 60) | ~12 | 10.5 | |
| Data synthesized from literature.[3] |
The data reveals that compounds 4g and 4i display inhibitory activity comparable to the established anticancer drug, methotrexate.[3] This suggests that the substituted pyridazinone core is a viable pharmacophore for the development of new oncology therapeutics.
Furthermore, these lead compounds were investigated for their antiangiogenic potential, a crucial mechanism in halting tumor progression. Compound 4g was identified as a potent inhibitor of several proangiogenic cytokines, including TNFα, VEGF, FGFb, and TGFβ.[3] Compound 4i also showed significant antiangiogenic activity against TNFα, VEGF, FGFb, and leptin.[3]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone for assessing cell viability and, consequently, the cytotoxic effects of potential anticancer compounds.[4][5]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the standard drug (e.g., Methotrexate) in the culture medium. Replace the existing medium with the medium containing the compounds and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Caption: A logical workflow for the comprehensive evaluation of antimicrobial activity.
III. Chalcones: A Privileged Scaffold in Drug Discovery
Chalcones, characterized by an α,β-unsaturated ketone system linking two aromatic rings, are versatile precursors for flavonoids and have demonstrated a wide array of pharmacological activities, including anticancer and antimicrobial effects. [6][7]The incorporation of fluoro and chloro substituents can significantly enhance their bioactivity.
A. Anticancer Activity
Fluorinated chalcone derivatives have been shown to exhibit potent cytotoxic activity against various human cancer cell lines. [8][9]Studies have indicated that the position and number of fluoro and chloro substituents on the aromatic rings play a crucial role in their anticancer efficacy.
Comparative Analysis of Anticancer Activity (IC50 in µM):
| Compound | Breast Cancer (4T1) | Normal Fibroblast | Selectivity Index |
| Fluorinated Chalcone 11 | 15.2 | >100 | >6.6 |
| Fluorinated Chalcone 12 | 12.8 | >100 | >7.8 |
| Fluorinated Chalcone 13 | 10.5 | >100 | >9.5 |
| Fluorinated Chalcone 14 | 18.3 | >100 | >5.5 |
| Fluorinated Chalcone 15 | 14.1 | >100 | >7.1 |
| Cisplatin (Standard) | 8.9 | 25.6 | 2.9 |
| Data synthesized from literature.[8] |
The fluorinated chalcones demonstrated moderate activity against the 4T1 breast cancer cell line and, importantly, exhibited a higher selectivity index than the widely used chemotherapeutic agent, cisplatin, indicating a potentially better safety profile. [8]
B. Antimicrobial Activity
Chalcones substituted with chlorine atoms have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. [10]Their mechanism of action is thought to involve the disruption of the bacterial cell membrane or inhibition of essential enzymes.
Comparative Analysis of Antibacterial Activity (Zone of Inhibition in mm):
| Compound | E. coli | S. aureus | P. aeruginosa | Standard (Sulfanilamide) |
| Chlorinated Chalcone 1 | 12 | 15 | 10 | 14 |
| Chlorinated Chalcone 2 | 14 | 16 | 11 | 14 |
| Chlorinated Chalcone 3 | 13 | 14 | 12 | 14 |
| Data synthesized from literature.[11] |
The chlorinated chalcones displayed antibacterial activity comparable to the standard drug sulfanilamide, highlighting their potential as a scaffold for the development of new antimicrobial agents. [11]
IV. Conclusion and Future Directions
This guide has provided a comparative overview of the biological activities of pyridazinones, benzenesulfonamides, and chalcones derived from precursors related to this compound. The presented data underscores the significant potential of these halogenated compounds in the fields of oncology and infectious diseases.
-
Pyridazinone derivatives have demonstrated compelling anticancer and antiangiogenic properties, with some compounds exhibiting potency comparable to methotrexate. Their antioxidant activity further adds to their therapeutic potential.
-
Benzenesulfonamide derivatives have shown promise as both anticancer and antimicrobial agents. While their antibacterial potency requires further optimization, their significant antitumor activity warrants continued investigation.
-
Chalcone derivatives with fluoro and chloro substitutions have displayed encouraging anticancer activity with favorable selectivity profiles and antibacterial effects comparable to standard drugs.
Future research should focus on the strategic structural modification of these scaffolds to enhance their potency, selectivity, and pharmacokinetic properties. Elucidating the precise mechanisms of action through techniques such as molecular docking and target identification will be crucial for the rational design of next-generation therapeutics based on these versatile chemical frameworks. The exploration of hybrid molecules that combine the beneficial features of these different classes of compounds may also lead to the discovery of novel agents with superior efficacy and reduced toxicity.
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Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. Arch Pharm (Weinheim). 2015 May;348(5):338-46. [Link]
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A Comparative Guide to the Synthetic Routes of 4-Chloro-2-fluorobenzotrichloride
Introduction
4-Chloro-2-fluorobenzotrichloride is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its trifluoromethyl precursor, 4-chloro-2-fluorobenzotrifluoride, is a key building block for various active ingredients. The trichloromethyl group (-CCl3) serves as a robust synthon, readily convertible to the trifluoromethyl group (-CF3) or a carboxylic acid (-COOH) moiety, making its efficient synthesis a critical objective for process chemists and researchers.
This guide provides an in-depth comparison of the primary industrial synthesis of this compound and a plausible, albeit less direct, alternative. We will dissect the mechanistic underpinnings, provide detailed experimental protocols derived from established industrial practices, and present a critical evaluation of each route's performance, safety, and scalability.
Route 1: Direct Free-Radical Chlorination of 4-Chloro-2-fluorotoluene (The Industrial Standard)
The most direct and industrially favored method for synthesizing this compound is through the exhaustive free-radical chlorination of the side-chain of 4-Chloro-2-fluorotoluene. This process is valued for its atom economy and straightforward, single-transformation approach from a readily available precursor.
Causality and Mechanistic Insight
The success of this route hinges on controlling the reaction conditions to favor side-chain (benzylic) halogenation over electrophilic aromatic substitution on the benzene ring. The key distinction lies in the reaction mechanism.[1]
-
Side-Chain Chlorination (Radical Mechanism): Occurs under high temperature and/or UV light. These conditions initiate the homolytic cleavage of chlorine gas (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals then propagate a chain reaction by abstracting a hydrogen atom from the methyl group of the toluene derivative. The resulting benzyl radical is resonance-stabilized, making this abstraction energetically favorable.
-
Ring Chlorination (Electrophilic Aromatic Substitution): Occurs at lower temperatures and requires a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) to polarize the Cl-Cl bond, creating a potent electrophile (Cl⁺) that attacks the electron-rich aromatic ring.[2]
By employing conditions that generate radicals—typically UV irradiation or a chemical radical initiator at elevated temperatures—the reaction is selectively directed to the methyl group. The electron-withdrawing nature of the fluorine and chlorine substituents on the ring slightly deactivates the benzylic position towards radical formation, which may necessitate slightly more forcing conditions (e.g., longer reaction times or higher initiator concentration) compared to unsubstituted toluene.[3][4]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established industrial methods for the chlorination of substituted toluenes.[5][6]
Step 1: Synthesis of the Starting Material, 4-Chloro-2-fluorotoluene
The precursor, 4-Chloro-2-fluorotoluene, is not as common as toluene but can be efficiently synthesized from 5-chloro-2-methylaniline via a modified Sandmeyer reaction.
-
Salification: In a suitable reactor, anhydrous hydrofluoric acid (HF) is cooled to 5-7°C. 5-chloro-2-methylaniline is added dropwise at a mole ratio of approximately 3:1 (HF:aniline). The mixture is allowed to react for 1-2 hours.
-
Diazotization: The mixture is further cooled to -3°C to 0°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise over several hours, maintaining the low temperature. The molar ratio of NaNO₂ to the initial aniline should be approximately 1.1:1. The reaction is stirred for another 1-2 hours to ensure complete formation of the diazonium salt.
-
Thermolysis: The reaction mixture containing the diazonium fluoride salt is then carefully heated. The decomposition is typically controlled in stages, for instance: 0-18°C for 5 hours, then 18-26°C for 12 hours, and finally up to 40°C to drive the reaction to completion. This controlled heating releases nitrogen gas and substitutes the diazonium group with fluorine.
-
Workup: The resulting crude product is isolated, washed with a mild base to remove residual acid, and purified by distillation to yield 4-Chloro-2-fluorotoluene.[7]
Step 2: Free-Radical Chlorination
-
Reactor Setup: A 1 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube extending below the liquid surface, a condenser, and a thermometer is charged with 4-Chloro-2-fluorotoluene (e.g., 289 g, 2.0 mol).
-
Initiation: The toluene derivative is heated to 110-120°C. A radical initiator, such as azobisisobutyronitrile (AIBN) or Diisopropyl azodicarboxylate (0.1-0.5 mol%), is added. Alternatively, the reaction can be initiated by irradiating the flask with a UV lamp.
-
Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is exothermic and the temperature should be maintained at 110-120°C using external cooling if necessary.
-
Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or by measuring the density of the reaction mixture. The reaction is considered complete when the starting material and the intermediate products (4-chloro-2-fluorobenzyl chloride and 4-chloro-2-fluorobenzal chloride) are consumed to a desired low level (e.g., <1%).
-
Purification: Upon completion, the chlorine flow is stopped, and the reaction mixture is purged with nitrogen gas to remove dissolved HCl and excess chlorine. The crude this compound is then purified by vacuum distillation.
Visualization of Workflow: Route 1
Caption: Multi-step synthesis of this compound via an acid intermediate.
Performance Comparison and Data Summary
The choice of synthetic route in a research or industrial setting is dictated by a balance of efficiency, cost, safety, and scalability. Here, we present a direct comparison.
| Parameter | Route 1: Direct Chlorination | Route 2: Oxidation Pathway |
| Number of Steps | 1 (from 4-chloro-2-fluorotoluene) | 2-3 (Oxidation, Acid Chloride Formation, Final Chlorination) |
| Key Reagents | Cl₂, Radical Initiator (or UV) | O₂, Co(II) Catalyst, SOCl₂, PCl₅ |
| Atom Economy | High (main byproduct is HCl) | Lower (byproducts include H₂O, SO₂, POCl₃, salts) |
| Overall Yield | Typically high (>90% reported for analogous reactions) | Potentially lower due to multiple steps (e.g., 89% for step 1, subsequent steps reduce overall yield) |
| Process Simplicity | Simpler (fewer unit operations) | More complex (involves pressure reaction, multiple distillations, solid handling) |
| Scalability | Well-established for large-scale industrial production. | More challenging to scale due to multiple steps and reagents. |
| Primary Hazards | Handling of toxic, corrosive chlorine gas at high temp; runaway reaction risk. [8][9][10] | Handling of a high-pressure oxygen reaction; use of highly reactive PCl₅ and SOCl₂. |
Safety and Environmental Considerations
Both synthetic routes involve significant hazards that must be rigorously controlled in a laboratory or plant setting.
-
Route 1 (Direct Chlorination): The primary hazard is the handling of chlorine gas, which is highly toxic and corrosive. [11]The reaction is exothermic and poses a risk of a runaway thermal event if the chlorine feed rate or cooling is not properly controlled. [9][12]The formation of flammable vapor mixtures in the reactor headspace also presents an explosion risk. [8]The byproduct, hydrogen chloride (HCl), is also corrosive and must be scrubbed from the off-gas stream.
-
Route 2 (Oxidation Pathway): The use of oxygen gas under pressure and high temperature with an organic substrate creates a significant fire and explosion hazard. The subsequent steps involve thionyl chloride and phosphorus pentachloride, which are highly corrosive, react violently with water, and release toxic gases.
From an environmental perspective, Route 1 is preferable due to its higher atom economy. Route 2 generates more waste streams, including the cobalt catalyst (which requires recovery/disposal) and various chlorinated and phosphate byproducts.
Conclusion and Recommendation
For the synthesis of this compound, Route 1 (Direct Free-Radical Chlorination) is unequivocally the superior method for industrial production and most research applications. Its single-step efficiency, high atom economy, and proven scalability make it the more logical and cost-effective choice. The process, while hazardous, is well-understood, and the risks can be mitigated with appropriate engineering controls.
Route 2 (Oxidation Pathway) serves as a valid academic alternative and demonstrates different chemical transformations. However, its multi-step nature, lower overall yield, and complex reagent profile make it commercially uncompetitive and less efficient for producing the target compound in quantity.
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A Comparative Guide to Cross-Reactivity Studies of 4-Chloro-2-fluorobenzotrichloride
For researchers, scientists, and drug development professionals, understanding the specificity of analytical methods is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for 4-Chloro-2-fluorobenzotrichloride, a key intermediate in various synthetic pathways. While specific cross-reactivity data for this compound is not extensively published, this document outlines the fundamental principles and methodologies required to generate such critical data. We will explore the selection of potential cross-reactants, compare suitable analytical techniques, and provide detailed experimental protocols to ensure the generation of robust and reliable results.
The Imperative of Specificity: Why Cross-Reactivity Matters
In any analytical measurement, specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[1][2] For a molecule like this compound, which may be present in complex matrices alongside structurally similar compounds, a lack of specificity can lead to inaccurate quantification and false-positive results.[3] Cross-reactivity occurs when a substance other than the intended analyte produces a response in the analytical system, and it is a critical parameter to evaluate during method validation.[3][4]
Potential sources of cross-reactivity for this compound include:
-
Synthesis Intermediates and Impurities: Residual starting materials, byproducts, or isomers formed during the manufacturing process.
-
Degradation Products: Compounds formed due to hydrolysis or photolysis.
-
Metabolites: In biological matrices, metabolites of the parent compound.
-
Structurally Related Compounds: Other halogenated benzotrichloride derivatives used in similar applications.[5]
A thorough understanding of the synthetic route and potential degradation pathways is crucial for identifying a relevant panel of compounds to test for cross-reactivity.
Selecting an Analytical Platform: A Comparative Overview
The choice of analytical technique is pivotal for a successful cross-reactivity study. The ideal method should offer high selectivity and sensitivity for halogenated organic compounds.[6] Below is a comparison of common analytical platforms suitable for this purpose.
| Analytical Method | Principle | Advantages | Disadvantages | Suitability for this compound |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on polarity, detection via UV absorbance. | Robust, widely available, good for purity assessment.[7] | Moderate selectivity; co-elution can be an issue. | Suitable for initial screening and purity analysis, but may lack specificity for complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation based on volatility and polarity, detection by mass-to-charge ratio. | High selectivity and sensitivity, provides structural information.[6][8] | Requires volatile and thermally stable analytes; derivatization may be necessary. | Excellent choice due to the likely volatility of the analyte and the high specificity of MS detection.[9] |
| Immunoassay (e.g., ELISA) | Antigen-antibody binding. | High throughput, very sensitive.[10] | Prone to cross-reactivity from structurally similar haptens; requires antibody development.[3][4][11] | Feasible if a specific antibody is developed, but the primary focus would be on characterizing the antibody's cross-reactivity. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-resolution separation with highly specific mass detection. | Gold standard for specificity and sensitivity in complex matrices; applicable to a wide range of compounds.[12] | Higher cost and complexity. | The most powerful technique for definitive cross-reactivity assessment, especially in biological matrices. |
For this compound, a halogenated aromatic compound, GC-MS and LC-MS/MS are the recommended platforms for rigorous cross-reactivity studies due to their inherent specificity.[6][8][13]
Experimental Design: A Step-by-Step Approach
A well-designed experiment is crucial for generating meaningful cross-reactivity data. The following workflow can be adapted for your specific analytical platform.
Caption: A generalized workflow for conducting a cross-reactivity study.
Identification of Potential Cross-Reactants
Based on the structure of this compound, a panel of potential cross-reactants should be assembled. This should include, but is not limited to:
-
Positional Isomers: e.g., 2-Chloro-4-fluorobenzotrichloride, 3-Chloro-2-fluorobenzotrichloride.
-
Analogs with Different Halogenation: e.g., 4-Chlorobenzotrichloride, 2-Fluorobenzotrichloride, Dichlorofluorobenzotrichlorides.
-
Precursors and Related Compounds: e.g., 4-Chloro-2-fluorotoluene, 4-Chloro-2-fluorobenzoyl chloride.[5]
-
Degradation Products: e.g., 4-Chloro-2-fluorobenzoic acid.
Protocol for Cross-Reactivity Assessment by GC-MS
This protocol outlines a typical approach for evaluating cross-reactivity using Gas Chromatography-Mass Spectrometry.
1. Instrumentation and Conditions:
- GC System: Equipped with a capillary column suitable for halogenated aromatic compounds (e.g., DB-5ms).
- Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
- Injector: Split/splitless injector.
- Carrier Gas: Helium at a constant flow rate.
- Temperature Program: Optimized to achieve baseline separation of the target analyte from potential interferences.
2. Preparation of Solutions:
- Prepare a stock solution of this compound (the analyte) in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
- Prepare individual stock solutions of each potential cross-reactant at the same concentration.
- Create a working standard solution of the analyte at a relevant concentration (e.g., 10 µg/mL).
- Create individual working solutions for each potential cross-reactant at a high concentration (e.g., 100 µg/mL).
3. Analytical Procedure:
- Step 1: Analyte Characterization: Inject the analyte working standard to determine its retention time and mass spectrum. Identify characteristic ions for SIM mode.
- Step 2: Cross-Reactant Analysis: Inject each potential cross-reactant working solution individually to determine their retention times and mass spectra. This will identify if any of them co-elute with the analyte.
- Step 3: Interference Check: Analyze a high concentration of each potential cross-reactant using the SIM parameters for the analyte. A signal at the analyte's retention time indicates cross-reactivity.
- Step 4: Spiked Sample Analysis: Prepare a sample containing the analyte at its target concentration and spike it with a high concentration of a potential cross-reactant. Analyze this mixture to assess any impact on analyte quantification.
4. Calculation of Percent Cross-Reactivity:
Percent cross-reactivity can be calculated using the following formula, particularly relevant for immunoassays but adaptable for chromatographic methods where a response is observed from the cross-reactant at the analyte's position:
% Cross-Reactivity = (Concentration of Analyte / Concentration of Cross-Reactant causing the same response) x 100
For chromatographic methods, a more practical approach is to report the signal of the interfering compound as a percentage of the analyte's signal at a given concentration.
Caption: Step-by-step protocol for GC-MS cross-reactivity analysis.
Data Interpretation and Reporting
The results of the cross-reactivity study should be summarized in a clear and concise manner. A table is an effective way to present the findings.
Table 1: Hypothetical Cross-Reactivity Data for this compound by GC-MS
| Potential Cross-Reactant | Retention Time (min) | Co-elutes with Analyte? | Signal at Analyte's m/z (% of Analyte Signal) | % Cross-Reactivity |
| 4-Chlorobenzotrichloride | 12.5 | No | < 0.1% | Not Detected |
| 2-Fluorobenzotrichloride | 11.8 | No | < 0.1% | Not Detected |
| 4-Chloro-2-fluorotoluene | 9.2 | No | < 0.1% | Not Detected |
| 2-Chloro-4-fluorobenzotrichloride | 12.1 | Yes | 5.2% | 5.2% |
| 4-Chloro-2-fluorobenzoic acid | 10.5 | No | < 0.1% | Not Detected |
In this hypothetical example, 2-Chloro-4-fluorobenzotrichloride shows significant cross-reactivity, as it co-elutes and produces a signal at the analyte's characteristic mass-to-charge ratio. This would necessitate further method development to resolve these two compounds chromatographically.
Conclusion and Recommendations
A rigorous evaluation of cross-reactivity is a non-negotiable aspect of analytical method validation for compounds like this compound. This guide provides a framework for a systematic investigation using modern analytical techniques. We recommend a multi-faceted approach, beginning with the identification of all potential cross-reactants based on the compound's synthesis and stability profile. For definitive and highly specific results, the use of mass spectrometry-based methods such as GC-MS or LC-MS/MS is strongly advised. The experimental protocols outlined herein, when executed with precision, will yield the high-quality data necessary to ensure the accuracy and reliability of your analytical results, a cornerstone of scientific integrity in research and development.
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Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link][4]
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Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link][3]
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U.S. Food and Drug Administration. (n.d.). Guidance for Industry. Retrieved from [Link]
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Baldo, B. A. (2016). IgE and Drug Allergy: Antibody Recognition of 'Small' Molecules of Widely Varying Structures and Activities. International Journal of Molecular Sciences, 17(5), 733. Retrieved from [Link][11]
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Harris, R. (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America, 28(2). Retrieved from [Link][6]
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Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes. (2024, April 4). PMC. Retrieved from [Link][12]
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Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (n.d.). Analytical Chemistry. Retrieved from [Link][8]
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Bromchem Laboratories. (n.d.). 4 Chloro Benzotrichloride. Retrieved from [Link][5]
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A Comparative Guide to Establishing the Purity of Synthesized 4-Chloro-2-fluorobenzotrichloride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, the purity of intermediates is paramount. 4-Chloro-2-fluorobenzotrichloride is a key building block where stringent purity control is essential to ensure the desired reaction outcomes, minimize side-product formation, and ultimately guarantee the safety and efficacy of the final product. This guide provides a comprehensive comparison of the primary analytical techniques for establishing the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Synthetic Landscape: Understanding Potential Impurities
The synthesis of this compound typically proceeds via the free-radical chlorination of 4-chloro-2-fluorotoluene in the presence of a radical initiator and UV light or heat.[1][2] This process, while effective, can lead to a range of impurities that must be identified and quantified.
Causality of Impurity Formation: The stepwise nature of free-radical halogenation is the primary driver of impurity generation. Incomplete reaction can leave unreacted starting material, while insufficient chlorination results in intermediates. Conversely, excessive reaction time or harsh conditions can lead to undesired over-chlorination or even chlorination on the aromatic ring.[3][4]
Key Potential Impurities:
-
Starting Material: 4-chloro-2-fluorotoluene
-
Under-chlorinated Intermediates:
-
4-chloro-2-fluorobenzyl chloride
-
4-chloro-2-fluorobenzal chloride
-
-
Over-chlorinated/Side-products: Isomers formed by chlorination at other positions on the aromatic ring (though less likely under radical conditions).
The effective separation and quantification of these closely related compounds are the central challenges addressed by the analytical methods discussed below.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for purity determination depends on a variety of factors, including the specific information required (identification vs. quantification), the nature of the impurities, available instrumentation, and the desired level of accuracy and precision.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, with mass-based identification.[5] | Separation based on polarity and interaction with a stationary phase.[6] | Quantification based on the direct proportionality of NMR signal intensity to the number of atomic nuclei.[7] |
| Strengths | - Excellent for volatile and semi-volatile compounds.- High sensitivity and selectivity.- Provides structural information for impurity identification.[8] | - Broad applicability to a wide range of compounds.- Well-established and robust.- Several stationary phases available for method optimization.[9][10] | - Primary analytical method; does not require a specific reference standard for the analyte.[11][12] - Highly accurate and precise.- Provides structural confirmation. |
| Limitations | - Requires analytes to be thermally stable and volatile.- Potential for on-column degradation of sensitive compounds. | - May require more extensive method development for optimal separation of closely related isomers.- Lower resolution for highly complex mixtures compared to capillary GC. | - Lower sensitivity compared to GC-MS and HPLC.- Requires a high-field NMR spectrometer for optimal results.- Potential for signal overlap in complex mixtures.[13] |
| Best For | Identifying and quantifying volatile and semi-volatile impurities with high sensitivity. | Routine quality control and purity assessment of the main component and less volatile impurities. | Absolute purity determination and certification of reference standards. |
Experimental Data: A Head-to-Head Comparison
To illustrate the practical differences between these techniques, the following table presents a hypothetical but realistic dataset for the analysis of a synthesized batch of this compound containing known impurities.
| Analyte | GC-MS | HPLC | qNMR |
| Retention Time (min) / Area % | Retention Time (min) / Area % | Chemical Shift (ppm) / Mole % | |
| 4-chloro-2-fluorotoluene | 5.2 / 0.15% | 3.8 / 0.18% | 2.35 (s, 3H) / 0.16% |
| 4-chloro-2-fluorobenzyl chloride | 8.9 / 0.50% | 5.1 / 0.55% | 4.60 (s, 2H) / 0.52% |
| 4-chloro-2-fluorobenzal chloride | 12.1 / 1.10% | 6.8 / 1.15% | 6.70 (s, 1H) / 1.12% |
| This compound | 15.3 / 98.20% | 8.5 / 98.05% | 7.5-7.9 (m, 3H) / 98.15% |
| Ring-chlorinated isomer | 15.8 / 0.05% | 9.2 / 0.07% | Not individually resolved |
| Calculated Purity (w/w %) | 98.20% | 98.05% | 98.15% |
| Limit of Detection (LOD) | ~0.001% | ~0.005% | ~0.05% |
| Limit of Quantification (LOQ) | ~0.003% | ~0.015% | ~0.15% |
Note: The presented data is illustrative. Actual results will vary based on instrumentation, method parameters, and sample matrix.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the baseline separation and sensitive detection of the volatile starting material and chlorinated intermediates.
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector.
-
Capillary column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
GC-MS Parameters:
| Parameter | Value |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (split ratio 50:1) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Sample Preparation: Accurately weigh ~10 mg of the synthesized this compound and dissolve in 10 mL of high-purity dichloromethane.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a robust technique for routine purity analysis, offering excellent reproducibility.[14]
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
HPLC Parameters:
| Parameter | Value |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 95% B over 15 min, hold at 95% B for 5 min, return to 60% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR provides a direct measure of purity against a certified internal standard without the need for a specific reference standard of this compound.[13][15]
Instrumentation:
-
NMR spectrometer (400 MHz or higher) equipped with a suitable probe.
qNMR Parameters:
| Parameter | Value |
| Solvent | Chloroform-d (CDCl₃) |
| Internal Standard | Maleic anhydride (certified reference material) |
| Pulse Program | A standard 90° pulse sequence |
| Relaxation Delay (d1) | 30 s (at least 5 times the longest T1 of the analyte and standard) |
| Number of Scans | 16 |
Sample Preparation and Calculation:
-
Accurately weigh ~20 mg of the this compound sample and ~10 mg of the maleic anhydride internal standard into a vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃ and transfer to an NMR tube.
-
Acquire the ¹H NMR spectrum using the parameters above.
-
Integrate a well-resolved signal for the analyte (e.g., the aromatic protons) and a signal for the internal standard (e.g., the olefinic protons of maleic anhydride).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualization of Workflows
Caption: Experimental workflow for GC-MS analysis.
Caption: Experimental workflow for HPLC analysis.
Caption: Experimental workflow for qNMR analysis.
Conclusion and Recommendations
The determination of purity for this compound requires a robust analytical strategy.
-
GC-MS is the superior technique for the identification and quantification of volatile impurities, offering the highest sensitivity.
-
HPLC provides a reliable and routine method for assessing the overall purity and is particularly useful for in-process control.
-
qNMR stands out as the definitive method for obtaining an accurate, absolute purity value, making it ideal for the certification of reference materials and for orthogonal verification of chromatographic results.
For comprehensive quality control, a combination of these techniques is recommended. GC-MS or HPLC can be used for routine screening and impurity profiling, while qNMR can be employed for the definitive purity assignment of the final, isolated intermediate. This multi-faceted approach ensures the highest confidence in the quality of synthesized this compound, supporting the development of safe and effective downstream products. The validation of these analytical procedures should be performed in accordance with ICH guidelines to ensure data integrity and regulatory compliance.[16][17]
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Quantitative 1H NMR methodology for purity assay with high accuracy. ResearchGate. [Link]
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Use of quantitative 1H and 13C NMR to determine the purity of organic compound reference materials: a case study of standards for nitrofuran metabolites. ProQuest. [Link]
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Key Analytical Procedure Validation Regulations You Need to Know. Altabrisa Group. [Link]
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Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]
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Preparation of chlorobenzotrifluoride compounds. Patent 0150587. [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. [Link]
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Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry. Aakash Institute. [Link]
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Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI. [Link]
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Why can toluene be chlorinated at either the benzylic position or the ring depending on the conditions?. Chemistry Stack Exchange. [Link]
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QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. [Link]
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4-Chloro-2-fluorotoluene. PubChem. [Link]
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free radical substitution in the methylbenzene and chlorine reaction. Chemguide. [Link]
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QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. [Link]
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Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. [Link]
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10.2 The Free Radical Halogenation Mechanism. YouTube. [Link]
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Chlorination of Toluene to o-Chlorotoluene Catalyzed by Ionic Liquids. MDPI. [Link]
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The Strategic Advantage of 4-Chloro-2-fluorobenzotrichloride: A Comparative Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis, the strategic selection of starting materials is paramount to achieving efficiency, high yields, and cost-effectiveness. This guide provides an in-depth technical comparison of 4-Chloro-2-fluorobenzotrichloride as a versatile and potent intermediate, particularly for the synthesis of key building blocks used in the pharmaceutical and agrochemical industries. We will objectively compare its synthetic routes to established methodologies, supported by experimental data from peer-reviewed literature and patents, to empower researchers with the insights needed to optimize their synthetic strategies.
The Unseen Potential of a Trichloromethyl Group
This compound is a trifunctional intermediate. The chloro and fluoro substituents on the aromatic ring are crucial for modulating the electronic properties and biological activity of target molecules.[1] The trichloromethyl group, however, is the cornerstone of its synthetic versatility. This group can be readily converted into a carboxylic acid or a benzoyl chloride, offering a divergent point for the synthesis of a wide array of derivatives. This dual potential makes it a strategic alternative to more conventional starting materials like 4-chloro-2-fluorotoluene or 4-chloro-2-fluorobenzoic acid.
Comparative Analysis: The Path to 4-Chloro-2-fluorobenzoic Acid
A primary application of this scaffold is in the synthesis of 4-chloro-2-fluorobenzoic acid, a key intermediate for numerous biologically active compounds, including fungicides and ATX inhibitors.[2] We will compare two main synthetic pathways starting from the readily available 4-chloro-2-fluorotoluene:
-
Pathway A: A two-step process via the isolation of this compound.
-
Pathway B: A one-step direct oxidation of 4-chloro-2-fluorotoluene.
Below is a diagram illustrating these competing synthetic routes.
Figure 1: Competing synthetic pathways to 4-chloro-2-fluorobenzoic acid.
Data-Driven Comparison
The choice between these pathways is dictated by a trade-off between the number of steps, overall yield, and the versatility of the intermediates.
| Parameter | Pathway A (via Benzotrichloride) | Pathway B (Direct Oxidation) |
| Starting Material | 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluorotoluene |
| Number of Steps | 2 | 1 |
| Key Reagents | Cl₂, Initiator, H₂O, Catalyst (e.g., ZnCl₂) | Co(OAc)₂, NaBr, O₂, Acetic Acid |
| Reported Yield | Chlorination: ~99.5%[3]Hydrolysis: High (e.g., ~99.3% for benzoyl chloride)[3] | 89%[4] |
| Intermediate Versatility | High (can isolate benzotrichloride for conversion to acid or acid chloride) | Low (direct conversion to acid) |
| Reaction Conditions | Chlorination: 70-85°C[3]Hydrolysis: 80-130°C[3][5] | 130°C, 1.2 MPa Oxygen Pressure[4] |
Analysis:
While Pathway B offers the advantage of a single step, the reported yield is lower than the near-quantitative yields achievable in the two steps of Pathway A, based on analogous reactions.[3][4] The most significant advantage of Pathway A is the generation of the stable and versatile intermediate, this compound. This intermediate can be stored and later converted to either the carboxylic acid or the highly reactive benzoyl chloride, depending on the downstream application. The partial hydrolysis to 4-chloro-2-fluorobenzoyl chloride is particularly valuable as it provides a direct route to amides, esters, and other derivatives often required in pharmaceutical synthesis.[6][7]
Experimental Protocols
The following protocols are based on established procedures for analogous compounds and provide a framework for the application of this compound.
Protocol 1: Synthesis of this compound from 4-Chloro-2-fluorotoluene (Analogous to CN104098464A)[3]
Figure 2: Workflow for the synthesis of this compound.
-
Reactor Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, gas inlet tube, condenser, and thermometer, charge 4-chloro-2-fluorotoluene (1.0 mol) and a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide.
-
Reaction Initiation: Heat the mixture to 70-85°C under UV light irradiation.
-
Chlorination: Introduce chlorine gas (Cl₂) at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.
-
Monitoring: Monitor the progress of the reaction by gas chromatography (GC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, stop the flow of chlorine gas and purge the system with nitrogen to remove excess HCl and Cl₂. The resulting product, this compound, can be used directly in the next step or purified by vacuum distillation. A yield of approximately 99.5% can be expected based on analogous preparations.[3]
Protocol 2: Synthesis of 4-Chloro-2-fluorobenzoyl Chloride via Partial Hydrolysis (Analogous to CN104098464A)[3]
-
Reactor Setup: In a flask equipped as described in Protocol 1, charge the crude this compound (1.0 mol).
-
Catalyst Addition: Add a composite catalyst of ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) (e.g., 1:1 molar ratio, ~0.03 mol total).
-
Hydrolysis: Heat the mixture to 120-130°C. Slowly add a stoichiometric amount of water (1.0 mol) dropwise. Vigorous evolution of HCl gas will occur, which must be scrubbed.
-
Monitoring: Monitor the reaction by GC, controlling for the disappearance of the starting material.
-
Purification: After the reaction is complete, the resulting 4-chloro-2-fluorobenzoyl chloride can be purified by vacuum distillation, yielding a high-purity product (expected yield ~99.3%).[3]
Protocol 3: Synthesis of 4-Chloro-2-fluorobenzoic Acid via Complete Hydrolysis (Based on general procedures)[5][8]
-
Reaction Setup: Prepare a hot aqueous suspension (80-90°C) of calcium carbonate (CaCO₃) in a reactor.
-
Addition: Slowly add this compound to the hot suspension with vigorous stirring.
-
Saponification: The reaction proceeds to form the soluble calcium salt of 4-chloro-2-fluorobenzoic acid.
-
Filtration: Filter the hot reaction mixture to remove any unreacted CaCO₃.
-
Acidification: Cool the filtrate and acidify with a strong mineral acid (e.g., HCl) to precipitate the 4-chloro-2-fluorobenzoic acid.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry. The product can be further purified by recrystallization. This method is reported to give a purer product with a "materially better" yield compared to using stronger bases.[5][8]
Applications in Agrochemical and Pharmaceutical Synthesis
The 4-chloro-2-fluorophenyl moiety is a common feature in modern agrochemicals due to the favorable properties conferred by the halogen atoms, such as increased metabolic stability and binding affinity.[1] For instance, herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid have been developed, highlighting the importance of this structural motif.[9] The synthesis of such complex molecules benefits from efficient access to key building blocks like 4-chloro-2-fluorobenzoic acid.
In the pharmaceutical sector, fluorinated and chlorinated aromatic compounds are widely used as intermediates.[6][7] The ability to efficiently generate either the carboxylic acid or the highly reactive benzoyl chloride from a single intermediate like this compound provides a significant advantage in drug discovery and development, where rapid diversification of lead compounds is crucial.
Conclusion: A Strategic Choice for Synthesis
While the direct oxidation of 4-chloro-2-fluorotoluene presents a one-step route to 4-chloro-2-fluorobenzoic acid, the two-step pathway via This compound offers superior versatility and potentially higher overall yields. The ability to isolate a stable intermediate that serves as a precursor to both the carboxylic acid and the benzoyl chloride provides a strategic advantage for research and development professionals. This dual-purpose nature allows for greater flexibility in synthetic planning and can streamline the production of a diverse range of high-value molecules for the agrochemical and pharmaceutical industries.
References
- BenchChem. (2025). Application Notes and Protocols for the Hydrolysis of Benzotrichloride to Benzoic Acid.
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- Home Sunshine Pharma. (n.d.). 4-Chloro-2-fluorobenzoic Acid CAS 446-30-0.
- Allen Digital. (n.d.). How would you convert the following into benzoic acid? Benzotrichloride.
- Ataman Kimya. (n.d.). BENZOYL CHLORIDE.
- Stockelbach, F. E. (1926). Process of manufacturing benzoic acid from benzotrichloride. U.S.
- BenchChem. (2025).
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- CN102746109A - Preparation method of 4-Chlorobenzotrifluoride. (2012).
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride. (2014).
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- Jeschke, P. (2024). The continuing significance of chiral agrochemicals. Pest Management Science.
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- Santa Cruz Biotechnology. (n.d.). 4-Chloro-2-fluorobenzoyl chloride.
- Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
- IL260272A - Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl) pyridine-2-carboxylic acid or a derivative thereof and a cell membrane disruptor herbicide or a derivative thereof. (2018).
- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. (2003).
- TCI AMERICA. (n.d.). 2-Chloro-4-fluorobenzoyl Chloride 21900-54-9.
- Oakwood Chemical. (n.d.). 4-Chloro-2-fluorobenzoyl chloride.
- CO7200284A2 - Herbicidal compositions containing 4-amino-3-chloro-5-fluorine-6. (2015).
- Zhang, Y., et al. (2026).
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The Strategic Utility of 4-Chloro-2-fluorobenzotrichloride in Modern Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly influences the trajectory of a drug discovery program. Halogenated aromatic moieties, in particular, are privileged scaffolds in medicinal chemistry due to their ability to modulate a molecule's physicochemical properties and enhance its interaction with biological targets. This guide provides an in-depth technical comparison of 4-Chloro-2-fluorobenzotrichloride as a strategic building block in drug discovery, with a focus on its application in the synthesis of complex therapeutic agents. We will explore a pertinent case study and contrast this building block with viable alternatives, offering experimental insights to inform your synthetic strategies.
The Power of Halogenation: Why Chlorine and Fluorine Matter
The introduction of chlorine and fluorine atoms into a drug candidate can dramatically alter its lipophilicity, metabolic stability, binding affinity, and overall pharmacokinetic profile.[1] Fluorine, with its high electronegativity and small size, can form strong bonds with carbon, often leading to increased metabolic stability and altered pKa.[1] Chlorine, being larger and more polarizable, can participate in halogen bonding and other non-covalent interactions, which can be crucial for target engagement.[2] The specific substitution pattern of these halogens on an aromatic ring, as seen in this compound, offers a unique electronic and steric signature that can be exploited by medicinal chemists to fine-tune the properties of a lead compound.
Case Study: The Synthesis of Alrizomadlin (APG-115), a Potent MDM2 Inhibitor
A compelling example showcasing the utility of the 3-chloro-2-fluorophenyl moiety, derivable from a 4-chloro-2-fluorinated toluene precursor, is the clinical-stage MDM2 inhibitor, Alrizomadlin (APG-115).[3][4] MDM2 is a key negative regulator of the p53 tumor suppressor, and its inhibition is a promising strategy in cancer therapy.[3] Alrizomadlin features a complex spirooxindole scaffold, and a critical component for its high binding affinity to MDM2 is the 3-chloro-2-fluorophenyl group, which projects into the Leu26 pocket of the protein.[5]
Proposed Synthetic Pathway to a Key Intermediate
While the exact industrial synthesis of Alrizomadlin is proprietary, a plausible and efficient route to a key aldehyde intermediate can be envisioned starting from 4-chloro-2-fluorotoluene, a close relative of this compound. The benzotrichloride functionality is a versatile precursor to carboxylic acids and, subsequently, aldehydes.
This synthetic sequence highlights the utility of the benzotrichloride group as a masked carboxylic acid. The transformation from toluene to benzotrichloride is a well-established industrial process.[6] Subsequent hydrolysis provides the corresponding benzoic acid, which can then be selectively reduced to the aldehyde required for the construction of the Alrizomadlin core.
Comparative Analysis of Building Blocks
The choice of starting material can significantly impact the efficiency and cost-effectiveness of a synthetic campaign. Here, we compare this compound with other common building blocks used to introduce the 4-chloro-2-fluorophenyl moiety.
| Building Block | Key Transformation | Advantages | Disadvantages |
| This compound | Hydrolysis to benzoic acid | - Direct precursor to the carboxylic acid.- High atom economy in the initial chlorination step. | - Benzotrichlorides can be highly reactive and require careful handling. |
| 4-Chloro-2-fluorobenzyl chloride | Oxidation to aldehyde or benzoic acid | - Generally less reactive and easier to handle than benzotrichlorides. | - Oxidation step required, which may add complexity and reduce overall yield. |
| 4-Chloro-2-fluorobenzoic acid | Direct use in amide coupling or reduction to aldehyde | - Commercially available.- Avoids the need for hydrolysis or oxidation steps. | - May be more expensive than starting from the corresponding toluene. |
| 4-Chloro-2-fluorobenzoyl chloride | Acylation reactions | - Highly reactive for forming amides and esters. | - Moisture sensitive and requires anhydrous reaction conditions. |
Table 1: Comparison of Building Blocks for the Introduction of the 4-Chloro-2-fluorophenyl Moiety.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-2-fluorobenzoic Acid from 4-Chloro-2-fluorotoluene
This protocol outlines a two-step process for the conversion of 4-chloro-2-fluorotoluene to 4-chloro-2-fluorobenzoic acid via the benzotrichloride intermediate.
Step 1: Radical Chlorination of 4-Chloro-2-fluorotoluene
-
Materials: 4-chloro-2-fluorotoluene, Chlorine gas, Radical initiator (e.g., AIBN or UV light).
-
Procedure: In a suitable reactor equipped with a gas inlet, condenser, and a light source (if using UV initiation), charge the 4-chloro-2-fluorotoluene. Heat the mixture to the desired reaction temperature (typically 100-140°C). Introduce chlorine gas at a controlled rate while irradiating with UV light or in the presence of a radical initiator. Monitor the reaction progress by GC until the desired conversion to this compound is achieved.
Step 2: Hydrolysis of this compound
-
Materials: this compound, Water, Lewis acid catalyst (optional, e.g., FeCl₃).
-
Procedure: To the crude this compound, add water (and a catalytic amount of Lewis acid, if desired). Heat the mixture under reflux until the hydrolysis is complete (monitor by TLC or GC). Upon completion, cool the reaction mixture and extract the 4-chloro-2-fluorobenzoic acid with a suitable organic solvent. Purify the product by recrystallization or column chromatography.[6]
Protocol 2: Synthesis of an Amide using 4-Chloro-2-fluorobenzoyl Chloride
This protocol demonstrates the use of the corresponding benzoyl chloride for amide bond formation.
-
Materials: 4-Chloro-2-fluorobenzoyl chloride, a primary or secondary amine, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or THF).
-
Procedure: Dissolve the amine and the base in the aprotic solvent and cool the mixture in an ice bath. Slowly add a solution of 4-Chloro-2-fluorobenzoyl chloride in the same solvent. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the desired amide.
Conclusion and Future Perspectives
The strategic incorporation of the 4-chloro-2-fluorophenyl moiety, facilitated by building blocks like this compound, has proven to be a valuable tactic in the design of potent and selective drug candidates, as exemplified by Alrizomadlin (APG-115). The choice of the optimal building block depends on a variety of factors including cost, scalability, and the specific synthetic route being employed. While benzotrichlorides offer a direct and atom-economical route to carboxylic acids, alternatives such as benzyl chlorides and benzoic acids provide advantages in terms of handling and may be more suitable for certain applications. As our understanding of the subtle interplay between halogenation and biological activity continues to grow, the demand for strategically substituted building blocks like this compound is poised to increase, driving further innovation in synthetic methodology and drug design.
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- Sun, D., Li, Z., Rew, Y., Gribble, M. W., Bartberger, M. D., Beck, H. P., ... & Wang, S. (2014). Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development. Journal of medicinal chemistry, 57(4), 1454-1472.
- Ross, S. D., & Finkelstein, M. (1957). The Kinetics of Hydrolysis of Benzotrichlorides. Journal of the American Chemical Society, 79(24), 6547-6551.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Chloro-2-fluorobenzotrichloride
This document provides essential procedural guidance for the safe handling, management, and ultimate disposal of 4-Chloro-2-fluorobenzotrichloride (CAS No. 179111-13-8). As a halogenated organic compound, this substance requires rigorous adherence to specific safety and environmental protocols to mitigate risks to personnel and prevent environmental contamination. The procedures outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each operational step to ensure a self-validating system of laboratory safety.
Core Principles: Hazard Identification and Risk Mitigation
Upon thermal decomposition or combustion, it can release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), carbon oxides, and nitrogen oxides.[1][2] Therefore, all handling and disposal procedures must be predicated on the assumption of significant hazard.
Essential Personal Protective Equipment (PPE)
A robust defense against exposure begins with meticulous selection and use of PPE. The following table summarizes the minimum required equipment when handling this compound.
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1] | Protects against splashes and potential contact with airborne particulates. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a chemical-resistant barrier to prevent skin contact.[3] |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Not required for routine handling in a fume hood. | All operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[1][3] |
Engineering Controls
The primary engineering control for handling this compound is a certified chemical fume hood. This ensures that any vapors are effectively contained and exhausted, minimizing the risk of inhalation exposure.[1][3] An accessible eyewash station and safety shower are mandatory in any area where this chemical is handled.[3]
Waste Management: Segregation and On-Site Storage
Proper disposal begins the moment the chemical is deemed waste. As a halogenated organic compound, this compound is subject to stringent disposal regulations and must not be mixed with other waste streams.[4]
The Criticality of Waste Segregation
Halogenated organic wastes are treated differently than non-halogenated wastes, primarily due to the toxic and acidic byproducts (e.g., HCl, HF) generated during incineration.[4] Keeping these waste streams separate is crucial for several reasons:
-
Regulatory Compliance: Environmental regulations, such as those from the EPA, mandate the separation and specific treatment of halogenated compounds.[5] Landfill disposal is strictly prohibited for many halogenated wastes.[6]
-
Disposal Cost: The cost to dispose of halogenated waste is significantly higher than for non-halogenated solvents due to the specialized incineration requirements.[7]
-
Safety: Mixing halogenated compounds with incompatible chemicals can lead to dangerous reactions. Avoid mixing with strong acids, bases, or oxidizing agents.[2][8]
Step-by-Step Collection Protocol
-
Select the Correct Waste Container: Use a designated, properly labeled hazardous waste container for "Halogenated Organic Waste."[4][9] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[9]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "Waste this compound."[7][9] Do not use abbreviations or chemical formulas. Maintain a log of the contents and their approximate quantities on the container's tag or an associated waste log sheet.[4]
-
Transferring Waste: Conduct all transfers inside a chemical fume hood. Carefully pour or transfer the waste into the collection container, minimizing splashing.
-
Secure Storage: Keep the waste container closed at all times except when actively adding waste.[9] Store the container in a designated satellite accumulation area that is in a well-ventilated, cool, and dry location, away from incompatible materials.[2]
Spill Management and Emergency Procedures
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
Small Spill Cleanup
For small spills contained within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Ensure PPE: Don the appropriate PPE as detailed in Table 1.
-
Containment & Absorption: Cover the spill with a chemical absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][10]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Disposal: The collected spill debris must be disposed of as halogenated hazardous waste.[10]
For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) office.
Final Disposal Pathway: A Mandated Approach
The only acceptable method for the final disposal of this compound is through a licensed hazardous waste disposal contractor.[10][11] This is not a material that can be neutralized or treated for drain disposal in a standard laboratory setting.
The designated disposal technology for halogenated organic compounds is high-temperature incineration in a specialized facility. These incinerators are equipped with afterburners and alkaline scrubbers to neutralize the acidic gases (HCl and HF) that are produced, preventing their release into the atmosphere.[11]
The following diagram illustrates the decision-making workflow for the entire lifecycle of this compound waste in a laboratory setting.
Caption: Figure 1. Disposal Workflow for this compound.
References
- TITLE 35: ENVIRONMENTAL PROTECTION SUBTITLE G: WASTE DISPOSAL CHAPTER I: POLLUTION CONTROL BOARD SUBCHAPTER c: HAZARDOUS WASTE OPERATING REQUIREMENTS PART 729 LANDFILLS: PROHIBITED HAZARDOUS WASTES. Source: Illinois Pollution Control Board.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE.
- Safety Data Sheet 4-chlorobenzotrifluoride. Source: Redox.
- HAZARDOUS WASTE SEGREG
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- 4-Chloro-2-fluoronitrobenzene SDS. Source: Apollo Scientific.
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- Organic Solvents Waste Disposal. Source: Cornell University EHS.
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- Proper Disposal of 4-Chloro-2-fluorophenylacetic Acid: A Guide for Labor
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-fluorobenzotrichloride
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound 4-Chloro-2-fluorobenzotrichloride (CAS No. 179111-13-8) presents a unique challenge due to its classification as a "pharmaceutical related compound of unknown potency"[1]. The absence of comprehensive toxicological data necessitates a conservative approach, treating the substance with the highest degree of caution. This guide synthesizes established safety protocols for related halogenated aromatic compounds to provide a robust framework for its handling.
Foundational Hazard Assessment: Understanding the Risk
The molecular structure of this compound—a benzene ring substituted with chlorine, fluorine, and a trichloromethyl group—suggests several inherent hazards. Data from structurally similar compounds allows us to anticipate its toxicological profile:
-
Corrosivity and Irritation : Halogenated aromatic compounds are frequently irritating to the skin, eyes, and respiratory system.[2][3][4][5] The trichloromethyl group can be reactive, particularly with moisture, potentially liberating hydrochloric acid (HCl), which is corrosive.
-
Dermal Toxicity and Sensitization : Some related compounds are classified as causing skin irritation, allergic skin reactions, and in some cases, are fatal in contact with skin.[2][6] Therefore, dermal absorption must be considered a significant route of exposure.
-
Inhalation Hazard : Vapors or aerosols may cause respiratory irritation.[2][3] All handling of solids and solutions should be performed in a manner that prevents inhalation.
-
Reactivity : Upon combustion or thermal decomposition, hazardous gases such as carbon oxides, hydrogen fluoride, and hydrogen chloride can be produced.[1][2][7]
This assessment mandates the use of specific engineering controls and a multi-layered Personal Protective Equipment (PPE) strategy to mitigate all potential routes of exposure.
Core Directive: Your Personal Protective Equipment (PPE) Ensemble
The following PPE is mandatory for all personnel handling this compound. This is the minimum requirement and should be augmented based on a site-specific risk assessment for the scale and nature of the procedure.
Standard safety glasses are insufficient as they do not protect against chemical splashes.[8]
-
Mandatory : Wear tightly fitting chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1]
-
Recommended for High-Risk Operations : For procedures involving larger quantities (>25g), heating, or risk of splashing, a full-face shield must be worn over chemical splash goggles to protect the entire face and neck.[9]
Gloves are the primary barrier against dermal exposure but must be selected carefully and used correctly.
-
For Incidental Contact : Nitrile gloves are suitable for handling small quantities and brief contact. Always use a double-gloving technique to protect against minor tears or contamination during glove removal.
-
For Extended Contact or Immersion : For tasks with a higher risk of direct contact, such as cleaning spills or prolonged handling, more robust gloves are required. Viton or Silver Shield/4H® gloves offer superior resistance to chlorinated and aromatic solvents.[8]
-
Protocol : Always inspect gloves for holes or tears before use.[9] To prevent cross-contamination, remove gloves before touching common surfaces like doorknobs, phones, or keyboards.[9] Wash hands thoroughly after removing gloves.[10]
Protecting the skin requires complete coverage.
-
Standard Use : A full-length, long-sleeved laboratory coat must be worn and kept buttoned.[11]
-
Enhanced Protection : For handling quantities over 50g or in procedures with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[12]
-
General Attire : Full-length pants and closed-toe, chemical-resistant footwear are mandatory at all times in the laboratory.[13]
Engineering controls are the first and most critical line of defense against inhalation hazards.
-
Primary Control : All procedures involving this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[1][7]
-
Emergency Use : In the event of a significant spill outside of a fume hood, an air-purifying respirator with an organic vapor/acid gas cartridge or a self-contained breathing apparatus (SCBA) may be required for emergency response personnel.[14][15]
Operational Plan: A Step-by-Step Handling Protocol
A safe outcome is predicated on a methodical and disciplined workflow.
-
Verify Engineering Controls : Confirm the chemical fume hood is operational and the certification is current.
-
Assemble PPE : Don all required PPE as detailed above before entering the designated work area.
-
Prepare Work Area : Ensure the fume hood sash is at the lowest practical working height. Line the work surface with absorbent, disposable bench paper.
-
Locate Emergency Equipment : Verify the location and functionality of the nearest safety shower and eyewash station.[3]
-
Transfer : When transferring the chemical, use spark-proof tools and ground/bond containers to prevent static discharge if the compound is flammable.[2][16]
-
Quantities : Use the smallest amount of material necessary for the experiment to minimize risk.[12]
-
Containment : Keep containers tightly closed when not in use.[1][16]
-
Surface Decontamination : Upon completion of work, wipe down the work surface in the fume hood with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
PPE Removal : Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield/goggles, then lab coat.
-
Personal Hygiene : Wash hands and forearms thoroughly with soap and water after removing all PPE and before leaving the laboratory.[10]
Disposal and Emergency Plans
-
Waste Disposal : All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and appropriate hazardous waste containers. Do not discharge to sewer systems.[17] Disposal must be carried out by a licensed chemical destruction facility, potentially via controlled incineration with flue gas scrubbing.[17]
-
Spill Response : In case of a small spill inside a fume hood, contain it with an inert absorbent material (e.g., vermiculite or sand), and collect it into a sealed container for disposal. For larger spills, evacuate the area and follow your institution's emergency response procedures.
-
Exposure Response :
-
Skin : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1][5]
-
Eyes : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][5]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][5]
-
Summary and Visualization
The following table summarizes the minimum PPE requirements.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Small Scale (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Standard Bench Use (1-25g) | Chemical Splash Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Large Scale (>25g) / Splash Risk | Face Shield over Goggles | Viton or Silver Shield Gloves | Chemical-Resistant Apron over Lab Coat | Chemical Fume Hood |
| Spill Cleanup | Face Shield over Goggles | Viton or Silver Shield Gloves | Chemical-Resistant Apron over Lab Coat | Appropriate Respirator (if outside hood) |
To further clarify the procedural flow, the following diagram outlines the critical steps for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Redox. (2022, April 8). Safety Data Sheet 4-chlorobenzotrifluoride. [Link]
-
Princeton University Environmental Health and Safety. SECTION 6C: Controlling Chemical Exposure. [Link]
-
Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 4-CHLORO-2-FLUORO-1-(TRICHLOROMETHYL)-BENZENE. [Link]
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CHEMM. Personal Protective Equipment (PPE). [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
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Royal Society of Chemistry. The interactive lab primer - working safely. [Link]
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American Laboratory. (2013, September 18). Best Practices for Avoiding Incidents With Reactive Chemicals. [Link]
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Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. [Link]
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Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry. [Link]
-
ChemTalk. Lab Safety Equipment & PPE. [Link]
-
U.S. Consumer Product Safety Commission. School Chemistry Laboratory Safety Guide. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
